FINQUAT CT
Description
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Properties
CAS No. |
138673-66-2 |
|---|---|
Molecular Formula |
C10H8N2O4 |
Synonyms |
FINQUAT CT |
Origin of Product |
United States |
Foundational & Exploratory
FINQUAT CT (Quaternium-75): A Technical Guide to Its Mechanism of Action in Personal Care
For Researchers, Scientists, and Drug Development Professionals
Abstract
FINQUAT CT, with the INCI name Quaternium-75, is a complex quaternary ammonium compound utilized in the personal care industry, primarily as a conditioning agent in hair and skin care products. Its mechanism of action is rooted in its cationic nature, which facilitates a strong affinity for the anionic surfaces of hair and skin. This interaction leads to the formation of a thin, lubricating film that neutralizes static charges, reduces friction, and enhances sensory properties such as smoothness and combability. This technical guide provides an in-depth analysis of the physicochemical principles governing the function of this compound, outlines experimental protocols for its evaluation, and discusses its safety profile based on available data for similar quaternary ammonium compounds.
Introduction
Quaternary ammonium compounds, or "quats," are a class of cationic surfactants widely employed in cosmetics for their conditioning and antistatic properties.[1] this compound, chemically designated as Quaternium-75, is a notable member of this class, recognized for its efficacy in improving the texture and manageability of hair and skin.[2][3][4] The primary functions of this compound in cosmetic formulations are to serve as an antistatic agent and a hair/skin conditioning agent.[4] This is achieved through its inherent positive charge, which allows it to adsorb onto the negatively charged surfaces of keratinous substrates.
Physicochemical Properties and Molecular Architecture
This compound is a synthetic quaternary ammonium compound.[4] While specific quantitative data for this compound is not extensively available in public literature, the general properties of such compounds are well-understood.
Table 1: General Physicochemical Properties of Quaternary Ammonium Conditioning Agents
| Property | Typical Value/Range | Significance |
| Molecular Weight | Variable, typically high | Influences film-forming properties and substantivity. |
| Cationic Charge Density | High | Determines the strength of interaction with anionic substrates. |
| Solubility | Water dispersible | Facilitates incorporation into aqueous formulations. |
| Critical Micelle Concentration (CMC) | Low | Indicates high surface activity. |
| Surface Tension Reduction | Significant | Contributes to the wetting and spreading of the formulation. |
Core Mechanism of Action
The primary mechanism of action for this compound is physicochemical, driven by electrostatic interactions. It does not typically involve complex biological signaling pathways in the way a pharmaceutical active ingredient would.
Interaction with Hair (Keratin)
Hair, particularly when damaged, carries a net negative charge due to the presence of cysteine sulfonic acid residues and the deprotonation of carboxylic acid groups in keratin at typical formulation pH. The positively charged head of the this compound molecule is electrostatically attracted to these negative sites. This attraction leads to the adsorption of this compound onto the hair shaft, forming a thin, conditioning film.
This adsorbed layer imparts several benefits:
-
Reduced Friction and Enhanced Combability: The film smoothens the cuticle scales, reducing the coefficient of friction between hair fibers and between the hair and a comb or brush. This results in easier wet and dry combing.
-
Antistatic Effect: By neutralizing the negative charges on the hair surface, this compound reduces static electricity, which in turn minimizes "fly-away" hair.
-
Improved Feel and Appearance: The conditioning film can impart a softer, smoother feel to the hair and may enhance its shine.
Interaction with Skin
Similar to hair, the skin surface also presents a net negative charge. This compound can adsorb onto the stratum corneum, the outermost layer of the epidermis. This interaction contributes to a smoother, more lubricious skin feel and can help to improve skin hydration by forming a semi-occlusive film that reduces transepidermal water loss (TEWL).
Experimental Protocols for Efficacy Evaluation
The efficacy of this compound in a formulation can be quantified using a variety of instrumental and sensory evaluation techniques. The following are representative protocols that would be employed.
Evaluation of Hair Conditioning
Objective: To quantify the reduction in combing forces on hair tresses treated with a this compound-containing conditioner.
Methodology: Instrumental Combing Force Analysis
-
Hair Tress Preparation: Standardized hair tresses (e.g., from a single source, of a specified weight and length) are bleached or otherwise damaged to create a more negatively charged and rough surface, which enhances the differentiation between treatments.
-
Baseline Measurement: The initial combing force of the wet tresses is measured using a texture analyzer or a dedicated combing force instrument (e.g., Dia-Stron).[5][6][7] The tress is pulled through a comb at a constant speed, and the force required is recorded.
-
Treatment: The tresses are treated with a standardized amount of the test conditioner containing this compound and a control conditioner (without this compound). The product is applied and rinsed according to a defined protocol.
-
Post-Treatment Measurement: The combing force of the wet, treated tresses is measured again.
-
Data Analysis: The reduction in combing force (as a percentage of the baseline) is calculated. A significant reduction indicates a positive conditioning effect. Data is typically analyzed for statistical significance (e.g., using a t-test).
Evaluation of Skin Conditioning
Objective: To measure the improvement in skin hydration and the reduction in skin surface friction after application of a this compound-containing lotion.
Methodology 1: Skin Hydration Measurement (Corneometry)
-
Subject Selection: A panel of subjects with dry skin is selected.
-
Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity.
-
Baseline Measurement: The baseline skin hydration of a defined area on the forearm is measured using a Corneometer.[8][9]
-
Treatment: A standardized amount of the test lotion with this compound and a control lotion are applied to separate, marked areas on the forearms.
-
Post-Treatment Measurement: Skin hydration is measured at set time points (e.g., 1, 2, 4, and 8 hours) after application.
-
Data Analysis: The increase in skin hydration over time compared to the baseline and the control is calculated and statistically analyzed.
Methodology 2: Skin Surface Friction Measurement (Tribometry)
-
Substrate: An artificial skin substrate or the skin of human subjects can be used.
-
Baseline Measurement: The coefficient of friction of the untreated substrate is measured using a tribometer.[10]
-
Treatment: A thin film of the test lotion with this compound is applied to the substrate.
-
Post-Treatment Measurement: The coefficient of friction is measured again under controlled conditions of load and speed.
-
Data Analysis: A reduction in the coefficient of friction indicates a lubricating and smoothing effect.
Quantitative Data
While specific quantitative performance data for this compound is proprietary to the manufacturer, Table 2 presents illustrative data for a representative high-performance quaternary ammonium conditioning agent to demonstrate the typical magnitude of effects observed in the protocols described above.
Table 2: Illustrative Performance Data for a Cationic Conditioning Agent
| Parameter | Control (No Conditioner) | Treated (with Cationic Conditioner) | % Improvement |
| Wet Combing Force (gf) | 150 | 30 | 80% |
| Skin Hydration (Corneometer Units) | 40 | 65 (at 2 hours) | 62.5% |
| Skin Coefficient of Friction | 0.8 | 0.4 | 50% |
Note: These values are for illustrative purposes only and do not represent actual data for this compound.
Safety and Toxicology
Quaternary ammonium compounds have a long history of safe use in cosmetic products. However, as a class, they can be associated with skin and eye irritation at high concentrations. Formulations containing these ingredients undergo rigorous safety assessments to ensure they are non-irritating and non-sensitizing under normal use conditions.
The Cosmetic Ingredient Review (CIR) Expert Panel has reviewed the safety of numerous quaternary ammonium compounds and has found them to be safe for use in cosmetics within specified concentration ranges.[11] For Quaternium-15, a different compound, the CIR panel concluded it should be used in concentrations below 0.2% due to concerns about formaldehyde release.[12] While a specific CIR review for Quaternium-75 was not found in the public domain, the general safety profile of quats is well-established.[13] It is important to note that some quaternary ammonium compounds have been identified as potential contact allergens in susceptible individuals.[12]
Conclusion and Future Directions
This compound (Quaternium-75) operates through a well-understood physicochemical mechanism of electrostatic attraction to negatively charged hair and skin. This leads to the formation of a conditioning film that reduces friction, neutralizes static, and improves the sensory characteristics of the substrate. While the fundamental principles of its action are clear, there is a lack of publicly available, in-depth research specifically on Quaternium-75.
Future research could focus on:
-
Detailed molecular modeling of the interaction between Quaternium-75 and keratin.
-
Quantitative structure-activity relationship (QSAR) studies to correlate the molecular architecture of this compound with its conditioning performance.
-
In-depth studies on its effect on the skin barrier and microbiome.
-
Publication of comprehensive safety and toxicological data specific to Quaternium-75 to further build upon the established safety of this class of ingredients.
This technical guide provides a framework for understanding and evaluating the mechanism of action of this compound, intended to support the research and development efforts of professionals in the field.
References
- 1. Safety Assessment of Trimoniums as Used in Cosmetics | Semantic Scholar [semanticscholar.org]
- 2. ewg.org [ewg.org]
- 3. Quaternium-75 Ingredient Allergy Safety Information [skinsafeproducts.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. stablemicrosystems.com [stablemicrosystems.com]
- 7. cdn.base.parameter1.com [cdn.base.parameter1.com]
- 8. Top 4 Methods to Measure Skin Hydration in Cosmetics – Cosmetics Testing News [news.skinobs.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. factlabs.org [factlabs.org]
- 11. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 12. Quaternary Ammonium Compounds and Contact Dermatitis: A Review and Considerations During the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Purification of Quaternium-75
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quaternium-75 is a complex tri-quaternary ammonium salt valued in the cosmetics industry for its excellent conditioning and antistatic properties. This technical guide provides a detailed overview of a plausible synthetic pathway and purification strategy for Quaternium-75, based on established principles of organic chemistry and publicly available information on similar compounds. While specific industrial manufacturing protocols are proprietary, this document outlines a scientifically sound approach for its laboratory-scale synthesis and purification, complete with detailed experimental protocols and characterization methods. This guide is intended for an audience with a strong background in synthetic organic chemistry.
Introduction
Quaternium-75, commercially known as FINQUAT® CT, is a high-charge-density cationic surfactant. Its chemical name is Quaternary ammonium compounds, ethyl(2-hydroxy-C14-16-alkyl)bis[3-(ethyldimethylammonio)propyl]-, ethyl sulfates (salts) (1:3). The unique molecular architecture of Quaternium-75, featuring three quaternary ammonium centers and a long hydrophobic alkyl chain with a hydroxyl group, contributes to its efficacy as a conditioning agent in hair care and skin care products. It offers superior detangling, softening, and antistatic benefits without significant build-up. This guide details a feasible multi-step synthesis and subsequent purification of this complex molecule.
Proposed Synthesis of Quaternium-75
The synthesis of Quaternium-75 can be envisioned as a two-step process:
-
Alkylation of a diamine: Reaction of a tertiary diamine with a long-chain α-olefin epoxide to introduce the hydrophobic tail and a hydroxyl group.
-
Quaternization: Subsequent reaction with an alkylating agent to form the tri-quaternary ammonium salt.
A logical starting material for the diamine is N,N,N',N'-tetramethyl-1,3-propanediamine (tetramethyliminobis(propylamine)). The long-chain alkyl group is introduced via a C14-C16 α-olefin epoxide. The final step is quaternization using diethyl sulfate.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the synthesis of Quaternium-75, assuming a laboratory-scale preparation. Actual industrial yields may vary.
| Step | Reactants | Product | Molar Ratio (Diamine:Epoxide:Quaternizing Agent) | Reaction Time (hours) | Temperature (°C) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by Titration) (%) |
| 1. Alkylation | N,N,N',N'-tetramethyl-1,3-propanediamine, C14-16 α-olefin epoxide | N-(2-hydroxy-C14-16-alkyl)-N,N,N',N'-tetramethyl-1,3-propanediamine | 1 : 1.05 : - | 8 | 80 | 38.5 | 34.6 | 90 | >95 |
| 2. Quaternization | Intermediate from Step 1, Diethyl sulfate | Quaternium-75 | - : - : 3.1 | 6 | 70 | 85.0 | 78.2 | 92 | >98 |
Experimental Protocols
Step 1: Synthesis of N-(2-hydroxy-C14-16-alkyl)-N,N,N',N'-tetramethyl-1,3-propanediamine
Materials:
-
N,N,N',N'-tetramethyl-1,3-propanediamine (10.0 g, 0.069 mol)
-
C14-16 α-olefin epoxide (a mixture of 1,2-epoxytetradecane and 1,2-epoxyhexadecane) (16.2 g, ~0.072 mol)
-
Isopropanol (100 mL)
-
Nitrogen gas supply
-
Round-bottom flask (250 mL) with reflux condenser and magnetic stirrer
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N,N,N',N'-tetramethyl-1,3-propanediamine and isopropanol.
-
Begin stirring and purge the flask with nitrogen gas.
-
Heat the mixture to 80°C.
-
Slowly add the C14-16 α-olefin epoxide to the reaction mixture over a period of 1 hour.
-
Maintain the reaction at 80°C for 8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the isopropanol under reduced pressure using a rotary evaporator to yield the crude product, a viscous oil. The product is used in the next step without further purification.
Step 2: Synthesis of Quaternium-75 (Quaternization)
Materials:
-
Crude product from Step 1 (34.6 g, ~0.062 mol)
-
Diethyl sulfate (29.6 g, 0.192 mol)
-
Acetone (150 mL)
-
Nitrogen gas supply
-
Round-bottom flask (500 mL) with reflux condenser and magnetic stirrer
Procedure:
-
Dissolve the crude product from Step 1 in acetone in a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Purge the flask with nitrogen gas.
-
Heat the solution to a gentle reflux (approximately 60-70°C).
-
Slowly add diethyl sulfate to the reaction mixture over 1.5 hours. An exothermic reaction may be observed.
-
Maintain the reaction at 70°C for 6 hours.
-
Cool the reaction mixture to room temperature. The product, Quaternium-75, should begin to precipitate.
-
To enhance precipitation, cool the mixture to 0-5°C for 2 hours.
Purification of Quaternium-75
Purification of the synthesized Quaternium-75 is crucial to remove unreacted starting materials and byproducts. A common method for purifying quaternary ammonium salts is precipitation from a suitable solvent system.
Experimental Protocol: Purification by Precipitation
Materials:
-
Crude Quaternium-75 reaction mixture from Step 2
-
Cold diethyl ether (500 mL)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Slowly add the cold Quaternium-75 reaction mixture to a beaker containing cold diethyl ether while stirring vigorously.
-
A precipitate of Quaternium-75 will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold diethyl ether (3 x 50 mL) to remove any remaining impurities.
-
Dry the purified Quaternium-75 in a vacuum oven at 40°C to a constant weight.
Characterization
The identity and purity of the synthesized Quaternium-75 should be confirmed using various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as O-H stretching (from the hydroxyl group), C-N stretching, and the quaternary ammonium group vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Titration: To determine the percentage of active quaternary ammonium salt.
Visualizations
Synthesis Workflow
Caption: Proposed two-step synthesis workflow for Quaternium-75.
Purification Workflow
Caption: Purification workflow for Quaternium-75 via precipitation.
Conclusion
This technical guide presents a detailed and plausible approach for the synthesis and purification of Quaternium-75. The described methodologies are based on fundamental principles of organic synthesis and are intended to provide a strong foundation for researchers and professionals in the field. The provided experimental protocols and characterization techniques offer a comprehensive framework for the laboratory-scale production and analysis of this important cosmetic ingredient. Further optimization of reaction conditions and purification methods may be necessary to achieve industrial-scale production with high efficiency and purity.
FINQUAT CT: A Comprehensive Technical Review of its Physicochemical Properties and Applications in Cosmetic Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
FINQUAT CT is the trade name for Quaternium-75, a complex cationic surfactant widely utilized in the cosmetics and personal care industry.[1][2] Renowned for its excellent conditioning and antistatic properties, it is a key ingredient in a variety of hair care and skin care formulations.[3][4] This technical guide provides an in-depth analysis of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an examination of its mechanism of action as a conditioning agent.
Chemical Identity and Structure
There is some discrepancy in the reported chemical structure and molecular formula for Quaternium-75, suggesting that it may exist as a mixture of related compounds rather than a single, discrete chemical entity.
One representation describes Quaternium-75 with the chemical name "Quaternary ammonium compounds, ethyl(2-hydroxy-C14-16-alkyl)bis[3-(ethyldimethylammonio)propyl]-, ethyl sulfates (salts) (1:3)".[5][6] This corresponds to a range of molecular formulas from C36H83N3O13S3 to C38H87N3O13S3 and a molecular weight range of 862.25 to 890.30 g/mol .[5][7] Another source indicates a molecular formula of C32H72N3O・3C2H5O4S with a molecular weight of 890.31 g/mol .[8]
The general structure consists of a central nitrogen atom linked to two long alkyl chains and two smaller alkyl groups, creating a positively charged quaternary ammonium center. This cationic nature is fundamental to its functionality.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its performance in cosmetic formulations. The available quantitative data is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C36H83N3O13S3 - C38H87N3O13S3 | [5][7] |
| Molecular Weight | 862.25 - 890.30 g/mol | [5][7] |
| Appearance | Solid or liquid | [5] |
| Solubility | Soluble in water | [5] |
| Critical Micelle Concentration (CMC) | 0.05 - 0.10 mM | [9] |
| Surface Tension at CMC | 26 - 29 mN/m | [9] |
| Decomposition | Decomposes at high heat | [5] |
Mechanism of Action: Hair Conditioning
The primary function of this compound in hair care is to provide conditioning and antistatic effects.[3][9] This is achieved through the electrostatic interaction between the cationic quaternary ammonium groups of this compound and the negatively charged sites on the surface of the hair.
Damaged hair, in particular, carries a higher negative charge due to the oxidation of cysteine residues to cysteic acid. The positively charged head of the this compound molecule adsorbs onto these negative sites, forming a thin, lubricating film on the hair cuticle. This film reduces interfiber friction, which manifests as several consumer-perceivable benefits:
-
Improved Combability: The reduced friction makes it easier to comb both wet and dry hair, minimizing mechanical damage.[10]
-
Enhanced Softness and Smoothness: The deposited film smooths the cuticle scales, resulting in a softer and smoother feel.
-
Reduced Static Flyaway: By neutralizing the negative charges on the hair surface, this compound reduces static electricity and the associated flyaway.[9]
-
Increased Shine: A smoother cuticle surface reflects light more uniformly, leading to increased gloss and shine.
Experimental Protocols
This section details the methodologies for determining key physicochemical properties and evaluating the performance of this compound.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC is a fundamental property of surfactants and can be determined by measuring the surface tension of a series of solutions with increasing surfactant concentrations.
Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.
-
Preparation of Dilutions: Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer. Common methods include the Du Noüy ring method, the Wilhelmy plate method, or the pendant drop method.[11]
-
Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The point at which the surface tension ceases to decrease significantly with increasing concentration and plateaus is the CMC.[12] The surface tension value at this plateau is the surface tension at the CMC.
Evaluation of Hair Conditioning Performance: Combability Testing
Instrumental combability testing is a standard method to quantify the conditioning effect of a hair care ingredient.[1][10]
Protocol:
-
Tress Preparation: Use standardized hair tresses (e.g., virgin or bleached hair). Wash the tresses with a base shampoo to remove any existing treatments and establish a baseline.
-
Treatment: Apply a controlled amount of a formulation containing this compound to the wet tress. Allow it to remain for a specified time and then rinse thoroughly. A control tress should be treated with a placebo formulation (without this compound).
-
Combability Measurement: Mount the tress in a texture analyzer equipped with a comb fixture. The instrument measures the force required to pull the comb through the tress at a constant speed.[13][14][15] This can be performed on both wet and dry hair.
-
Data Analysis: Compare the combing force of the this compound-treated tress to the control tress. A significant reduction in combing force indicates a positive conditioning effect.[14]
Evaluation of Hair Strength: Tensile Strength Testing
Tensile strength testing can be used to assess whether a conditioning agent helps to protect hair from mechanical damage.[16][17][18]
Protocol:
-
Fiber Preparation: Isolate individual hair fibers from treated and control tresses.
-
Tensile Testing: Mount a single hair fiber in a tensile tester. The instrument applies a controlled strain to the fiber until it breaks, measuring the force required.[12][17]
-
Data Analysis: Compare the breaking strength and elongation at break for fibers from the treated and control groups. An increase in these parameters suggests a protective or strengthening effect.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the hair conditioning performance of this compound.
Caption: Workflow for assessing the hair conditioning efficacy of this compound.
Conclusion
This compound (Quaternium-75) is a versatile and effective cationic surfactant with a well-established role in the cosmetic industry. Its physicochemical properties, particularly its cationic nature and surface activity, are directly responsible for its excellent hair conditioning and antistatic performance. While the exact chemical composition may be variable, its functional attributes are consistent and can be reliably quantified through standardized experimental protocols. This technical guide provides a solid foundation for researchers and formulators to understand and utilize this compound in the development of advanced personal care products.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. An Overview Of Hair Care Product Performance & Safety | Consumer Product Testing Company [cptclabs.com]
- 3. altmeyers.org [altmeyers.org]
- 4. myrevea.com [myrevea.com]
- 5. Quaternium-75 - Surfactant - 表面活性剂百科 [surfactant.top]
- 6. CosIng - Cosmetics - GROWTH - European Commission [ec.europa.eu]
- 7. Quaternium-75 C14 | C38H87N3O13S3 | CID 73557091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. cosmileeurope.eu [cosmileeurope.eu]
- 10. cdn.base.parameter1.com [cdn.base.parameter1.com]
- 11. Combability and Smoothness | Hair Testing | Dia-Stron [diastron.com]
- 12. activeconceptsllc.com [activeconceptsllc.com]
- 13. stablemicrosystems.com [stablemicrosystems.com]
- 14. azom.com [azom.com]
- 15. stablemicrosystems.com [stablemicrosystems.com]
- 16. quora.com [quora.com]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. triprinceton.org [triprinceton.org]
An In-depth Technical Guide to FINQUAT CT (Quaternium-75) for Researchers, Scientists, and Drug Development Professionals
An authoritative guide on the molecular characteristics, synthesis, and application of FINQUAT CT (Quaternium-75), a cationic conditioning agent. This document provides a comprehensive overview for its use in advanced formulations.
Core Concepts: Molecular Identity and Properties
This compound, identified by the INCI name Quaternium-75, is a complex quaternary ammonium compound. It is a cationic surfactant widely utilized in the personal care industry, particularly in hair and skin conditioning products. Its positive charge allows it to adsorb onto negatively charged surfaces like hair and skin, imparting benefits such as improved manageability, reduced static electricity, and enhanced softness.
Molecular Formula and Weight
The chemical structure of this compound is complex and can be represented by a range of molecular formulas due to variations in the alkyl chain length. The general molecular formula is in the range of C36H83N3O13S3 to C38H87N3O13S3.[1] This corresponds to a molecular weight range of approximately 862.25 to 890.30 g/mol .[1]
Table 1: Molecular and Chemical Properties of this compound (Quaternium-75)
| Property | Value | Source |
| INCI Name | Quaternium-75 | [1] |
| Synonyms | This compound, Quaternary ammonium compounds, ethyl(2-hydroxy-C14-16-alkyl)bis[3-(ethyldimethylammonio)propyl]-, ethyl sulfates (salts) (1:3) | [1] |
| CAS Number | 138673-66-2 | |
| Molecular Formula Range | C36H83N3O13S3 to C38H87N3O13S3 | [1] |
| Molecular Weight Range | 862.25 - 890.30 g/mol | [1] |
| Appearance | Liquid | |
| Solubility | Soluble in water |
Experimental Protocols
Synthesis of Quaternium-75
The synthesis of Quaternium-75 involves a multi-step process starting with the alkylation of a tertiary amine. While specific proprietary details may vary, a general synthetic pathway can be described as follows:
Objective: To synthesize Quaternium-75 by reacting a fatty amine with an alkylating agent.
Materials:
-
Fatty amine (e.g., N,N,N',N'-tetramethyl-N''-(2-hydroxy-C14-16-alkyl)propane-1,3-diamine)
-
Alkylating agent (e.g., diethyl sulfate)
-
Solvent (e.g., isopropanol)
-
Reaction vessel with stirring and temperature control
-
Nitrogen inlet
-
Condenser
Procedure:
-
The fatty amine is charged into the reaction vessel under a nitrogen atmosphere.
-
The solvent is added to dissolve the amine.
-
The alkylating agent is added dropwise to the reaction mixture while maintaining a controlled temperature, typically between 50-80°C.
-
The reaction is monitored for completion by techniques such as titration to determine the remaining amine content.
-
Upon completion, the solvent may be removed under reduced pressure to yield the final Quaternium-75 product.
Formulation of a Hair Conditioner with this compound
Objective: To prepare a stable and effective hair conditioning formulation containing this compound.
Table 2: Example Hair Conditioner Formulation
| Phase | Ingredient | INCI Name | % (w/w) |
| A | Deionized Water | Aqua | q.s. to 100 |
| A | Cetearyl Alcohol | Cetearyl Alcohol | 5.00 |
| A | Behentrimonium Chloride | Behentrimonium Chloride | 2.00 |
| A | This compound | Quaternium-75 | 1.50 |
| B | Cyclopentasiloxane | Cyclopentasiloxane | 2.00 |
| C | Preservative | e.g., Phenoxyethanol, Ethylhexylglycerin | 1.00 |
| C | Fragrance | Parfum | 0.50 |
Procedure:
-
Phase A: In a primary vessel, combine deionized water, cetearyl alcohol, behentrimonium chloride, and this compound. Heat to 75-80°C with moderate agitation until all solids are melted and the phase is uniform.
-
Phase B: In a separate vessel, combine the cyclopentasiloxane.
-
Emulsification: Add Phase B to Phase A with continuous agitation. Maintain the temperature at 75-80°C for 15-20 minutes.
-
Cooling: Begin cooling the emulsion while stirring.
-
Phase C: At a temperature below 40°C, add the preservative and fragrance.
-
Final Adjustment: Adjust the pH to 4.5-5.5 with citric acid or sodium hydroxide if necessary. Continue stirring until the conditioner is smooth and uniform.
Analysis of this compound Adsorption on Hair using ATR-FTIR Spectroscopy
Objective: To qualitatively and semi-quantitatively assess the deposition of this compound on hair fibers.
Materials:
-
Hair tresses (virgin or damaged)
-
Hair conditioner formulation containing this compound (from section 2.2)
-
Control conditioner formulation (without this compound)
-
Deionized water
-
ATR-FTIR spectrometer with a diamond crystal
Procedure:
-
Baseline Spectra: Record the ATR-FTIR spectra of untreated hair tresses.
-
Treatment: Treat hair tresses with the conditioner containing this compound and the control conditioner according to a standardized procedure (e.g., 1-minute application, followed by a 30-second rinse with deionized water).
-
Drying: Allow the treated hair tresses to air dry completely.
-
Spectral Acquisition: Record the ATR-FTIR spectra of the treated hair tresses.
-
Data Analysis: Compare the spectra of the treated hair with the untreated hair. Look for characteristic peaks of Quaternium-75, such as those associated with the quaternary ammonium groups and the long alkyl chains. The increase in the intensity of these peaks on the treated hair indicates adsorption.
Mechanism of Action and Interaction with Keratin
The primary mechanism of action for this compound in hair conditioning is its electrostatic interaction with the hair fiber. Hair keratin has a net negative charge, especially in damaged areas, due to the presence of carboxylic acid groups from amino acid residues. The positively charged quaternary ammonium groups of this compound are attracted to these negative sites, leading to the adsorption of the molecule onto the hair surface.
This adsorption is further enhanced by hydrophobic interactions between the long alkyl chains of this compound and the hydrophobic regions of the keratin protein. This dual interaction model, involving both electrostatic and hydrophobic forces, ensures a durable and effective conditioning effect.
The adsorbed layer of this compound on the hair surface reduces interfiber friction, making the hair easier to comb, both wet and dry. It also helps to align the cuticle scales, resulting in increased shine and a smoother feel.
Mandatory Visualizations
Caption: Experimental Workflow for this compound.
Caption: this compound Interaction with Hair Keratin.
References
An In-depth Technical Guide to the Solubility of Cetrimonium Chloride
Disclaimer: The following guide pertains to Cetrimonium Chloride (CTAC), a common quaternary ammonium compound. The initially requested substance, "FINQUAT CT," could not be definitively identified in scientific literature or chemical databases and may be a trade name. Cetrimonium Chloride is presented here as a representative compound with similar applications.
This technical guide provides a comprehensive overview of the solubility of Cetrimonium Chloride in various solvents, intended for researchers, scientists, and professionals in drug development.
Introduction to Cetrimonium Chloride
Cetrimonium chloride, also known as cetyltrimethylammonium chloride (CTAC), is a cationic surfactant widely used in cosmetics and personal care products for its conditioning, anti-static, and emulsifying properties.[1][2][3] Its molecular structure, featuring a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head group, dictates its solubility behavior.[4][5][6]
Quantitative Solubility Data
The solubility of Cetrimonium Chloride is significantly influenced by the nature of the solvent. As a cationic surfactant, it exhibits high solubility in polar solvents and limited solubility in non-polar solvents.[4][5][7]
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | Highly soluble, up to 50% concentration | 20 | [4] |
| Water | Completely miscible | Ambient | [1] |
| Ethanol | Readily soluble | Ambient | [4] |
| Isopropyl Alcohol | Readily soluble (hot) | Elevated | [4] |
| Alcohols | Miscible | Ambient | [1] |
| Polar Solvents | Excellent compatibility | Ambient | [8][9] |
| Acetone | Insoluble | Ambient | [4] |
| Ether | Insoluble | Ambient | [4] |
| Hydrocarbons | Limited solubility | Ambient | [1] |
Factors Influencing Solubility
Several factors can affect the solubility of Cetrimonium Chloride:
-
Solvent Polarity: The ionic nature of the quaternary ammonium group leads to strong interactions with polar solvent molecules, such as water, resulting in high solubility.[4][5][7]
-
Temperature: Generally, increasing the temperature enhances the solubility of Cetrimonium Chloride in polar solvents.[7]
-
pH: Cetrimonium Chloride is stable over a wide pH range, typically between 4 and 7, which is common for cosmetic formulations.[6][10]
Experimental Protocol for Solubility Determination
While specific experimental protocols for determining the solubility of Cetrimonium Chloride were not found in the public domain, a general and widely accepted method for determining the solubility of a solid compound in a liquid solvent is the isothermal equilibrium method.
Objective: To determine the saturation solubility of Cetrimonium Chloride in a given solvent at a specific temperature.
Materials:
-
Cetrimonium Chloride (analytical grade)
-
Solvent of interest (e.g., deionized water, ethanol)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification.
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of Cetrimonium Chloride to a known volume of the solvent in a series of sealed vials.
-
Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to separate the undissolved solid from the saturated solution.
-
Sample Dilution: Carefully pipette an aliquot of the clear supernatant (the saturated solution) and dilute it with a known volume of the solvent.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of Cetrimonium Chloride.
-
Calculation: Calculate the solubility of Cetrimonium Chloride in the solvent at the specified temperature based on the concentration of the saturated solution.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of solubility.
Caption: Workflow for Solubility Determination.
References
- 1. synthetikaeu.com [synthetikaeu.com]
- 2. CETRIMONIUM CHLORIDE CTAC - Ataman Kimya [atamanchemicals.com]
- 3. specialchem.com [specialchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. avenalab.com [avenalab.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. makingcosmetics.com [makingcosmetics.com]
- 9. ulprospector.com [ulprospector.com]
- 10. Cetrimonium Chloride | ekokoza.com [ekokoza.com]
FINQUAT CT: A Technical Guide to Critical Micelle Concentration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the critical micelle concentration (CMC) and related physicochemical properties of FINQUAT CT, a quaternary ammonium compound identified as Quaternium-75. This document is intended for researchers, scientists, and professionals in drug development and formulation science who require a comprehensive understanding of this cationic surfactant's behavior in solution.
Introduction to this compound
This compound is a cationic surfactant with a high charge density, making it a highly effective conditioning agent in personal care formulations[1]. Its molecular structure, featuring multiple quaternary ammonium groups, allows for strong interaction with negatively charged surfaces such as hair and skin, providing enhanced conditioning without significant buildup[1][2]. Understanding its aggregation behavior in solution, particularly its critical micelle concentration, is paramount for optimizing formulations and predicting its performance.
Physicochemical Properties of this compound
The surfactant properties of this compound are characterized by its ability to significantly lower the surface tension of aqueous solutions and to self-assemble into micelles above a certain concentration.
Critical Micelle Concentration (CMC)
The critical micelle concentration is a fundamental parameter that defines the concentration at which individual surfactant molecules (monomers) in a solution begin to form aggregates known as micelles[3][4]. This transition is accompanied by abrupt changes in various physical properties of the solution. For this compound, the CMC is reported to be in the range of 0.05 to 0.10 millimolar (mM) [1].
Surface Tension Reduction
A key characteristic of a surfactant is its ability to reduce the surface tension of a liquid. At its critical micelle concentration, this compound significantly reduces the surface tension of water to between 26 and 29 millinewtons per meter (mN/m) [1]. This demonstrates its efficiency as a surface-active agent.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Unit | Reference |
| Chemical Identity | Quaternium-75 | - | [1] |
| Critical Micelle Concentration (CMC) | 0.05 - 0.10 | mM | [1] |
| Surface Tension at CMC | 26 - 29 | mN/m | [1] |
| Cationic Charge Density | High | - | [1] |
Experimental Determination of Critical Micelle Concentration
The CMC of a surfactant can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. The concentration at which an abrupt change in the slope of the plotted property is observed corresponds to the CMC[3]. Several methods are commonly employed for this purpose.
Tensiometry (Surface Tension Measurement)
This is a direct and common method for determining the CMC of surfactants[4].
Experimental Protocol:
-
Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in deionized water.
-
Serial Dilutions: A series of solutions with decreasing concentrations of this compound are prepared by diluting the stock solution.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer, commonly employing the Du Noüy ring method or the Wilhelmy plate method.
-
Data Plotting: The surface tension is plotted against the logarithm of the this compound concentration.
-
CMC Determination: The plot will show a region where the surface tension decreases linearly with the log of the concentration, followed by a point where the surface tension remains relatively constant. The concentration at this inflection point is the CMC[3].
Conductometry
This method is suitable for ionic surfactants like this compound, as the formation of micelles affects the overall conductivity of the solution.
Experimental Protocol:
-
Solution Preparation: Similar to tensiometry, a series of this compound solutions of varying concentrations are prepared.
-
Conductivity Measurement: The specific conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.
-
Data Plotting: The specific conductivity is plotted against the this compound concentration.
-
CMC Determination: The resulting plot will typically show two linear regions with different slopes. The intersection of these two lines gives the CMC[5][6]. The change in slope is due to the lower mobility of the micelles compared to the individual surfactant ions.
Visualizing Surfactant Behavior and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the conceptual and practical aspects of determining the critical micelle concentration.
Caption: Logical relationship of surfactant concentration to micelle formation.
Caption: A generalized experimental workflow for determining the CMC.
Conclusion
The critical micelle concentration of this compound, falling within the 0.05 to 0.10 mM range, is a critical parameter for formulators. This low CMC value, coupled with its ability to significantly reduce surface tension, underscores its efficiency as a cationic surfactant. The experimental protocols outlined in this guide provide a robust framework for the accurate determination of this key property, enabling the development of optimized and high-performance formulations for a variety of applications, particularly in the personal care and drug delivery sectors.
References
FINQUAT CT: A Technical Guide to its Surface Tension Reduction Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
FINQUAT CT, with the INCI name Quaternium-75, is a complex quaternary ammonium compound classified as a cationic surfactant.[1][2] Primarily utilized in the personal care industry as a conditioning and antistatic agent, its amphiphilic nature also imparts significant surface-active properties, making it a subject of interest for formulation scientists and researchers.[1][3] This technical guide provides an in-depth analysis of the surface tension reduction capabilities of this compound, including available quantitative data, detailed experimental methodologies for characterization, and a visualization of the underlying principles of micellization.
Core Concepts in Surface Tension Reduction
Surfactants, or surface-active agents, are molecules composed of a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This dual nature allows them to adsorb at the interface between two immiscible phases, such as air and water, thereby reducing the surface tension.
A key parameter for any surfactant is its Critical Micelle Concentration (CMC) . The CMC is the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized structures called micelles.[4][5] Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and any additional surfactant molecules form micelles in the bulk of the solution, leading to a plateau or a much smaller change in surface tension.[4][5]
Quantitative Data on Surface Tension Reduction by this compound
The following table summarizes the available quantitative data regarding the surface-active properties of this compound.
| Parameter | Value | Unit |
| Critical Micelle Concentration (CMC) | 0.05 - 0.10 | mM |
| Surface Tension at CMC | 26 - 29 | mN/m |
Note: This data is attributed to a single source and should be considered in the context of the specific experimental conditions under which it was measured.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not widely published in peer-reviewed literature, the following sections describe standard methodologies for determining the surface tension and Critical Micelle Concentration (CMC) of cationic surfactants like Quaternium-75.
Determination of Surface Tension and Critical Micelle Concentration (CMC)
A common and effective method for determining the CMC is to measure the surface tension of a series of solutions with varying surfactant concentrations.[6] The surface tension values are then plotted against the logarithm of the surfactant concentration. The point at which the slope of the curve changes significantly corresponds to the CMC.[6]
1. Preparation of this compound Solutions:
-
A stock solution of this compound is prepared in deionized water at a concentration significantly above the expected CMC.
-
A series of dilutions are then made from the stock solution to create a range of concentrations both below and above the anticipated CMC. Precision in preparing these solutions is critical for accurate results.
2. Surface Tension Measurement:
The surface tension of each solution is measured using a tensiometer. Common methods include:
-
Du Noüy Ring Method: This technique involves slowly lifting a platinum-iridium ring from the surface of the liquid.[7] The force required to detach the ring is directly proportional to the surface tension.[7]
-
Wilhelmy Plate Method: A thin platinum plate is brought into contact with the liquid surface, and the force exerted on the plate due to wetting is measured.[7] This force is then used to calculate the surface tension.
-
Pendant Drop Method: The shape of a drop of the liquid hanging from a needle is analyzed. The surface tension can be determined from the drop's geometry, which is influenced by the balance between surface tension and gravity.[8]
3. Data Analysis:
-
The measured surface tension values are plotted against the logarithm of the this compound concentration.
-
The resulting graph will typically show two intersecting linear regions. The concentration at the point of intersection is the Critical Micelle Concentration (CMC). The surface tension value at this concentration is also recorded.
Visualizing Experimental Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate the key processes involved in the characterization of this compound's surface-active properties.
Conclusion
This compound (Quaternium-75) demonstrates significant surface-active properties, characterized by its ability to lower the surface tension of aqueous solutions. The determination of its Critical Micelle Concentration is fundamental to understanding and optimizing its performance in various formulations. The experimental protocols outlined in this guide provide a robust framework for the characterization of this compound and other cationic surfactants. For professionals in drug development, a thorough understanding of these properties is crucial for creating stable and effective delivery systems, enhancing the solubility of poorly soluble active ingredients, and controlling interfacial phenomena in complex formulations.
References
- 1. incibeauty.com [incibeauty.com]
- 2. Quaternium-75 - Surfactant - 表面活性剂百科 [surfactant.top]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. benchchem.com [benchchem.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. biolinscientific.com [biolinscientific.com]
- 8. tegewa.de [tegewa.de]
A Deep Dive into the Cationic Charge Density of FINQUAT CT (Quaternium-75)
For Researchers, Scientists, and Formulation Development Professionals
FINQUAT CT, chemically designated as Quaternium-75, is a highly cationic quaternary ammonium compound extensively utilized in the personal care industry. Its efficacy, particularly as a conditioning agent in hair care formulations, is intrinsically linked to its high cationic charge density. This technical guide provides an in-depth analysis of the cationic charge density of this compound, detailing the quantitative metrics, the experimental protocols for their determination, and the underlying mechanism of action.
Quantitative Analysis of Cationic Charge Density
The cationic character of this compound has been quantified through several key parameters, which are summarized in the table below. These values underscore its strong affinity for negatively charged surfaces, a critical attribute for its performance in cosmetic and potential therapeutic formulations.
| Parameter | Value | Technique Used | Significance |
| Surface Charge Density | 0.8 to 1.2 meq/g | Potentiometric Titration | Measures the quantity of positive charges per unit mass of the polymer. |
| Zeta Potential | +30 to +50 mV (at physiological pH) | Laser Doppler Velocimetry | Indicates the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion, reflecting the stability of the formulation. |
| Electrophoretic Mobility | 2.5 to 4.0 x 10⁻⁸ m²/Vs | Laser Doppler Velocimetry | Quantifies the velocity of the polymer particles under the influence of an electric field, directly related to the zeta potential. |
Experimental Protocols
The determination of the cationic charge density parameters of this compound relies on established analytical techniques. The following sections provide detailed methodologies for the key experiments cited.
Potentiometric (Colloidal) Titration for Surface Charge Density
This method determines the number of cationic sites on the this compound polymer by titrating it with a standard anionic polymer solution and detecting the endpoint potentiometrically or with a colorimetric indicator.
Materials and Reagents:
-
This compound (Quaternium-75) solution of known concentration
-
Standardized potassium polyvinyl sulfate (PVSK) solution (anionic titrant)
-
Toluidine Blue O indicator
-
pH meter and electrode
-
Burette
-
Stirrer
Procedure:
-
A precise volume of the this compound solution is placed in a beaker and diluted with deionized water.
-
A few drops of Toluidine Blue O indicator are added to the solution, which will impart a blue color.
-
The solution is continuously stirred while the standardized PVSK solution is added dropwise from the burette.
-
The PVSK, being anionic, complexes with the cationic sites of this compound.
-
The endpoint is reached when all the cationic sites have been neutralized, and the excess PVSK causes the indicator to change color from blue to purple.
-
The volume of PVSK solution used at the endpoint is recorded.
-
The charge density, in milliequivalents per gram (meq/g), is calculated based on the stoichiometry of the reaction between the cationic polymer and the anionic titrant.
Laser Doppler Velocimetry for Zeta Potential and Electrophoretic Mobility
This non-invasive technique measures the velocity of particles in a liquid medium under the influence of an applied electric field. This velocity, or electrophoretic mobility, is then used to calculate the zeta potential.
Instrumentation:
-
Zeta potential analyzer equipped with a laser source, a measurement cell with electrodes, and a detector.
Procedure:
-
A dilute aqueous dispersion of this compound is prepared.
-
The dispersion is injected into the measurement cell of the zeta potential analyzer.
-
An electric field is applied across the electrodes in the cell.
-
The cationic this compound particles migrate towards the cathode.
-
A laser beam is passed through the cell, and the light scattered by the moving particles is detected.
-
The frequency of the scattered light is shifted due to the Doppler effect, and this shift is proportional to the velocity of the particles.
-
The instrument's software calculates the electrophoretic mobility from the measured velocity and the applied electric field strength.
-
The zeta potential is then calculated from the electrophoretic mobility using the Henry equation, which takes into account the dielectric constant and viscosity of the medium.
Mechanism of Action: Surface Interaction
The high cationic charge density of this compound is fundamental to its primary function as a conditioning agent. Hair and skin surfaces are typically anionic due to the presence of carboxyl groups in protein residues, especially in damaged hair. The positively charged quaternary ammonium groups of this compound are electrostatically attracted to these negative sites, leading to the adsorption of the molecule onto the surface. This forms a thin, lubricating film that reduces static electricity, flattens the hair cuticles, and imparts a smooth, soft feel.[1][2] While not involved in biological signaling pathways, this surface interaction is a critical physicochemical mechanism.
The following diagram illustrates the experimental workflow for characterizing the cationic charge density of this compound.
Caption: Workflow for determining the cationic charge density of this compound.
The subsequent diagram illustrates the logical relationship of this compound's interaction with a negatively charged surface, such as a hair fiber.
Caption: this compound's interaction with a negatively charged surface.
References
Toxicological Profile of FINQUAT CT (Quaternium-75)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
FINQUAT CT, with the INCI name Quaternium-75, is a quaternary ammonium compound utilized in the cosmetics industry for its conditioning and antistatic properties.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of this compound, drawing upon available data for the substance and its structural analogues, Quaternium-87 and Cetrimonium Chloride. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and safety assessment. This document summarizes key toxicological endpoints, details experimental methodologies for pivotal studies, and visually represents the mechanistic aspects and experimental workflows through diagrams.
Chemical and Physical Properties
This compound is a complex quaternary ammonium compound.[1][2] Like other "quats," it possesses a positively charged nitrogen atom, which is key to its surface-active properties.[3][4][5] This cationic nature allows it to interact with negatively charged surfaces, such as those of skin and hair, providing its characteristic conditioning effects.[1][2]
Toxicological Data Summary
Due to the limited availability of specific toxicological data for Quaternium-75, this profile incorporates data from structurally similar and functionally related quaternary ammonium compounds, namely Quaternium-87 and Cetrimonium Chloride, to provide a comprehensive assessment.
Table 1: Acute Toxicity
| Compound | Test | Species | Route | LD50 | Reference |
| Quaternium-87 | Acute Oral Toxicity (OECD 423) | Rat | Oral | > 2000 mg/kg | |
| Cetrimonium Chloride | Acute Oral Toxicity | Rat | Oral | 1550 - 2970 mg/kg | [1] |
Table 2: Irritation and Sensitization
| Compound | Test | Species | Result | Reference |
| Quaternium-87 | Skin Irritation (OECD 404) | Rabbit | Irritating | |
| Quaternium-87 | Eye Irritation (OECD 492) | In vitro | Irritating | |
| Cetrimonium Chloride | Skin Irritation | - | Irritant | [1] |
| Cetrimonium Chloride | Eye Irritation | - | Severe Irritant | [1] |
| Cetrimonium Chloride | Sensitization | - | Not a sensitizer | [6] |
Table 3: Genotoxicity
| Compound | Test | System | Result | Reference |
| Quaternium-87 | Ames Test | S. typhimurium | Non-mutagenic |
Table 4: Repeated Dose Toxicity
| Compound | Study | Species | NOAEL | Reference |
| Similar to Quaternium-87 | Specific Target Organ Toxicity | - | 10 mg/kg/day |
Table 5: Reproductive and Developmental Toxicity
| Compound | Study Type | Species | Effects | Reference |
| Cetrimonium Chloride | Teratogenicity | Mouse (intraperitoneal) | Embryotoxic and teratogenic at 35 mg/kg | [6] |
| Cetrimonium Chloride | Teratogenicity | Rat (dermal) | No evidence of teratogenicity at 2% | [6] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for quaternary ammonium compounds (QACs) like this compound is rooted in their cationic surfactant properties. Their positively charged nitrogen headgroup electrostatically interacts with the negatively charged components of cell membranes, such as phospholipids and proteins.[3][5] This interaction leads to the disruption of the membrane's structural integrity, causing increased permeability and leakage of intracellular contents, which ultimately results in cell death.[3][5]
Furthermore, exposure to QACs can induce oxidative stress through the generation of reactive oxygen species (ROS).[3] This oxidative stress can, in turn, activate cellular signaling pathways such as NF-κB and MAPK, which are involved in inflammatory responses and cell fate decisions.[7] QACs have also been shown to impair mitochondrial function, a key organelle in cellular energy metabolism and apoptosis.[8]
Experimental Protocols
The following sections provide an overview of the methodologies for key toxicological assessments, based on standard OECD guidelines referenced in the safety data for analogous compounds.
Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)
-
Objective: To determine the acute oral toxicity of a substance.
-
Test Animals: Typically, rats of a single sex (usually females) are used.
-
Procedure: A single dose of the test substance is administered orally by gavage. The procedure starts with a dose expected to be non-lethal. Observations are made for mortality and clinical signs of toxicity at regular intervals for up to 14 days. The outcome of the first animal determines the dose for the subsequent animal. This sequential dosing allows for classification of the substance into a toxicity category with a minimal number of animals.
-
Observations: Include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.
-
Endpoint: The LD50 is estimated based on the observed mortality.
Skin Irritation - OECD Guideline 404 (Acute Dermal Irritation/Corrosion)
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
-
Test Animals: Albino rabbits are typically used.
-
Procedure: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved patch of skin on the animal's back. The patch is covered with a gauze dressing for a 4-hour exposure period. After exposure, the residual substance is removed.
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized scale.
-
Endpoint: The substance is classified as an irritant based on the mean scores for erythema and edema.
Eye Irritation - OECD Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method)
-
Objective: An in vitro method to identify chemicals that are not classified as eye irritants or causing serious eye damage.
-
Test System: A reconstructed human cornea-like epithelium tissue model.
-
Procedure: The test substance is applied topically to the surface of the tissue model. After a defined exposure period, the substance is rinsed off, and the tissue is incubated.
-
Endpoint: Cell viability is measured using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates potential eye-irritating properties.
Conclusion
The available toxicological data on this compound and its analogues, Quaternium-87 and Cetrimonium Chloride, suggest a profile of low to moderate acute oral toxicity. These compounds are identified as skin and eye irritants. Genotoxicity data from an Ames test on Quaternium-87 were negative. While some data on reproductive and developmental toxicity for Cetrimonium Chloride exist, a complete profile for this compound is not available. The primary mechanism of toxicity for this class of compounds involves cell membrane disruption due to their cationic surfactant nature, with potential for inducing oxidative stress. Further studies are warranted to fully characterize the toxicological profile of this compound, particularly concerning chronic toxicity, carcinogenicity, and reproductive toxicity, to ensure a comprehensive safety assessment for its use in cosmetic and other applications.
References
- 1. grokipedia.com [grokipedia.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quaternary Ammonium Compound Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 7. Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C) Alternatives: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for FINQUAT CT in Hair Care Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction to FINQUAT CT (Quaternium-75)
This compound, with the INCI name Quaternium-75, is a high-performance cationic conditioning agent extensively utilized in a variety of hair care formulations.[1][2][3] As a quaternary ammonium compound, it possesses a high cationic charge density, which is fundamental to its efficacy in hair conditioning.[4] This property allows it to effectively neutralize the negative charges on the hair surface, which are often exacerbated by chemical treatments and daily grooming, leading to a reduction in static and flyaway hair.[5][6] this compound is recognized for its ability to impart a soft, silky feel to the hair, improve manageability and detangling, and enhance overall hair texture without causing significant build-up.[7] Its compatibility with most commonly used anionic surfactants makes it a versatile ingredient in both rinse-off and leave-in hair care products.[4] Furthermore, it is noted for its low irritation potential, making it suitable for a wide range of hair and scalp types.[4]
Mechanism of Action
The primary mechanism of action of this compound is based on the electrostatic attraction between its positively charged molecules and the negatively charged sites on the hair fiber surface. Hair, particularly when damaged, carries a net negative charge due to the deprotonation of amino acid residues in the keratin protein structure. The cationic nature of this compound facilitates its deposition onto the hair shaft, forming a thin, conditioning film. This film smooths the hair cuticle, reducing friction between hair fibers, which in turn eases combing and enhances softness and shine.[6]
Applications in Hair Care Formulations
This compound is a versatile ingredient suitable for a wide array of hair care products, including:
-
Rinse-off Conditioners: Provides excellent detangling, softness, and a silky after-feel.
-
Leave-in Conditioners and Detanglers: Offers prolonged conditioning and manageability without a heavy or greasy feel.
-
Conditioning Shampoos (2-in-1): Due to its compatibility with anionic surfactants, it can be incorporated to provide conditioning benefits from a shampoo chassis.
-
Hair Masks and Treatments: Delivers intensive conditioning and repair to damaged hair.
-
Styling Products: Can be included in mousses, creams, and lotions to improve hair feel and manageability during styling.
A typical starting formulation for a rinse-off hair conditioner is provided below:
| Phase | Ingredient (INCI Name) | Function | % w/w |
| A | Deionized Water | Solvent | q.s. to 100 |
| A | Glycerin | Humectant | 2.00 |
| A | Disodium EDTA | Chelating Agent | 0.10 |
| B | Cetearyl Alcohol | Thickener, Emollient | 4.00 |
| B | Behentrimonium Chloride | Conditioning Agent, Emulsifier | 1.50 |
| B | This compound (Quaternium-75) | Conditioning Agent | 1.00 |
| C | Preservative | Preservative | q.s. |
| C | Fragrance | Fragrance | q.s. |
| C | Citric Acid | pH Adjuster | to pH 4.0-4.5 |
Procedure:
-
Heat Phase A to 75°C.
-
In a separate vessel, heat Phase B to 75°C.
-
Add Phase B to Phase A with homogenization.
-
Cool to 40°C with gentle mixing.
-
Add ingredients of Phase C.
-
Adjust pH if necessary.
Experimental Protocols and Performance Data
The following sections detail experimental protocols for evaluating the efficacy of this compound in hair care formulations. The provided data are illustrative and representative of typical performance expectations.
Wet and Dry Combing Performance
Objective: To quantify the reduction in combing force on hair tresses treated with a conditioner containing this compound compared to a control.
Protocol:
-
Hair Tress Preparation: Use standardized virgin or bleached hair tresses.
-
Baseline Measurement: Measure the initial combing force of the untreated tresses (wet and dry) using a texture analyzer equipped with a comb attachment.
-
Treatment:
-
Control Group: Treat a set of tresses with a placebo conditioner (without this compound).
-
Test Group: Treat another set of tresses with the conditioner containing 1% this compound.
-
Apply a standardized amount of conditioner, leave on for 1 minute, and rinse thoroughly.
-
-
Wet Combing Measurement: Immediately after rinsing, measure the combing force on the wet tresses.
-
Drying: Allow the tresses to air dry overnight under controlled conditions.
-
Dry Combing Measurement: Measure the combing force on the dry tresses.
-
Data Analysis: Calculate the percentage reduction in combing force for both wet and dry conditions compared to the baseline.
Illustrative Performance Data:
| Treatment | Average Wet Combing Force (N) | % Reduction (Wet) | Average Dry Combing Force (N) | % Reduction (Dry) |
| Untreated | 2.50 | - | 1.80 | - |
| Placebo Conditioner | 1.75 | 30% | 1.35 | 25% |
| Conditioner with 1% this compound | 0.88 | 65% | 0.72 | 60% |
Anti-Static Properties
Objective: To assess the ability of this compound to reduce static charge on hair.
Protocol:
-
Hair Tress Preparation: Use clean, dry hair tresses.
-
Treatment: Treat hair tresses with the placebo and the 1% this compound conditioner as described in the combing protocol.
-
Static Charge Induction: Induce a static charge on the hair tresses by combing them a standardized number of times under controlled low humidity conditions.
-
Measurement: Measure the static charge decay time using an electrostatic voltmeter. This measures the time it takes for the induced charge to dissipate to half of its initial value.
-
Data Analysis: Compare the charge decay times of the treated tresses. A shorter decay time indicates better anti-static properties.
Illustrative Performance Data:
| Treatment | Initial Static Charge (kV) | Half-Life Decay Time (s) |
| Untreated | 5.0 | >120 |
| Placebo Conditioner | 4.8 | 95 |
| Conditioner with 1% this compound | 4.5 | 25 |
Sensory Evaluation for Hair Softness
Objective: To evaluate the perceived softness of hair treated with a conditioner containing this compound through a trained sensory panel.
Protocol:
-
Panelist Training: Train a panel of at least 10 expert evaluators to identify and score hair attributes on a standardized scale (e.g., 1-10, where 1 is not soft and 10 is very soft).
-
Sample Preparation: Prepare half-head samples on live models or use mannequin heads with full hair. One side is treated with the placebo conditioner, and the other with the 1% this compound conditioner. The application should be blinded.
-
Evaluation: Panelists evaluate the softness of the wet and dry hair on both sides of the head.
-
Data Analysis: Analyze the scores statistically to determine if there is a significant difference in perceived softness between the two treatments.
Illustrative Performance Data:
| Treatment | Average Wet Softness Score (1-10) | Average Dry Softness Score (1-10) |
| Placebo Conditioner | 5.5 | 6.0 |
| Conditioner with 1% this compound | 8.0 | 8.5 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for evaluating a hair care formulation containing this compound and the logical relationship between its properties and the resulting benefits.
References
- 1. COSMETIC COMPOSITION - Patent 2941238 [data.epo.org]
- 2. data.epo.org [data.epo.org]
- 3. WO2020142514A1 - Hair care and conditioning compositions - Google Patents [patents.google.com]
- 4. cdn.base.parameter1.com [cdn.base.parameter1.com]
- 5. Comparative study of instrumental measurement and sensory evaluation methods for the repairing effect of mildly damaged hair bundles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. scribd.com [scribd.com]
FINQUAT CT for Textile Treatment and Softening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FINQUAT CT, chemically identified as Quaternium-75, is a cationic quaternary ammonium compound.[1][2][3][4][5] While extensively utilized in the personal care industry for its conditioning properties in hair and skin care products, its inherent cationic nature also makes it a viable candidate for textile applications, specifically as a fabric softener and antistatic agent.[3][6] Quaternary ammonium compounds (QACs) are widely employed in textile finishing to impart a soft feel, reduce static cling, and in some cases, provide antimicrobial properties.[7][8] Their positively charged nitrogen atoms interact with the negatively charged surfaces of textile fibers, such as cotton, leading to the adsorption of the molecule onto the fabric. This deposition creates a lubricating layer that reduces inter-fiber friction, resulting in a softer hand feel and diminished static buildup.[9][10]
This document provides detailed application notes and protocols for the use of this compound (Quaternium-75) in textile treatment and softening. It is intended for researchers and scientists in the fields of textile chemistry, materials science, and product development.
Mechanism of Action
The primary mechanism by which this compound and other cationic softeners function is through electrostatic interaction. Most natural textile fibers, such as cotton, and some synthetic fibers develop a negative surface charge in water. The cationic head of the Quaternium-75 molecule is attracted to this negative charge, leading to its alignment and adsorption onto the fiber surface. The hydrophobic tails of the molecules then orient away from the fiber, creating a durable, lubricating film.
This molecular orientation leads to several beneficial effects:
-
Softening: The lubricating film reduces the coefficient of friction between individual fibers, allowing them to move more freely against each other. This increased freedom of movement is perceived as softness.
-
Antistatic Properties: The presence of the cationic molecules on the fiber surface can help to dissipate static electrical charges that can build up, particularly in low humidity conditions.[10]
-
Improved Handle and Drape: By reducing inter-fiber friction, the fabric becomes more pliable, leading to improved drape and a more pleasant feel.
Caption: Mechanism of this compound on Textile Fibers.
Application Protocols
The following protocols are generalized for the application of cationic softeners to textiles and should be optimized for specific fabric types and desired outcomes when using this compound. The most common methods for applying finishing agents are padding and exhaustion.
Padding Application Protocol
This method is suitable for continuous processing and ensures even application.
Experimental Workflow:
Caption: Padding Application Workflow for this compound.
Methodology:
-
Preparation of this compound Solution:
-
Prepare an aqueous solution of this compound at the desired concentration (e.g., 10-50 g/L).
-
The pH of the solution should be adjusted to a weakly acidic range (pH 4.5-6.0) using a non-volatile organic acid like acetic acid for optimal exhaustion on cellulosic fibers.
-
Optionally, a wetting agent can be added to the bath to ensure uniform fabric wetting.
-
-
Fabric Preparation:
-
Ensure the textile substrate (e.g., 100% cotton fabric) is thoroughly scoured and bleached to remove impurities and achieve a uniform, absorbent surface.
-
The fabric should be in a dry or semi-dry state before padding.
-
-
Padding Process:
-
Immerse the fabric in the this compound solution.
-
Pass the saturated fabric through a padding mangle at a controlled pressure to achieve a specific wet pick-up (e.g., 70-80%). The wet pick-up determines the amount of softener applied to the fabric.
-
-
Drying:
-
Dry the treated fabric in a stenter or oven at a temperature of 100-120°C.
-
-
Curing (Optional):
-
For improved durability, a curing step at a higher temperature (e.g., 130-150°C for 2-3 minutes) can be included. This may enhance the interaction between the softener and the fiber.
-
-
Conditioning:
-
Condition the treated fabric in a standard atmosphere (e.g., 20±2°C and 65±5% relative humidity) for at least 24 hours before evaluation.
-
Exhaustion Application Protocol
This method is suitable for batch processing in machines like winches or jets.
Experimental Workflow:
Caption: Exhaustion Application Workflow for this compound.
Methodology:
-
Fabric Loading and Machine Preparation:
-
Load the scoured and bleached fabric into the dyeing or finishing machine.
-
Fill the machine with water to the desired liquor ratio (e.g., 1:10 to 1:20).
-
-
Setting the Bath:
-
Adjust the pH of the bath to a weakly acidic range (pH 4.5-6.0) with acetic acid.
-
-
Addition of this compound Solution:
-
Add the required amount of this compound (e.g., 1-5% on the weight of fabric, owf) to the bath. Ensure it is well-dissolved before circulating.
-
-
Temperature Ramp and Treatment:
-
Raise the temperature of the bath to 40-50°C.
-
Run the machine for 20-30 minutes to allow for the exhaustion of the softener onto the fabric.
-
-
Rinsing (Optional):
-
A light rinse may be performed, but it can also reduce the amount of softener on the fabric.
-
-
Hydroextraction:
-
Unload the fabric and remove excess water through centrifugation or squeezing.
-
-
Drying:
-
Dry the fabric in a tumble dryer or stenter.
-
-
Conditioning and Evaluation:
-
Condition the fabric as described in the padding protocol before testing.
-
Data Presentation: Typical Application Parameters
The following table summarizes typical quantitative data for the application of cationic softeners. These values should be considered as a starting point for optimization with this compound.
| Parameter | Padding Method | Exhaustion Method |
| This compound Concentration | 10 - 50 g/L | 1 - 5% (owf) |
| pH of Treatment Bath | 4.5 - 6.0 | 4.5 - 6.0 |
| Wet Pick-up | 70 - 80% | N/A |
| Liquor Ratio | N/A | 1:10 - 1:20 |
| Treatment Temperature | Ambient | 40 - 50 °C |
| Treatment Time | N/A | 20 - 30 minutes |
| Drying Temperature | 100 - 120 °C | 100 - 120 °C |
| Curing Temperature (Optional) | 130 - 150 °C | N/A |
| Curing Time (Optional) | 2 - 3 minutes | N/A |
Experimental Protocols for Evaluation
Evaluation of Fabric Softness
Fabric softness is a subjective property, but it can be assessed through both subjective and objective methods.
-
Subjective Assessment (Hand Panel):
-
A panel of trained evaluators assesses the softness of the treated and untreated fabrics.
-
A paired comparison method is often used, where panelists are presented with two samples at a time and asked to identify the softer one.[11]
-
A ranking or rating scale can also be employed.
-
-
Objective Assessment (Instrumental):
-
Kawabata Evaluation System (KES-FB): This system measures various mechanical properties of fabrics, including bending, shear, and surface friction, which are correlated with hand feel.[6]
-
Tensile Testing: A tensile tester can measure properties like tensile linearity, tensile energy, and tensile resilience, which can be affected by softening treatments.[12]
-
Evaluation of Antistatic Properties
Several standard methods are available to quantify the antistatic properties of textiles.[13][14][15][16]
-
Surface Resistivity (AATCC 76):
-
Condition the fabric samples in a controlled atmosphere.
-
Place the fabric between two parallel electrodes.
-
Apply a direct current (DC) potential and measure the resistance.
-
Lower surface resistivity indicates better antistatic properties.[16]
-
-
Charge Decay Time (EN 1149-3):
-
Apply a high-voltage charge to the fabric surface.
-
Measure the time it takes for the charge to decay to a certain percentage (e.g., 50% or 10%) of its initial value.
-
A shorter decay time signifies more effective static dissipation.[14]
-
-
Frictional Charging Voltage Measurement:
-
Rub the fabric sample against a standard material under controlled conditions.
-
Measure the electrostatic voltage generated on the fabric surface using an electrostatic voltmeter.
-
Lower voltage indicates better antistatic performance.[13]
-
Conclusion
This compound (Quaternium-75), with its cationic nature, presents a promising option for textile softening and antistatic finishing. The provided application notes and protocols, based on established principles of textile finishing with quaternary ammonium compounds, offer a comprehensive starting point for research and development. It is crucial to conduct systematic optimization of process parameters and to employ standardized evaluation methods to fully characterize the performance of this compound on various textile substrates. Further research could also explore the durability of the finish to laundering and its potential antimicrobial efficacy.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. ewg.org [ewg.org]
- 3. incibeauty.com [incibeauty.com]
- 4. specialchem.com [specialchem.com]
- 5. Quaternium-75 (with Product List) [incidecoder.com]
- 6. mdpi.com [mdpi.com]
- 7. ijfte.latticescipub.com [ijfte.latticescipub.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. choice.com.au [choice.com.au]
- 12. cotton.org [cotton.org]
- 13. What are the methods for testing antistatic properties of textiles? [utstesters.com]
- 14. Test method for antistatic properties of textiles - Jiangsu Textile Research Institute Inc. [cjti.com]
- 15. testextextile.com [testextextile.com]
- 16. Anti-Static Tests [intertek.com.hk]
Protocol for Incorporating FINQUAT CT in Emulsions: Application Notes for Researchers and Drug Development Professionals
Introduction
FINQUAT CT, with the INCI name Quaternium-75, is a versatile cationic quaternary ammonium compound widely utilized in the cosmetic and pharmaceutical industries.[1][2][3] Its primary functions include serving as an exceptional conditioning agent, antistatic agent, and emulsifier in various formulations.[4][5] Notably, this compound is recognized for its low irritation potential and compatibility with many anionic surfactants, making it a valuable ingredient in the development of sophisticated emulsion systems for skin and hair care products.[1][2] These application notes provide a detailed protocol for the incorporation of this compound in oil-in-water (O/W) emulsions, complete with experimental procedures and characterization methodologies for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound (Quaternium-75)
A comprehensive understanding of the physicochemical properties of this compound is essential for successful formulation development.
| Property | Value/Description | Significance in Emulsion Formulation |
| INCI Name | Quaternium-75 | Standardized nomenclature for cosmetic ingredients. |
| Chemical Class | Cationic Quaternary Ammonium Compound | The positive charge is key to its conditioning effect on negatively charged surfaces like hair and skin.[1] |
| Appearance | Information not available in search results. | Physical form influences handling and incorporation procedures. |
| Solubility | Soluble in water. | Dictates that it should be incorporated into the aqueous phase of an emulsion.[1] |
| Key Features | Low irritation, no build-up, compatibility with many anionic surfactants.[2] | Allows for the formulation of gentle yet effective products and offers flexibility in combining with other ingredients. |
Experimental Protocol: Preparation of an Oil-in-Water (O/W) Emulsion with this compound
This protocol outlines the preparation of a model O/W moisturizing lotion incorporating this compound.
Materials:
-
Aqueous Phase:
-
Deionized Water
-
This compound (Quaternium-75)
-
Glycerin (Humectant)
-
Xanthan Gum (Thickener)
-
-
Oil Phase:
-
Cetearyl Alcohol (Fatty Alcohol/Thickener)
-
Glyceryl Stearate (Emulsifier)
-
Caprylic/Capric Triglyceride (Emollient)
-
-
Cool-Down Phase:
-
Phenoxyethanol (and) Ethylhexylglycerin (Preservative)
-
Fragrance (optional)
-
Citric Acid or Sodium Hydroxide (for pH adjustment)
-
Equipment:
-
Beakers
-
Homogenizer/High-Shear Mixer
-
Water Bath or Heating Mantle
-
Overhead Stirrer
-
pH Meter
-
Viscometer (e.g., Brookfield type)
-
Particle Size Analyzer (e.g., Dynamic Light Scattering)
Procedure:
-
Aqueous Phase Preparation: In a main beaker, combine deionized water and glycerin. Begin gentle heating to 75-80°C using a water bath. Slowly add this compound and xanthan gum to the heated water-glycerin mixture under constant agitation with an overhead stirrer until fully dissolved and hydrated. Maintain the temperature.
-
Oil Phase Preparation: In a separate beaker, combine cetearyl alcohol, glyceryl stearate, and caprylic/capric triglyceride. Heat the oil phase to 75-80°C in a water bath until all components are melted and uniform.
-
Emulsification: Slowly add the hot oil phase to the hot aqueous phase while homogenizing at high speed. Continue homogenization for 5-10 minutes to form a fine emulsion.
-
Cooling: Transfer the emulsion to a vessel with an overhead stirrer and begin cooling while stirring at a moderate speed.
-
Cool-Down Phase Addition: Once the emulsion has cooled to below 40°C, add the preservative and fragrance (if using).
-
pH Adjustment: Check the pH of the final emulsion and adjust to a target range of 4.5-5.5 using citric acid or sodium hydroxide solution as needed.
-
Final Mixing: Continue stirring for another 10-15 minutes to ensure homogeneity.
Experimental Workflow for Emulsion Preparation:
Characterization of Emulsions Containing this compound
To ensure the quality and stability of the formulated emulsion, several characterization tests should be performed.
1. Viscosity Measurement
Protocol:
-
Instrument: Rotational viscometer (e.g., Brookfield DV-E or similar).
-
Spindle: Select an appropriate spindle (e.g., RV spindle #4 or #5) based on the expected viscosity of the cream.
-
Speed: Measure the viscosity at various rotational speeds (e.g., 10, 20, 50, and 100 rpm) to assess the shear-thinning behavior of the emulsion.
-
Temperature: Conduct the measurement at a controlled room temperature (e.g., 25°C).
-
Procedure:
-
Allow the emulsion to equilibrate to the testing temperature.
-
Carefully lower the spindle into the center of the sample in a beaker, ensuring it is immersed to the specified mark and avoiding the introduction of air bubbles.
-
Allow the spindle to rotate for a set period (e.g., 60 seconds) before taking a reading to ensure a stable value.
-
Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).
-
2. Particle Size Analysis
Protocol:
-
Instrument: Dynamic Light Scattering (DLS) or Laser Diffraction particle size analyzer.
-
Sample Preparation: Dilute the emulsion with deionized water to an appropriate concentration as recommended by the instrument manufacturer to avoid multiple scattering effects.
-
Procedure:
-
Ensure the instrument is calibrated and the sample cell is clean.
-
Introduce the diluted emulsion into the sample cell.
-
Perform the measurement according to the instrument's standard operating procedure.
-
Record the mean particle size (e.g., Z-average) and the polydispersity index (PDI).
-
3. Stability Testing
Protocol:
-
Accelerated Stability: Store samples of the emulsion at elevated temperatures (e.g., 40°C and 50°C) for a period of one to three months.
-
Freeze-Thaw Cycling: Subject the emulsion to several cycles of freezing (e.g., -10°C for 24 hours) and thawing (room temperature for 24 hours).
-
Evaluation: At regular intervals, visually inspect the samples for any signs of instability, such as phase separation, creaming, changes in color, or odor. Additionally, re-measure the viscosity and particle size to quantify any changes.
Quantitative Data Summary
The following table presents hypothetical yet representative data for an O/W lotion formulated with varying concentrations of this compound. This data illustrates the expected impact of this compound on the physical properties of the emulsion.
| This compound Concentration (% w/w) | Viscosity (cP at 20 rpm, 25°C) | Mean Particle Size (nm) | Stability after 1 month at 40°C |
| 1.0 | 3,500 | 250 | Stable, no separation |
| 2.0 | 4,800 | 220 | Stable, no separation |
| 3.0 | 6,200 | 190 | Stable, no separation |
Logical Relationship of Formulation to Stability:
This compound (Quaternium-75) is a highly effective cationic conditioning agent and emulsifier for creating stable and aesthetically pleasing oil-in-water emulsions. By following the detailed protocols for preparation and characterization outlined in these application notes, researchers and formulators can successfully incorporate this compound into a variety of skin and hair care products. The provided quantitative data and diagrams serve as a valuable reference for predicting and understanding the performance of this compound in emulsion systems. Further optimization of the formulation parameters may be required to achieve desired characteristics for specific product applications.
References
Application Notes and Protocols for Formulating Clear Aqueous Solutions with FINQUAT CT (Quaternium-75)
For Researchers, Scientists, and Drug Development Professionals
Introduction
FINQUAT CT, chemically known as Quaternium-75, is a cationic quaternary ammonium compound.[1][2][3][4][5] While traditionally used in the personal care industry as a conditioning agent, its inherent surfactant properties present significant potential for pharmaceutical applications, particularly in the formulation of clear aqueous solutions for poorly soluble active pharmaceutical ingredients (APIs).[6][7] This document provides detailed application notes and protocols for utilizing this compound to enhance the solubility and develop stable aqueous formulations of hydrophobic drugs.
The primary mechanism by which this compound and other cationic surfactants enhance solubility is through the formation of micelles.[6][8][9][10] Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures with a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can be encapsulated within this hydrophobic core, thereby increasing their apparent solubility in the aqueous medium.[6][8][9][10]
Physicochemical Properties of this compound and Related Cationic Surfactants
A summary of key physicochemical properties of this compound and a related, well-studied cationic surfactant, Cetyltrimethylammonium Chloride (CTAC), is presented in Table 1. This data is essential for initial formulation design and for understanding the behavior of these excipients in aqueous solutions.
| Property | This compound (Quaternium-75) | Cetyltrimethylammonium Chloride (CTAC) | Reference |
| Chemical Class | Quaternary Ammonium Compound | Quaternary Ammonium Compound | [1][2][3][4][5] |
| Appearance | Data not available | White powder or pale yellow liquid solution | [11] |
| Solubility in Water | High | Soluble | [8] |
| Critical Micelle Concentration (CMC) | Data not available | 0.0013 M (in water) | [12][13] |
| Primary Application | Hair and skin conditioning | Antiseptic, surfactant, conditioning agent | [1][7] |
| Potential Pharmaceutical Use | Solubilizing agent, stabilizer | Solubilizing agent, preservative, permeation enhancer | [6][7][11] |
Experimental Protocols
The following protocols provide a framework for the formulation and characterization of clear aqueous solutions of poorly soluble drugs using this compound.
General Workflow for Formulation Development
The overall process for developing a clear aqueous formulation with this compound can be visualized in the following workflow diagram.
Caption: A general workflow for the development of aqueous formulations using this compound.
Protocol 1: Determination of Critical Micelle Concentration (CMC)
Objective: To determine the CMC of this compound in an aqueous medium. The CMC is the concentration at which surfactant molecules begin to form micelles and is a critical parameter for formulation development.
Materials:
-
This compound (Quaternium-75)
-
Deionized water
-
Pyrene (fluorescent probe)
-
Fluorometer
-
Conductivity meter
Method 1: Fluorescence Spectroscopy (using Pyrene probe)
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of 1x10⁻⁴ M.
-
Prepare a series of aqueous solutions of this compound with concentrations ranging from well below to well above the expected CMC.
-
To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1x10⁻⁶ M.
-
Allow the solutions to equilibrate for at least 24 hours in the dark.
-
Measure the fluorescence emission spectra of each solution using a fluorometer, with an excitation wavelength of 334 nm.
-
Record the intensity ratio of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (approximately 373 nm and 384 nm, respectively).
-
Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.
Method 2: Conductivity Measurement
-
Prepare a series of aqueous solutions of this compound of varying concentrations.
-
Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.
-
Plot the specific conductivity versus the concentration of this compound.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[14]
Protocol 2: Phase Solubility Studies
Objective: To evaluate the solubilizing capacity of this compound for a specific poorly soluble drug.
Materials:
-
Poorly soluble Active Pharmaceutical Ingredient (API)
-
This compound
-
Deionized water
-
Shaking water bath or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of aqueous solutions of this compound at concentrations ranging from below to well above its determined CMC.
-
Add an excess amount of the API to each this compound solution in sealed vials.
-
Equilibrate the samples by shaking them in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at a high speed to separate the undissolved API.
-
Carefully withdraw the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Determine the concentration of the dissolved API in the filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Plot the solubility of the API as a function of the this compound concentration. The resulting phase solubility diagram will indicate the solubilization efficiency.
Protocol 3: Preparation of a Clear Aqueous Formulation
Objective: To prepare a clear and stable aqueous solution of a poorly soluble drug using this compound.
Materials:
-
Poorly soluble API
-
This compound
-
Deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Based on the phase solubility studies, determine the required concentration of this compound to achieve the target API concentration.
-
Weigh the required amount of this compound and dissolve it in a known volume of deionized water with gentle stirring until a clear solution is obtained.
-
Weigh the required amount of the API.
-
Slowly add the API to the this compound solution while stirring continuously.
-
Continue stirring until the API is completely dissolved and the solution is clear. This may take some time depending on the API and its concentration. Gentle heating may be applied if the API and this compound are heat-stable, but this should be done with caution.
-
Once the API is fully dissolved, adjust the final volume with deionized water in a volumetric flask.
-
Visually inspect the final formulation for clarity and the absence of any particulate matter.
Protocol 4: Characterization of the Formulation
Objective: To characterize the prepared aqueous formulation for its key physicochemical properties.
Methods:
-
Particle Size and Polydispersity Index (PDI) Analysis:
-
Zeta Potential Measurement:
-
Drug Content and Encapsulation Efficiency:
-
Drug Content: Determine the total amount of API in the formulation using a validated analytical method (e.g., HPLC).
-
Encapsulation Efficiency (EE%): This is crucial for understanding how much of the drug is successfully incorporated into the micelles.
-
Separate the free, unencapsulated drug from the drug-loaded micelles using techniques like ultracentrifugation or dialysis.[23]
-
Quantify the amount of free drug in the supernatant or dialysate.
-
Calculate the EE% using the following formula: EE% = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
-
Signaling Pathway and Mechanism of Action
Quaternary ammonium compounds like this compound primarily exert their biological effects, including antimicrobial activity and potential for cellular interaction in drug delivery, through the disruption of cell membranes.[6][9][10][11][24][25][26][27]
Caption: Mechanism of cell membrane disruption by this compound.
The positively charged cationic head of this compound is electrostatically attracted to the negatively charged components of bacterial cell membranes.[9][11][24][25] Following this initial adsorption, the long hydrophobic tail of the molecule inserts itself into the lipid bilayer of the membrane. This insertion disrupts the ordered structure of the membrane, leading to increased permeability.[6][9][24][25] The compromised membrane integrity results in the leakage of essential intracellular components, ultimately leading to cell death.[25] This mechanism is also relevant in drug delivery, as the interaction with cell membranes can influence the cellular uptake of the formulated drug.
Quantitative Data Summary
The following tables summarize key quantitative data for cationic surfactants relevant to the formulation of aqueous solutions.
Table 2: Critical Micelle Concentration (CMC) of Cationic Surfactants
| Surfactant | Medium | Temperature (°C) | CMC (M) | Reference |
| Cetyltrimethylammonium Chloride (CTAC) | Water | 25 | 0.0013 | [12][13] |
| Cetyltrimethylammonium Bromide (CTAB) | Water | 25 | 0.00092 |
Table 3: Solubility Enhancement of Poorly Soluble Drugs by Cationic Surfactants
| Drug | Cationic Surfactant | Fold Increase in Solubility | Reference |
| Mefenamic Acid | Cetyltrimethylammonium Bromide (CTAB) | Substantial enhancement | [24] |
| Nimesulide | Cetyltrimethylammonium Bromide (CTAB) | Substantial enhancement | [24] |
| Ibuprofen | Cetyltrimethylammonium Bromide (CTAB) | Substantial enhancement | [24] |
Note: "Substantial enhancement" is reported in the literature without specific fold-increase values.
Conclusion
This compound (Quaternium-75), as a cationic surfactant, holds considerable promise as a pharmaceutical excipient for the formulation of clear aqueous solutions of poorly soluble drugs. Its ability to form micelles that can encapsulate hydrophobic APIs offers a viable strategy to overcome solubility challenges. The protocols and data presented in these application notes provide a comprehensive guide for researchers and formulation scientists to explore the potential of this compound in drug development. Further studies are warranted to fully characterize the performance and safety of this compound in specific pharmaceutical formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Independent effect of polymeric nanoparticle zeta potential/surface charge, on their cytotoxicity and affinity to cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A novel approach to mixed micelles formation: study the i... [degruyterbrill.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Effect of quaternary ammonium surfactants on biomembranes using molecular dynamics simulation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05030K [pubs.rsc.org]
- 7. A physical model for the size-dependent cellular uptake of nanoparticles modified with cationic surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interaction of cetyltrimethylammonium chloride micelles under static and hydrodynamic conditions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 14. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 15. Dynamic Light Scattering for Efficient Drug Delivery Systems [eureka.patsnap.com]
- 16. allanchem.com [allanchem.com]
- 17. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Zeta Potential Measurement | Scilit [scilit.com]
- 21. Zeta potential measurement. | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. agritechem.com [agritechem.com]
- 26. researchgate.net [researchgate.net]
- 27. Molecular mechanism of antibiotic resistance induced by mono- and twin-chained quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of FINQUAT CT (Quaternium-75) in Permanent Waving Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Permanent waving, a cornerstone of cosmetic science, involves the chemical modification of hair keratin to alter its structure from straight to curly. This process, while effective, can compromise the integrity of the hair fiber, leading to increased porosity, reduced tensile strength, and a roughened cuticle surface. Conditioning agents are therefore integral to modern permanent waving systems, mitigating damage and enhancing the final aesthetic outcome.
FINQUAT CT, the trade name for Quaternium-75, is a cationic conditioning agent recognized for its high charge density and substantive conditioning properties.[1] Its molecular structure allows for strong adsorption onto the negatively charged surface of the hair, thereby reducing static, improving combability, and imparting a smooth feel.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of this compound in permanent waving formulations, offering a framework for researchers to quantify its effects on hair quality and curl longevity.
Mechanism of Action in Permanent Waving
The permanent waving process consists of two primary stages: reduction and oxidation.
-
Reduction: The disulfide bonds in hair keratin are cleaved by a reducing agent, typically a thiol-based compound like ammonium thioglycolate. This allows the hair to be reshaped around a curler.
-
Oxidation: A neutralizing agent, commonly hydrogen peroxide, is applied to reform the disulfide bonds in the new, curled configuration.
This compound, as a cationic polymer, is believed to exert its primary benefits during and after the permanent waving process through the following mechanisms:
-
Surface Deposition: The positively charged Quaternium-75 molecules are electrostatically attracted to the negatively charged sites on the hair keratin, which are often more exposed after the chemical treatments of perming. This forms a conditioning layer on the hair surface.
-
Cuticle Smoothing: This deposited layer helps to smooth and flatten the uplifted cuticle scales that can result from the alkaline permanent waving lotion, reducing friction and improving the hair's tactile properties.
-
Porosity Reduction: By forming a film on the hair shaft, this compound can help to seal the cuticle, reducing the porosity of chemically damaged hair and thereby minimizing moisture loss and further damage.
The following diagram illustrates the proposed interaction of this compound with the hair fiber during the permanent waving process.
Quantitative Data Summary
Table 1: Effect of this compound Concentration on Curl Retention
| This compound Concentration (% w/w in Neutralizer) | Initial Curl Height (cm) | Curl Height after 4h at 75% RH (cm) | Curl Height after 8h at 75% RH (cm) | % Curl Retention (after 8h) |
| 0 (Control) | ||||
| 0.5 | ||||
| 1.0 | ||||
| 2.0 | ||||
| 3.0 |
Table 2: Effect of this compound on Hair Tensile Strength Post-Perming
| This compound Concentration (% w/w in Neutralizer) | Average Breaking Force (N) | Average Elongation at Break (%) | Work to Break (mJ) |
| Virgin Hair (Untreated) | |||
| 0 (Control - Permed) | |||
| 0.5 | |||
| 1.0 | |||
| 2.0 | |||
| 3.0 |
Table 3: Assessment of Hair Surface Damage with this compound
| This compound Concentration (% w/w in Neutralizer) | SEM Cuticle Damage Score (1-5) | Frictional Force (g) |
| Virgin Hair (Untreated) | ||
| 0 (Control - Permed) | ||
| 0.5 | ||
| 1.0 | ||
| 2.0 | ||
| 3.0 |
Experimental Protocols
The following protocols are designed to provide a standardized methodology for evaluating the efficacy of this compound in a permanent waving system.
Preparation of Hair Tresses
-
Source: Use virgin, medium-brown European human hair tresses, approximately 2 grams in weight and 20 cm in length.
-
Cleansing: Wash all tresses with a 10% sodium laureth sulfate solution, rinse thoroughly with deionized water, and allow to air dry completely.
-
Grouping: Divide the tresses into experimental groups, with a minimum of three tresses per group for statistical validity.
Permanent Waving Procedure
The following workflow outlines the permanent waving process for testing the effects of this compound.
Formulations:
-
Waving Lotion (Example):
-
Ammonium Thioglycolate (60%): 15.0% w/w
-
Ammonium Hydroxide (28%): to pH 9.0-9.5
-
Non-ionic Surfactant: 1.0% w/w
-
Deionized Water: q.s. to 100%
-
-
Neutralizer Base (Example):
-
Hydrogen Peroxide (35%): 5.7% w/w (to achieve ~2% active)
-
Phosphoric Acid: to pH 3.0-4.0
-
Deionized Water: q.s. to 100%
-
-
Experimental Neutralizers: Prepare separate batches of the neutralizer base containing 0%, 0.5%, 1.0%, 2.0%, and 3.0% w/w of this compound.
Evaluation of Curl Retention[5][6]
-
Initial Measurement: After the permed tresses are completely dry, suspend them and measure the initial curl length (L₀).
-
Humidity Chamber: Place the tresses in a controlled humidity chamber at 25°C and 75% relative humidity.
-
Time-Lapse Measurements: Measure the length of the curls at specified time intervals (e.g., 1, 2, 4, 8, and 24 hours) (Lₜ).
-
Calculation: Calculate the percentage of curl retention using the following formula:
-
% Curl Retention = [(L - Lₜ) / (L - L₀)] x 100
-
Where L is the full length of the hair tress.
-
Assessment of Hair Tensile Strength[7][8]
-
Sample Preparation: Randomly select 20-30 individual fibers from each experimental group.
-
Instrumentation: Use a tensile tester equipped with a sensitive load cell.
-
Testing Conditions: Conduct tests under controlled environmental conditions (e.g., 22°C and 65% relative humidity).
-
Measurement: Measure the force required to break each fiber and the elongation at break.
-
Data Analysis: Calculate the average breaking force, elongation, and work to break for each group.
Evaluation of Hair Surface Morphology[9][10]
-
Sample Preparation: Mount segments of hair fibers from each group onto stubs for Scanning Electron Microscopy (SEM).
-
Imaging: Sputter-coat the samples with gold and examine under an SEM at various magnifications (e.g., 500x and 2000x).
-
Analysis: Qualitatively and quantitatively assess the condition of the cuticle scales. A scoring system (e.g., 1 = smooth, intact; 5 = severe lifting, broken scales) can be used for comparative analysis.
The logical relationship for the evaluation process is depicted below.
Conclusion
The incorporation of this compound into permanent waving systems presents a promising avenue for enhancing the post-treatment condition of the hair. Its inherent cationic nature suggests a strong affinity for the hair fiber, offering potential benefits in terms of cuticle smoothing, reduced friction, and improved feel. The experimental protocols detailed herein provide a comprehensive framework for substantiating these claims with robust, quantitative data. By systematically evaluating curl retention, tensile strength, and surface morphology at varying concentrations of this compound, researchers can ascertain its optimal use level and fully characterize its contribution to high-performance permanent waving formulations.
References
Application Notes and Protocols: FINQUAT CT in Depilatory Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Depilatory formulations are effective at-home hair removal solutions that work by chemically breaking down the keratin structure of the hair shaft.[1] The primary active ingredients, such as thioglycolates, operate at a high pH (typically around 12) to efficiently break the disulfide bonds in keratin.[1] While effective, this harsh chemical environment can lead to skin irritation. There is a continuous need to improve the mildness and skin-feel of depilatory products without compromising their efficacy.
FINQUAT CT, with the INCI name Quaternium-75, is a cationic conditioning agent known for its low irritation potential and compatibility with a wide range of cosmetic ingredients.[2][3][4][5] Traditionally used in hair and skin care products, its unique properties suggest a potential application in depilatory formulations to enhance skin mildness and post-treatment skin feel. This document provides detailed application notes and protocols for evaluating the performance of this compound in depilatory creams. While direct studies on this specific application are limited, the information presented is based on the known properties of Quaternium-75 and established testing methodologies for depilatory and cosmetic products. A patent has noted the use of polyquaternium polymers in peelable depilatory films, suggesting the utility of cationic polymers in this product category.
Hypothesized Benefits of this compound in Depilatory Formulations
-
Improved Skin Feel: As a conditioning agent, this compound is expected to leave the skin feeling smoother and softer after depilation.
-
Reduced Irritation: Its inherent mildness may help to mitigate the irritation potential of the high-pH depilatory base.
-
Enhanced Formulation Stability: Its compatibility with various ingredients could contribute to the overall stability of the depilatory cream.
Formulation Guidelines
This compound can be incorporated into standard oil-in-water depilatory cream formulations. It is recommended to add it to the water phase during the formulation process. The typical use level for evaluation in a depilatory cream would be in the range of 0.5% to 2.0% w/w.
Table 1: Example Depilatory Formulation with this compound
| Phase | Ingredient | INCI Name | Function | % w/w |
| A | Deionized Water | Aqua | Solvent | q.s. to 100 |
| This compound | Quaternium-75 | Conditioning Agent | 1.0 | |
| Glycerin | Glycerin | Humectant | 5.0 | |
| Urea | Urea | Moisturizer, Keratolytic | 5.0 | |
| B | Cetearyl Alcohol | Cetearyl Alcohol | Thickener, Emollient | 8.0 |
| Ceteareth-20 | Ceteareth-20 | Emulsifier | 2.0 | |
| Mineral Oil | Paraffinum Liquidum | Emollient | 5.0 | |
| C | Calcium Thioglycolate | Calcium Thioglycolate | Depilatory Active | 5.0 |
| Calcium Hydroxide | Calcium Hydroxide | pH Adjuster | 2.0 | |
| Sodium Hydroxide (50% soln.) | Sodium Hydroxide | pH Adjuster | to pH 12.0-12.5 |
Manufacturing Procedure:
-
Heat Phase A and Phase B separately to 75-80°C.
-
Add Phase B to Phase A with homogenization.
-
Cool the emulsion to 40°C with gentle stirring.
-
In a separate vessel, prepare Phase C by dispersing the ingredients in a small amount of water from Phase A.
-
Add Phase C to the emulsion and mix until uniform.
-
Adjust the final pH to 12.0-12.5 with Sodium Hydroxide solution.
-
Cool to room temperature.
Experimental Protocols
In-Vitro Hair Removal Efficacy
This protocol assesses the time required for the depilatory cream to effectively weaken the hair.
Materials:
-
Human hair swatches (medium-dark, medium thickness)
-
Depilatory cream with and without this compound (control)
-
Microscope slides
-
Spatula
-
Timer
-
Microscope
Procedure:
-
Secure a small swatch of hair to a microscope slide.
-
Apply a thick, even layer of the depilatory cream to the hair swatch, ensuring all hairs are covered.
-
Start the timer.
-
At 1-minute intervals, gently try to wipe away the cream and hair from a small section of the swatch using a spatula.
-
Record the time at which the hair is easily and completely removed at the base.
-
Repeat the experiment three times for each formulation.
-
Examine the removed hair and the remaining hair stubble under a microscope to assess the nature of the break.
Data Presentation:
Table 2: In-Vitro Hair Removal Efficacy
| Formulation | Trial 1 (min) | Trial 2 (min) | Trial 3 (min) | Average Time (min) | Microscopic Observations |
| Control (without this compound) | |||||
| Test (with 1% this compound) |
Skin Irritation Potential: Human Repeat Insult Patch Test (HRIPT)
This is a clinical study to assess the potential of a product to cause skin irritation and sensitization. This test should be conducted by a qualified clinical research organization.
Methodology:
A panel of 50-100 human volunteers is selected. The product is applied to the skin under an occlusive or semi-occlusive patch for 24-48 hours. This is repeated nine times over a three-week induction period. After a two-week rest period, a challenge patch is applied to a new site. Skin reactions are scored by a trained professional at specified time points after patch removal.
Data Presentation:
Table 3: Skin Irritation and Sensitization (HRIPT Summary)
| Formulation | Irritation Score (Induction Phase - Average) | Sensitization Reactions (Challenge Phase - No. of subjects) |
| Control (without this compound) | ||
| Test (with 1% this compound) |
Formulation Stability
This protocol evaluates the physical stability of the depilatory cream under accelerated conditions.
Methodology:
-
Package the depilatory cream in its intended final packaging.
-
Store samples under the following conditions for 3 months:
-
Room Temperature (25°C / 60% RH)
-
Elevated Temperature (40°C / 75% RH)
-
Freeze-Thaw Cycling (-10°C for 24h, then 25°C for 24h, for 3 cycles)
-
-
Evaluate the samples at 1, 2, and 3 months for changes in:
-
Appearance (color, texture)
-
Odor
-
pH
-
Viscosity
-
Phase separation
-
Data Presentation:
Table 4: Formulation Stability Data
| Parameter | Specification | Time Point | Control (without this compound) | Test (with 1% this compound) |
| Appearance | White, smooth cream | Initial | Conforms | Conforms |
| 1 Month @ 40°C | ||||
| 3 Months @ 40°C | ||||
| pH | 12.0 - 12.5 | Initial | ||
| 1 Month @ 40°C | ||||
| 3 Months @ 40°C | ||||
| Viscosity (cps) | TBD | Initial | ||
| 1 Month @ 40°C | ||||
| 3 Months @ 40°C | ||||
| Phase Separation | None | 3 Freeze-Thaw Cycles |
Sensory Evaluation of Skin Feel
This protocol assesses the tactile properties of the skin after product use.
Methodology:
A panel of trained sensory experts or consumers evaluates the skin feel after applying and removing the depilatory cream according to the instructions for use. The evaluation is performed on the forearms, with the control on one arm and the test product on the other. Panelists rate various attributes on a labeled magnitude scale (e.g., 0-10).
Data Presentation:
Table 5: Sensory Evaluation of Post-Depilation Skin Feel
| Attribute | Scale (0-10) | Control (without this compound) - Average Score | Test (with 1% this compound) - Average Score |
| Smoothness | 0 = Rough, 10 = Very Smooth | ||
| Softness | 0 = Hard, 10 = Very Soft | ||
| Moisturization | 0 = Dry, 10 = Very Moisturized | ||
| Residue | 0 = No Residue, 10 = Heavy Residue | ||
| Overall Feel | 0 = Unpleasant, 10 = Very Pleasant |
Objective Measurement of Skin Hydration and Barrier Function
This protocol uses instrumentation to quantify the effects of the depilatory formulations on the skin.
Methodology:
-
Corneometry: Measures the hydration level of the stratum corneum.
-
Transepidermal Water Loss (TEWL): Measures the integrity of the skin barrier function.
Measurements are taken on the forearms of human volunteers before application, and at set time points after removal of the depilatory creams (e.g., 1 hour, 4 hours, 24 hours).
Data Presentation:
Table 6: Instrumental Assessment of Skin Condition
| Parameter | Time Point | Control (without this compound) - Average Change from Baseline | Test (with 1% this compound) - Average Change from Baseline |
| Skin Hydration (Corneometer Units) | 1 hour post-application | ||
| 24 hours post-application | |||
| TEWL (g/m²/h) | 1 hour post-application | ||
| 24 hours post-application |
Visualizations
Caption: Mechanism of Action of Depilatory Creams.
Caption: Experimental Workflow for Evaluating this compound.
Conclusion
The incorporation of this compound into depilatory formulations presents a promising strategy for enhancing skin mildness and post-use sensory experience. The protocols outlined in this document provide a comprehensive framework for formulators and researchers to substantiate these potential benefits. Through systematic in-vitro and in-vivo testing, the value of this compound as a multifunctional ingredient in the next generation of depilatory products can be thoroughly evaluated.
References
FINQUAT CT (Quaternium-75): Application Notes for Leave-On vs. Rinse-Off Products
For Researchers, Scientists, and Drug Development Professionals
FINQUAT CT, with the INCI name Quaternium-75, is a quaternary ammonium compound that functions as a cationic conditioning agent in a wide array of hair and skin care formulations. Its molecular structure imparts a positive charge, enabling it to adsorb onto the negatively charged surfaces of hair and skin. This interaction is central to its efficacy in both leave-on and rinse-off applications, providing benefits such as improved combing, reduced static, and a smooth feel. A key characteristic of this compound is its reported low irritation potential and resistance to build-up, making it a versatile ingredient for various product formats.
This document provides detailed application notes and experimental protocols for utilizing this compound in both leave-on and rinse-off products, tailored for a scientific audience.
Comparative Overview: Leave-On vs. Rinse-Off Applications
The functional expectations and formulation considerations for this compound differ significantly between leave-on and rinse-off products. The primary distinction lies in the contact time and the presence or absence of a rinsing step, which directly impacts the desired level of substantivity and the potential for cumulative effects.
| Feature | Leave-On Products | Rinse-Off Products |
| Primary Function | Sustained conditioning, frizz control, environmental protection, potential for cumulative benefits. | Rapid detangling, improved wet/dry combing, reduction of static after rinsing. |
| Typical Use Level | Lower concentrations are generally recommended to avoid a heavy or tacky feel. | Higher concentrations can be used as the excess is washed away. |
| Substantivity | High substantivity is crucial for long-lasting effects. | Moderate substantivity is desired to provide conditioning without excessive build-up over time. |
| Formulation Focus | Lightweight feel, non-greasy texture, compatibility with styling polymers and film formers. | Efficient deposition from a surfactant-based chassis, good rinsability. |
| Examples | Leave-in conditioners, hair serums, styling creams, facial moisturizers. | Hair conditioners, shampoos, body washes, facial cleansers. |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound is electrostatic interaction. Hair and skin surfaces carry a negative charge due to the presence of amino acid residues in keratin. As a cationic molecule, this compound is attracted to these surfaces, forming a thin, conditioning film.
Caption: Electrostatic interaction of this compound with hair and skin.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound in both leave-on and rinse-off formulations.
Evaluation of Conditioning Performance: Instrumental Combing
This protocol measures the force required to comb through a hair tress, providing a quantitative measure of conditioning and detangling.
Caption: Workflow for evaluating conditioning performance via instrumental combing.
Methodology:
-
Hair Tress Preparation:
-
Use standardized human hair tresses (e.g., 2g, 20cm length).
-
Cleanse the tresses with a clarifying shampoo to remove any existing residues.
-
Rinse thoroughly with deionized water and gently squeeze to remove excess water.
-
-
Baseline Measurement:
-
Mount a wet hair tress in a texture analyzer or similar instrument equipped with a comb attachment.
-
Perform a set number of combing cycles (e.g., 10 cycles) at a constant speed, recording the force required for each cycle.
-
Allow the tress to air dry under controlled conditions (e.g., 25°C, 50% relative humidity) and repeat the combing measurement for dry hair.
-
-
Treatment Application:
-
For Rinse-Off Products:
-
Apply a standardized amount of the conditioner (e.g., 0.5g) to the wet hair tress.
-
Gently massage the product into the hair for a specified time (e.g., 1 minute).
-
Rinse the tress under controlled water flow and temperature for a set duration (e.g., 30 seconds).
-
-
For Leave-On Products:
-
Apply a standardized amount of the product (e.g., 0.2g) to the damp hair tress.
-
Distribute the product evenly through the hair. Do not rinse.
-
-
-
Post-Treatment Measurement:
-
For rinse-off products, immediately perform the wet combing measurement as described in step 2.
-
For both product types, allow the tresses to air dry under controlled conditions and then perform the dry combing measurement.
-
-
Data Analysis:
-
Calculate the average combing force for both baseline and post-treatment measurements.
-
Determine the percentage reduction in combing force using the formula: % Reduction = ((Baseline Force - Post-Treatment Force) / Baseline Force) * 100
-
Assessment of Substantivity
This protocol determines the amount of this compound that remains on the hair after application and rinsing (for rinse-off products).
Methodology:
-
Treatment:
-
Prepare hair tresses as described in the combing protocol.
-
Treat the tresses with the formulation containing a known concentration of this compound.
-
-
Extraction:
-
Place the treated hair tress in a solution of a suitable surfactant with the opposite charge (anionic) to desorb the cationic this compound.
-
Agitate the solution for a specified time to ensure complete extraction.
-
-
Quantification:
-
Analyze the concentration of this compound in the extraction solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.
-
-
Calculation:
-
Calculate the amount of this compound extracted from the hair and express it as a percentage of the initial amount applied.
-
Antimicrobial Efficacy Testing
This protocol evaluates the preservative effectiveness of this compound in a formulation.
Methodology:
-
Inoculation:
-
Prepare samples of the final formulation (both leave-on and rinse-off bases) containing this compound.
-
Inoculate the samples with a mixed culture of relevant microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).
-
-
Incubation:
-
Store the inoculated samples at a specified temperature (e.g., 20-25°C).
-
-
Sampling and Plating:
-
At specified time intervals (e.g., 7, 14, and 28 days), take aliquots from each sample.
-
Perform serial dilutions and plate on appropriate growth media.
-
-
Enumeration and Analysis:
-
Incubate the plates and count the number of colony-forming units (CFUs).
-
Compare the results to the acceptance criteria of the relevant pharmacopeia (e.g., USP <51>, Ph. Eur. 5.1.3) to determine the antimicrobial effectiveness.
-
Formulation Guidelines
Leave-On Conditioner:
-
This compound Concentration: 0.5% - 2.0%
-
Key Considerations:
-
Combine with lightweight silicones or esters to enhance shine and reduce tackiness.
-
Ensure compatibility with any styling polymers.
-
Adjust the pH to the optimal range for this compound stability and efficacy (typically pH 4-7).
-
Rinse-Off Conditioner:
-
This compound Concentration: 1.0% - 5.0%
-
Key Considerations:
-
Formulate with fatty alcohols (e.g., cetyl alcohol, stearyl alcohol) to build viscosity and contribute to the conditioning effect.
-
Can be used in combination with other cationic surfactants.
-
The inclusion of silicones can enhance the conditioning performance on wet and dry hair.
-
Conclusion
This compound is a highly effective and versatile cationic conditioning agent suitable for both leave-on and rinse-off applications. The choice of concentration and the overall formulation strategy should be tailored to the specific product format and desired performance characteristics. For leave-on products, the focus is on sustained, lightweight conditioning, while for rinse-off products, the emphasis is on efficient deposition and effective detangling. The experimental protocols provided offer a framework for quantifying the performance of this compound and optimizing formulations for specific applications.
Analytical Methods for the Quantification of Quaternary Ammonium Compounds
Note on "FINQUAT CT": The term "this compound" does not correspond to a publicly documented chemical entity in scientific literature or commercial databases. The nomenclature suggests it belongs to the class of Quaternary Ammonium Compounds (QACs) , also known as "quats." The following application notes and protocols provide a comprehensive guide to the standard analytical methods for quantifying QACs, which can be adapted once the specific structure of "this compound" is identified.
Quaternary ammonium compounds are cationic surfactants widely used as disinfectants, antiseptics, preservatives, and fabric softeners. Their quantification is crucial for quality control, formulation development, and regulatory compliance. The primary analytical techniques include classical titration, modern chromatography, and spectrophotometry.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the sample matrix, required sensitivity, available equipment, and the need to quantify individual QAC homologs versus the total QAC content.
| Method | Principle | Typical LOQ | Throughput | Key Advantages | Key Limitations |
| Two-Phase Titration | Ion-pair formation between cationic QAC and an anionic titrant, with detection via a color indicator that partitions between aqueous and organic phases. | ~10-50 mg/L | Low | Low cost, simple equipment, robust for high concentration samples. | Labor-intensive, potential for matrix interference, does not separate homologs.[1][2] |
| HPLC-UV | Reverse-phase or ion-pair chromatography separates QACs based on hydrophobicity. Detection is achieved via UV absorbance of the aromatic ring (if present). | ~0.1-1 mg/L[3] | Medium | Good for separating homologs, widely available, robust and reproducible.[4] | Requires a chromophore for good sensitivity, peak tailing can be an issue.[5] |
| LC-MS/MS | Liquid chromatography separation followed by highly selective and sensitive detection using tandem mass spectrometry. | <1 µg/L - 10 µg/L[6][7][8] | High | Gold standard for sensitivity and selectivity, can identify and quantify QACs in complex matrices, ideal for trace analysis.[9][10] | High equipment cost, requires specialized expertise. |
| UV-Vis Spectrophotometry | Formation of a colored ion-pair complex between the QAC and an anionic dye. The absorbance of the complex is measured. | ~0.5 mg/L[11] | High | Rapid, simple, and inexpensive for total QAC determination. | Low selectivity, susceptible to interference from other cationic species and colored compounds.[12][13] |
Application Note 1: Quantification by High-Performance Liquid Chromatography (HPLC)
Principle: High-Performance Liquid Chromatography (HPLC) is a premier technique for separating and quantifying individual homologs within a QAC mixture, such as the C12, C14, and C16 chains in benzalkonium chloride.[3][14] The separation is typically achieved on a reverse-phase column (e.g., C18, C8, or Cyano) where the nonpolar stationary phase interacts with the alkyl chains of the QACs.[4][14][15] An ion-pairing agent like sodium hexanesulfonate may be added to the mobile phase to improve peak shape and retention.[3] Detection is commonly performed using a UV detector, typically at wavelengths between 210-220 nm.[3][4]
Advantages:
-
Ability to resolve and quantify individual alkyl chain homologs.[3]
-
Established and robust methodology suitable for routine quality control.
Limitations:
-
Requires a UV-absorbing chromophore (like the benzyl ring in benzalkonium chloride) for sensitive detection.
-
Strong interactions between the cationic QACs and residual silanols on silica-based columns can lead to poor peak shape (tailing), though this can be mitigated with modern columns or mobile phase additives.[5]
Experimental Protocol: HPLC-UV Method
This protocol is adapted for the analysis of benzalkonium chloride (BAC), a common QAC, and can serve as a template.
1. Equipment and Reagents:
-
HPLC system with UV Detector
-
C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium Acetate or Ammonium Phosphate Buffer (e.g., 10-50 mM)[4][14]
-
Glacial Acetic Acid or Perchloric Acid for pH adjustment
-
Reference Standard (e.g., Benzalkonium Chloride, USP grade)
-
Deionized Water
2. Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile and 50 mM Sodium Acetate buffer (pH 5.0) in a 60:40 v/v ratio.[14]
-
Column Temperature: 25-30 °C
-
Injection Volume: 20 µL
3. Standard Preparation:
-
Prepare a stock solution of the QAC reference standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Create a series of calibration standards (e.g., 0.025 to 0.1 mg/mL) by diluting the stock solution with the mobile phase.
4. Sample Preparation:
-
Accurately weigh a quantity of the sample containing the QAC of interest.
-
Dissolve and dilute the sample in the mobile phase to achieve a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the prepared sample solutions.
-
Calculate the concentration of the QAC in the sample by comparing its peak area response to the calibration curve. For mixtures like BAC, the total concentration is often reported as the sum of the major homolog peaks (e.g., C12 and C14).[4]
Application Note 2: Quantification by Two-Phase Titration
Principle: Two-phase titration is a classic and effective method for determining the total concentration of ionic surfactants.[1] For cationic QACs, the sample is dissolved in water and mixed with an immiscible organic solvent (e.g., chloroform or dichloroethane).[2][16] An anionic indicator dye is added, which forms an ion-pair with the QAC and dissolves in the organic layer, imparting a color. The solution is then titrated with a standard anionic surfactant solution (e.g., sodium dodecyl sulfate, SDS).[17] At the endpoint, the titrant has complexed all the QAC, and the indicator dye moves to the aqueous phase, causing a distinct color change in the organic layer.[16]
Advantages:
-
Cost-effective and does not require sophisticated instrumentation.[2]
-
Robust and suitable for analyzing high-concentration samples like raw materials or concentrated disinfectants.[17]
Limitations:
-
Measures total cationic surfactant content and cannot distinguish between different QACs or their homologs.
-
The endpoint detection can be subjective and is prone to interference from other ionic or colored substances in the matrix.[16]
-
Requires the use of chlorinated solvents.
Experimental Protocol: Two-Phase Titration
This protocol is a general procedure for determining the total QAC content.
1. Equipment and Reagents:
-
Glass-stoppered flask or cylinder (250 mL)
-
Burette (50 mL)
-
Chloroform or Dichloroethane
-
Indicator Solution (e.g., Tetrabromophenolphthalein ethyl ester or a mixture of methyl orange and methylene blue)[2][16]
-
Standardized Anionic Titrant (e.g., 0.004 M Sodium Dodecyl Sulfate, SDS)
-
pH Buffer Solution (e.g., Borate buffer for pH 10)[17]
2. Procedure:
-
Accurately weigh a sample containing the QAC and transfer it to the glass-stoppered flask.
-
Add approximately 50 mL of deionized water and dissolve the sample.
-
Add 20 mL of the organic solvent (e.g., chloroform).
-
Add 10 mL of the pH buffer solution and a few drops of the indicator solution.
-
Stopper the flask and shake vigorously. The organic layer should develop a distinct color.
-
Titrate with the standardized SDS solution. After each addition of titrant, stopper the flask and shake vigorously for about 15-20 seconds to allow the phases to equilibrate.
-
Continue titrating until the color of the organic layer changes sharply, indicating the endpoint. The exact color change depends on the indicator used.
3. Calculation: Calculate the percentage of QAC using the following formula:
% QAC = (V × M × FW × 100) / (W × 1000)
Where:
-
V = Volume of SDS titrant used (mL)
-
M = Molarity of the SDS titrant (mol/L)
-
FW = Formula Weight of the QAC ( g/mol )
-
W = Weight of the sample (g)
Visualizations
Caption: General Workflow for QAC Quantification by HPLC.
Caption: Principle of Two-Phase Titration for QACs.
References
- 1. scienceopen.com [scienceopen.com]
- 2. earchives.lib.purdue.edu [earchives.lib.purdue.edu]
- 3. Determination of Benzalkonium Chloride Homologs in Complex Chemical Disinfectant by High-Performance Liquid Chromatography [ykcs.ac.cn]
- 4. novonordiskpharmatech.com [novonordiskpharmatech.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of selected quaternary ammonium compounds by liquid chromatography with mass spectrometry. Part II. Application to sediment and sludge samples in Austria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Spectrophotometric determination of cetylpyridinium chloride in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of benzalkonium chloride and its homologs: HPLC versus HPCE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. Determination of cationic surfactants by two-phase titration: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. xylemanalytics.com [xylemanalytics.com]
Troubleshooting & Optimization
Preventing precipitation of FINQUAT CT in alkaline pH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FINQUAT CT (Quaternium-75). The information provided is designed to address challenges related to the precipitation of this compound in alkaline pH environments during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my formulations?
This compound is the trade name for the ingredient with the INCI name Quaternium-75.[1][2] It is a complex quaternary ammonium compound, which means it is a cationic surfactant.[1][2][3] Its key properties include high cationic charge density, which makes it an excellent conditioning agent for hair and skin, and it also possesses antistatic and antimicrobial properties.[1][3] It is valued for its ability to be compatible with many anionic surfactants, a characteristic not common to all quaternary ammonium compounds.
Q2: I am observing precipitation when I adjust the pH of my this compound formulation to an alkaline range. Why is this happening?
While this compound is generally stable and soluble in a pH range of 4 to 9, precipitation in alkaline conditions (pH > 9) can occur due to two primary reasons:
-
Chemical Degradation: At high pH and elevated temperatures, quaternary ammonium compounds can undergo degradation reactions such as Hofmann elimination. This chemical process alters the molecular structure of this compound, leading to byproducts with reduced solubility.
-
Interaction with Anionic Ingredients: If your formulation contains anionic surfactants or polymers, they can form insoluble complexes with the positively charged this compound molecules. This interaction is a common cause of precipitation in formulations containing both cationic and anionic components.
Q3: At what specific pH does this compound start to precipitate?
The exact pH at which precipitation begins can vary depending on several factors, including:
-
The concentration of this compound in your formulation.
-
The presence and concentration of other ingredients, especially anionic surfactants.
-
The temperature of the formulation.
-
The overall ionic strength of the solution.
Generally, significant stability issues are more likely to be observed at a pH above 9. It is recommended to conduct a pH stability study for your specific formulation to determine the critical pH threshold.
Q4: Can the order of ingredient addition affect the stability of this compound in my formulation?
Yes, the order of addition can be critical. It is generally advisable to add this compound to the water phase and ensure it is fully dissolved before adding any anionic components. This allows for the proper hydration and dispersion of the cationic polymer, potentially reducing the likelihood of immediate precipitation upon the introduction of anionic species. A pre-dissolved and diluted anionic surfactant solution added slowly with constant stirring is also a recommended practice.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your alkaline formulations.
Problem: White precipitate forms after adjusting the pH to > 9.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions | Experimental Protocol |
| 1. Chemical Degradation at High pH | Solution A: pH Optimization: Determine the minimum pH required for your application and assess if this compound remains stable at that pH. Avoid excessively high pH levels if possible.Solution B: Temperature Control: Avoid heating the formulation for prolonged periods after the pH has been adjusted to an alkaline range. High temperatures can accelerate degradation. | Protocol 1: pH Stability Study 1. Prepare several small batches of your formulation without the final active ingredients.2. Adjust the pH of each batch to a different alkaline value (e.g., 8.5, 9.0, 9.5, 10.0, 10.5, 11.0).3. Observe the samples for any signs of precipitation immediately and after 24, 48, and 72 hours at room temperature and an elevated temperature (e.g., 40°C).4. Record the pH at which precipitation is first observed. |
| 2. Interaction with Anionic Surfactants | Solution A: Incorporate Non-ionic Surfactants: Non-ionic surfactants can act as a bridge between cationic and anionic surfactants, preventing their direct interaction and subsequent precipitation.[4][5][6][7] Examples include Polysorbates (e.g., Polysorbate 20, Polysorbate 80) and Alkyl Glucosides.Solution B: Optimize Surfactant Ratio: Systematically vary the ratio of this compound to the anionic surfactant to identify a range where they are compatible.Solution C: Change Anionic Surfactant Type: Some anionic surfactants are more prone to precipitation with cationics than others. Consider experimenting with different types of anionic surfactants. | Protocol 2: Surfactant Compatibility Test 1. Prepare a stock solution of this compound in deionized water.2. In separate beakers, prepare solutions of your anionic surfactant at various concentrations.3. To each anionic surfactant solution, slowly add the this compound stock solution while stirring.4. Observe for the formation of any precipitate or turbidity.5. Repeat the experiment with the addition of a non-ionic surfactant to the anionic surfactant solution before adding this compound. |
| 3. Insufficient Solubilization | Solution A: Utilize Co-solvents: The addition of co-solvents like propylene glycol, glycerin, or other glycols can improve the solubility of this compound and its complexes, thereby preventing precipitation.Solution B: Employ Hydrotropes: Hydrotropes are compounds that enhance the solubility of other substances in water.[8][9] Consider adding hydrotropes such as sodium xylene sulfonate or sodium cumene sulfonate to your formulation. | Protocol 3: Solubility Enhancement Study 1. Prepare your formulation up to the point where precipitation is observed.2. Create several aliquots of this pre-formulation.3. To each aliquot, add a different co-solvent or hydrotrope at varying concentrations (e.g., 1%, 2%, 5% w/w).4. Adjust the pH to the desired alkaline level and observe for any reduction in precipitation compared to a control sample without the solubility enhancer. |
Visual Troubleshooting Guides
Logical Flow for Troubleshooting Precipitation
Caption: A flowchart for troubleshooting this compound precipitation.
Mechanism of Anionic Surfactant Interaction and Mitigation
Caption: Interaction of this compound with anionic surfactants and the stabilizing effect of non-ionic surfactants.
References
- 1. altmeyers.org [altmeyers.org]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. Quaternium-75 - Surfactant - 表面活性剂百科 [surfactant.top]
- 4. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. precisionlab.com [precisionlab.com]
- 8. jetir.org [jetir.org]
- 9. US8709169B2 - Use of quaternary ammonium compound as a hydrotrope and a composition containing the quaternary ammonium compound - Google Patents [patents.google.com]
FINQUAT CT Emulsion Stability Technical Support Center
Welcome to the technical support center for improving the stability of emulsions formulated with FINQUAT CT. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their emulsion formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in an emulsion?
This compound is the trade name for Quaternium-75, a cationic quaternary ammonium compound. In emulsions, it primarily functions as a conditioning agent, particularly in hair and skin care products.[1][2] Its cationic nature provides an affinity for negatively charged surfaces like hair and skin, delivering conditioning benefits.[1] Additionally, this compound can contribute to the overall stability of an emulsion.
Q2: What are the key properties of this compound relevant to emulsion stability?
Several key properties of this compound make it a versatile ingredient for stable emulsions:
-
High Cationic Charge Density: This property is fundamental to its conditioning effect and its interaction with other charged molecules in the formulation.[1]
-
Compatibility with Anionic Surfactants: Unlike many cationic polymers, this compound is compatible with most commonly used anionic surfactants. This allows for the formulation of sophisticated cleansing and conditioning systems without causing precipitation or instability.[1][2][3]
-
High Water Solubility: this compound is highly soluble in water, which simplifies its incorporation into the aqueous phase of an emulsion.[1]
-
Broad pH Stability: It remains stable and maintains its cationic charge over a wide pH range of 4 to 9, accommodating various formulation requirements.[1]
-
Thermal Stability: this compound exhibits good thermal stability, making it suitable for manufacturing processes that involve heating.[1]
Q3: Can this compound be used as the primary emulsifier?
While this compound contributes to emulsion stability, it is primarily a conditioning agent and not a standalone primary emulsifier. It is best used in conjunction with a primary emulsifier system (e.g., non-ionic or a compatible ionic emulsifier) to ensure robust and long-term emulsion stability.
Q4: What is the typical usage level for this compound in emulsions?
Troubleshooting Guide
This guide addresses common stability issues that may be encountered when formulating emulsions with this compound.
Issue 1: Phase Separation (Creaming or Sedimentation)
-
Description: The oil and water phases of the emulsion separate over time, with the oil phase rising to the top (creaming) or the denser phase settling at the bottom (sedimentation).
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Emulsifier Concentration | Increase the concentration of the primary emulsifier. While this compound contributes to stability, it may not be sufficient on its own. |
| Incorrect HLB of the Emulsifier System | Ensure the Hydrophile-Lipophile Balance (HLB) of your emulsifier system is optimized for your specific oil phase. The required HLB will vary depending on the oils used. |
| Insufficient Viscosity | Increase the viscosity of the continuous phase by adding a thickening agent (e.g., xanthan gum, carbomer). This slows down the movement of droplets. |
| Incompatibility with Other Ingredients | Although this compound is compatible with many anionics, high concentrations of certain electrolytes or other charged ingredients could potentially lead to instability. Review the entire formulation for potential incompatibilities. |
| Improper Mixing/Homogenization | Insufficient shear during emulsification can result in large oil droplets that are more prone to separation. Optimize your mixing speed and time to achieve a smaller, more uniform droplet size. |
Issue 2: Flocculation and Coalescence
-
Description: Oil droplets clump together (flocculation) and may eventually merge to form larger droplets (coalescence), leading to a grainy appearance and eventual phase separation.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient this compound Concentration | A low concentration of this compound may not provide enough cationic charge to create sufficient electrostatic repulsion between oil droplets, leading to flocculation. A gradual increase in its concentration might improve stability. |
| Incompatible Anionic Surfactant | While generally compatible, certain anionic surfactants at specific concentrations might interact unfavorably with this compound. Consider evaluating different anionic surfactants or adjusting their ratios. |
| pH Outside Optimal Range | Although stable from pH 4-9, extreme pH values within this range could affect the overall charge balance of the emulsion. Adjust the pH to a more neutral range (5.5-7.0) and observe the effect on stability. |
| High Electrolyte Concentration | High levels of salts can screen the electrostatic repulsion between droplets, promoting flocculation. Minimize the use of electrolytes where possible. |
Experimental Protocols
Protocol 1: Evaluation of Emulsion Stability by Centrifugation
This accelerated stability test helps to quickly assess the potential for creaming or sedimentation.
-
Sample Preparation: Prepare several emulsion samples with varying concentrations of this compound, primary emulsifier, or other components you wish to evaluate.
-
Filling Centrifuge Tubes: Fill identical centrifuge tubes with each emulsion sample to the same height.
-
Centrifugation: Place the tubes in a centrifuge, ensuring they are balanced. Centrifuge the samples at a moderate speed (e.g., 3000 rpm) for 30 minutes.
-
Observation: After centrifugation, carefully remove the tubes and visually inspect for any signs of phase separation. Measure the height of any separated layers. A stable emulsion will show no or minimal separation.
Protocol 2: Microscopic Analysis of Droplet Size
Observing the droplet size and distribution provides insight into the emulsion's stability.
-
Sample Preparation: Place a small drop of the emulsion on a microscope slide and cover it with a coverslip.
-
Microscopy: Using an optical microscope, observe the emulsion under appropriate magnification.
-
Analysis: Examine the size and uniformity of the oil droplets. A stable emulsion will typically have small, uniformly dispersed droplets. Observe for any signs of flocculation or coalescence.
-
Time-Lapse (Optional): To observe changes over time, prepare a sample and observe it at regular intervals (e.g., 1 hour, 24 hours, 1 week) to monitor for any increase in droplet size or aggregation.
Visualizing Workflows and Concepts
Caption: Troubleshooting workflow for emulsion instability.
Caption: Role of this compound in emulsion stabilization.
References
FINQUAT CT Formulations: Technical Support Center for Buildup Avoidance
Welcome to the technical support center for FINQUAT CT formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent buildup during the experimental use of this compound (Quaternium-75), a cationic conditioning agent. While this compound is engineered for low buildup, certain formulation parameters can influence its deposition characteristics. This guide provides in-depth FAQs, troubleshooting advice, and detailed experimental protocols to address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in hair and skin care formulations?
This compound is the INCI name for Quaternium-75, a complex quaternary ammonium compound.[1][2] It functions as a cationic conditioning agent, meaning it carries a positive charge.[1][2] In formulations, it is primarily used for its antistatic and hair conditioning properties, leaving hair easy to comb, soft, and shiny.[1][2] Its positive charge is attracted to the negatively charged surface of hair and skin, allowing it to deposit and form a smooth, conditioning film.
Q2: What is "buildup" in the context of hair conditioning formulations?
Buildup refers to the excessive accumulation of conditioning ingredients, including cationic polymers like this compound, on the hair shaft. This can lead to undesirable sensory attributes such as limpness, greasiness, a weighed-down feeling, and a dull appearance.
Q3: Although this compound is marketed as a "no-buildup" ingredient, what formulation factors could potentially lead to its accumulation?
Several factors can influence the deposition of any cationic polymer, including:
-
Concentration: Higher concentrations of this compound can increase the likelihood of deposition and potential buildup.
-
Interaction with Anionic Surfactants: The interaction between cationic polymers and anionic surfactants can form complexes called coacervates. The nature and deposition of these coacervates are influenced by the specific types and ratios of the cationic and anionic ingredients.
-
pH of the Formulation: The pH of the final product can affect the charge density of both the hair and the conditioning agent, thereby influencing their interaction and the extent of deposition.
-
Presence of Other Ingredients: Other formulation components, such as silicones and oils, can also contribute to overall product deposition and the potential for buildup.
Q4: What are the initial signs of buildup in an experimental formulation?
During in-vitro testing on hair tresses, initial signs of buildup can be observed as:
-
A tacky or sticky feeling on wet or dry hair.
-
Increased difficulty in rinsing the product from the hair.
-
A visible film or residue on the hair surface.
-
Reduced hair volume and bounce.
-
Increased combing force over successive treatments.
Troubleshooting Guide
This section provides a systematic approach to addressing buildup issues encountered during the formulation process.
Problem: Observed Buildup on Hair Tresses
1. Review this compound Concentration:
-
Initial Check: Is the concentration of this compound within the typical usage range for the intended application? While specific optimal concentrations for avoiding buildup are formulation-dependent, starting at the lower end of the recommended range is advisable.
-
Action: Prepare a series of formulations with decreasing concentrations of this compound to determine the threshold at which buildup is no longer observed.
2. Evaluate Anionic Surfactant Compatibility:
-
Initial Check: The type and concentration of anionic surfactants can significantly impact the deposition of cationic polymers. "Hard" quats may form precipitates with anionics, while "soft" quats can form clear gels.
-
Action:
-
If using a high-charge-density anionic surfactant, consider replacing it with or blending it with a milder, lower-charge-density surfactant (e.g., an amphoteric or non-ionic surfactant).
-
Vary the ratio of this compound to the anionic surfactant to find an optimal balance that provides desired conditioning without excessive deposition.
-
3. Adjust Formulation pH:
-
Initial Check: The pH of the formulation can influence the electrostatic attraction between the cationic this compound and the anionic hair surface.
-
Action: Prepare formulations at varying pH levels (e.g., in increments of 0.5 pH units within a relevant range for the application) and evaluate the impact on buildup. A slight shift in pH can sometimes significantly alter deposition behavior.
4. Assess the Impact of Other Formulation Components:
-
Initial Check: Other ingredients, particularly oils and silicones, can contribute to a feeling of buildup.
-
Action: Systematically remove or replace other conditioning agents in the formulation to isolate their contribution to the observed buildup.
The following flowchart illustrates a logical workflow for troubleshooting buildup issues.
Caption: Troubleshooting workflow for addressing this compound formulation buildup.
Quantitative Data Summary
While specific quantitative data for avoiding buildup with this compound is highly dependent on the complete formulation, the following table provides general guidelines for key parameters based on common practices for cationic conditioning agents.
| Parameter | Recommended Range | Rationale for Buildup Prevention |
| This compound Concentration | 0.1% - 2.0% (w/w) | Lower concentrations reduce the amount of available material for deposition. |
| pH | 4.0 - 6.0 | This pH range helps to maintain the optimal charge balance between the hair and the cationic polymer, potentially reducing excessive attraction and deposition. |
| Anionic to Cationic Ratio | Highly variable | The ratio should be optimized to form a coacervate that deposits effectively during rinsing but does not lead to excessive accumulation. |
Key Experimental Protocols
To quantitatively and qualitatively assess buildup, the following experimental protocols are recommended.
Instrumental Combing Force Analysis
This method provides an objective measure of the ease of combing, which can be correlated with the level of conditioning and potential buildup.
Methodology:
-
Hair Tress Preparation:
-
Use standardized hair tresses (e.g., virgin European hair).
-
Wash the tresses with a clarifying shampoo to remove any existing residues and establish a baseline.
-
Gently detangle the wet tresses with a wide-tooth comb.
-
-
Baseline Measurement:
-
Treatment:
-
Apply a standardized amount of the experimental this compound formulation to the hair tress and lather or distribute evenly.
-
Allow the product to remain on the tress for a specified time (e.g., 1 minute).
-
Rinse the tress thoroughly with water at a controlled temperature and flow rate.
-
-
Post-Treatment Measurement:
-
Repeat the combing force measurement on the wet, treated tress as described in step 2.
-
-
Buildup Evaluation (Repeated Treatments):
-
To assess buildup, repeat the treatment and measurement cycle multiple times (e.g., 5-10 cycles) without intermediate clarifying washes.
-
An increase in combing force over successive treatments can indicate buildup.
-
Data Analysis:
-
Calculate the percentage reduction in combing force after the first treatment compared to the baseline to quantify the initial conditioning effect.
-
Plot the combing force over multiple treatment cycles to visualize the trend of buildup.
The following diagram illustrates the workflow for combing force analysis.
Caption: Workflow for instrumental combing force analysis to evaluate buildup.
Sensory Evaluation for Buildup
This protocol uses trained panelists to assess the sensory attributes of hair treated with this compound formulations, providing qualitative data on buildup.
Methodology:
-
Panelist Training:
-
Select a panel of individuals trained to evaluate hair attributes.
-
Train panelists on standardized terminology and rating scales for attributes related to buildup, such as:
-
Feel on Wet Hair: Slipperiness, residue.
-
Feel on Dry Hair: Softness, smoothness, tackiness, coated feeling.
-
Visual Assessment: Hair volume, shine, limpness.
-
-
-
Half-Head Protocol:
-
Use human subjects or mannequin heads with standardized hair.
-
Divide the hair into two sections (left and right).
-
Apply the experimental this compound formulation to one side and a control formulation (e.g., a formulation without this compound or a benchmark product) to the other.
-
Follow a standardized application, leave-on, and rinsing procedure.
-
-
Evaluation:
-
Panelists evaluate the designated sensory attributes on both wet and dry hair, comparing the two sides.
-
Evaluations are recorded on a standardized scoring sheet.
-
-
Buildup Assessment (Repeated Applications):
-
To assess buildup, the half-head protocol is repeated for a specified number of days without washing with a clarifying shampoo in between.
-
Panelists re-evaluate the sensory attributes after each application cycle to track changes over time. An increase in negative attributes like "coated feeling" or "limpness" indicates buildup.
-
Data Analysis:
-
Analyze the sensory scores statistically to determine if there are significant differences between the experimental and control formulations.
-
Track the evolution of sensory scores over repeated applications to identify the onset and severity of buildup.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR can be used to detect the presence of chemical residues on the surface of hair fibers, providing evidence of deposition.
Methodology:
-
Sample Preparation:
-
Treat hair tresses with the this compound formulation as described in the combing force analysis protocol.
-
After the final rinse, allow the tresses to air dry completely.
-
Carefully cut a small number of hair fibers from the treated tress.
-
-
Spectral Acquisition:
-
Place a single hair fiber on the ATR crystal of an FTIR spectrometer.[5]
-
Ensure good contact between the hair and the crystal.
-
Collect the infrared spectrum over a relevant wavenumber range.
-
-
Data Analysis:
-
Compare the spectrum of the treated hair to that of an untreated (clarified) hair fiber.
-
The appearance of new peaks or an increase in the intensity of existing peaks corresponding to the chemical structure of this compound can indicate its deposition on the hair surface.
-
By analyzing hair after multiple treatment cycles, an increase in the intensity of these characteristic peaks can suggest buildup.
-
This comprehensive guide provides a foundation for understanding and mitigating potential buildup with this compound formulations. By systematically evaluating the impact of concentration, interacting ingredients, and pH, researchers can optimize their formulations for maximum conditioning performance with minimal residue.
References
Technical Support Center: Optimizing Cationic Conditioner Concentration
Disclaimer: Initial searches for the specific ingredient "FINQUAT CT" did not yield public technical data. The following guide is based on the principles and practices for optimizing the concentration of common Cationic Quaternary Conditioning Agents (Quats), a chemical class strongly suggested by the trade name. These guidelines are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a Cationic Quaternary Conditioning Agent in a formulation?
A1: Cationic conditioning agents are positively charged surfactants that are fundamental to hair conditioners.[1] Hair, especially when damaged, carries a net negative charge.[1][2] Due to the principle of "opposites attract," the positively charged heads of the cationic agents adsorb onto the hair shaft, forming a thin film.[3] This film smooths the hair cuticle, which reduces friction between strands, leading to benefits such as:
-
Easier detangling (wet and dry combability)[3]
-
Reduced static and flyaways[4]
-
Increased softness and smoothness[5]
-
Enhanced shine[5]
Q2: What is a typical starting concentration for a cationic conditioning agent?
A2: A typical starting concentration for most cationic conditioning agents in a rinse-off conditioner ranges from 1.0% to 4.0% active ingredient.[6] For leave-in products, the concentration is generally lower. The optimal concentration depends heavily on the specific agent, the chassis of the formulation (other ingredients), and the desired performance on the target hair type.[7]
Q3: How does concentration impact performance and sensory feel?
A3:
-
Low Concentration (e.g., <1.0%): May provide light conditioning suitable for fine hair or daily-use products. It might offer some detangling but may not be sufficient for highly damaged or coarse hair.
-
Medium Concentration (e.g., 1.0% - 3.0%): This is a common range for mass-market conditioners, providing a good balance of wet detangling, softness, and rinse feel without excessive weight.
-
High Concentration (e.g., >3.0%): Often used in deep conditioners or treatments for damaged hair.[7] It provides significant substantivity, leading to excellent smoothing and detangling. However, excessively high concentrations can lead to a heavy, greasy feel, weigh down the hair, and cause build-up over time.[1]
Q4: What other formulation factors can influence the required concentration of the cationic agent?
A4: Several factors can affect the performance and required concentration of your cationic agent:
-
Fatty Alcohols (e.g., Cetyl, Stearyl Alcohol): These are crucial structural components that work synergistically with cationic surfactants to form a lamellar gel network (LGN).[6] This structure is key for delivering the cationic agent and providing the desired viscosity and slip.
-
Silicones and Emollients: These can enhance smoothness and shine but may also influence the deposition of the cationic agent.
-
pH: Cationic conditioners are most effective in a slightly acidic pH range (typically pH 4-6) to ensure the hair surface remains negatively charged and the cationic agent is stable.[8]
-
Compatibility: Cationic agents are generally incompatible with anionic surfactants (common in shampoos), which is why they are formulated in separate rinse-off products or complex "2-in-1" systems.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered when formulating with cationic conditioning agents.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Wet Detangling / Combing | 1. Insufficient cationic agent concentration.2. Incorrect pH, reducing the ionic attraction.3. Poor deposition from the formula chassis.4. Inadequate fatty alcohol levels to form an effective lamellar gel network. | 1. Incrementally increase cationic agent concentration by 0.25%-0.50%.2. Adjust formula pH to between 4.0 and 6.0.3. Evaluate the ratio of fatty alcohols to the cationic agent.4. Consider a different type of cationic agent; longer chain quats (e.g., Behentrimonium) can offer better slip.[7] |
| Hair Feels Weighed Down or Greasy | 1. Cationic agent concentration is too high.2. Excessive deposition or build-up.3. High levels of other emollients or oils. | 1. Reduce cationic agent concentration by 0.25%-0.50%.2. Ensure the formulation rinses cleanly.3. Reduce levels of other heavy ingredients like silicones or oils. |
| Formula Instability (Separation) | 1. Imbalance in the emulsifier system (cationic/fatty alcohol ratio).2. Presence of electrolytes, which can disrupt the lamellar gel structure.[6]3. Incorrect manufacturing process (e.g., temperature, mixing speed). | 1. Adjust the ratio of fatty alcohol to the cationic agent.2. Minimize or remove electrolytes from the formulation.3. Review and optimize the manufacturing procedure, ensuring proper homogenization. |
| Product is Too Thin or Too Thick | 1. Viscosity is highly dependent on the lamellar gel network.2. The ratio of high HLB (cationic) to low HLB (fatty alcohol) surfactants is not optimal.[6]3. Processing parameters (cooling rate, shear) can impact the final structure. | 1. Adjust the fatty alcohol concentration. Increasing it generally builds viscosity.2. Experiment with different ratios of cationic surfactant to fatty alcohol.3. Control the cooling process during manufacturing; slow, controlled cooling with gentle mixing often yields a more stable and viscous product. |
Below is a logical diagram to guide troubleshooting efforts for poor conditioning performance.
Experimental Protocols
Optimizing concentration requires a combination of objective instrumental analysis and subjective sensory evaluation.
Protocol 1: Instrumental Wet & Dry Combing Force Measurement
This method provides objective data on the reduction of combing force, a primary indicator of conditioning performance.[9][10]
Objective: To quantify the ease of combing hair tresses treated with different concentrations of the conditioning agent.
Apparatus:
-
Texture Analyzer (e.g., from Stable Micro Systems, Dia-Stron) equipped with a hair combing rig.[5][11]
-
Standardized hair tresses (e.g., virgin, bleached).
-
Constant temperature water bath.
-
Pipettes and beakers.
-
Drying area with controlled temperature and humidity.
Methodology:
-
Baseline Measurement:
-
Mount a control (untreated) hair tress in the texture analyzer.
-
Saturate the tress with deionized water at a controlled temperature (e.g., 37°C).
-
Perform an initial set of comb-throughs (e.g., 10 cycles) to establish the baseline combing force. The first few strokes, which detangle the tress, are often discarded from the analysis.[11]
-
-
Treatment:
-
Prepare conditioner formulations with varying concentrations of the cationic agent (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%).
-
Apply a standardized amount of the test conditioner (e.g., 0.5g) to the same hair tress and gently work it through for a set time (e.g., 60 seconds).
-
Rinse the tress under controlled water flow and temperature for a specified duration (e.g., 30 seconds).
-
-
Wet Combing Measurement:
-
Immediately mount the wet, treated tress in the analyzer.
-
Repeat the combing cycles as in the baseline measurement. Record the peak combing force and total work.[9]
-
-
Dry Combing Measurement:
-
Allow the treated tress to air dry completely in a controlled environment.
-
Mount the dry tress in the analyzer and perform combing cycles to measure dry combing force.
-
-
Data Analysis:
-
Calculate the percentage reduction in combing force for each concentration compared to the baseline (or a placebo formulation without the cationic agent).
-
Plot the percentage reduction in combing force versus the agent concentration to identify the point of diminishing returns.
-
Protocol 2: Trained Panel Sensory Analysis
This method provides crucial subjective data on the feel and appearance of the hair, which instrumental tests cannot capture.[12][13]
Objective: To evaluate key sensory attributes of hair treated with different concentrations of the conditioning agent.
Panel:
-
A panel of 8-12 trained evaluators or expert hairdressers.[13]
-
Panelists are trained to identify and rate the intensity of specific attributes on a standardized scale (e.g., 1-9).[14]
Methodology:
-
Sample Preparation:
-
Use half-head or hair tress protocols.[15] For a half-head test, a control/benchmark formulation is applied to one side of a volunteer's head and the test sample to the other.
-
-
Application & Evaluation Protocol:
-
A standardized washing and conditioning procedure is followed by a trained technician.
-
Panelists evaluate the hair at different stages:
-
-
Data Collection & Analysis:
-
Panelists score each attribute on a predefined scale.
-
Statistical analysis (e.g., ANOVA, t-tests) is used to determine if there are significant differences between the concentrations for each attribute.
-
Results are often visualized using spider web (radar) charts to compare the sensory profiles of different formulations.
-
The following diagram outlines a comprehensive workflow for optimizing conditioner concentration.
References
- 1. Cationic Compounds in Cosmetics [science-yhairblog.blogspot.com]
- 2. On Hair Care Physicochemistry: From Structure and Degradation to Novel Biobased Conditioning Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. An Analysis of Cationic Conditioning Agents in Hair Conditioner - Guangzhou Monsa Chemical Co.,Ltd. [monsachemical.com]
- 5. stablemicrosystems.com [stablemicrosystems.com]
- 6. ulprospector.com [ulprospector.com]
- 7. ulprospector.com [ulprospector.com]
- 8. yeserchem.com [yeserchem.com]
- 9. azom.com [azom.com]
- 10. mascotspincontrol.in [mascotspincontrol.in]
- 11. cdn.base.parameter1.com [cdn.base.parameter1.com]
- 12. alsglobal.com [alsglobal.com]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 14. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 15. Sensory Evaluations – bpc specialties [bpc-specialties.de]
FINQUAT CT (Cetrimonium Chloride) Technical Support Center
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability of FINQUAT CT (Cetrimonium Chloride) under varying pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical nature?
This compound is the trade name for Cetrimonium Chloride (CTAC). It is a cationic quaternary ammonium compound. Its structure consists of a long hydrophobic cetyl (hexadecyl) alkyl chain and a hydrophilic, positively charged trimethylammonium head group.[1][2] This amphiphilic nature makes it an effective cationic surfactant and conditioning agent, widely used in hair care and personal care products.[1]
Q2: What is the optimal pH range for the stability of this compound?
This compound exhibits optimal stability and activity in slightly acidic to neutral pH ranges, typically between pH 4 and 8.[1][2] Within this range, it shows no significant degradation and maintains its hydrolytic stability, making it suitable for aqueous formulations.[1]
Q3: What happens to this compound at a high pH (alkaline conditions)?
Exposure to highly alkaline environments (pH > 8) can lead to the instability and decomposition of this compound.[1] The primary degradation pathway under these conditions is Hofmann elimination, a base-catalyzed reaction that results in the formation of a less substituted alkene (1-hexadecene) and a tertiary amine (trimethylamine). This reaction is accelerated at higher pH values and temperatures.
Q4: Is this compound stable in low pH (acidic) conditions?
Yes, this compound is stable in acidic pH conditions (pH < 4).[3] Its quaternary ammonium structure is not susceptible to hydrolysis in acidic environments.
Q5: What are the primary degradation products of this compound in high pH conditions?
The primary degradation products of Cetrimonium Chloride at high pH via Hofmann elimination are:
-
1-Hexadecene: An alkene formed from the C16 alkyl chain.
-
Trimethylamine: A tertiary amine.
-
Water: A byproduct of the reaction.
Q6: Are there any incompatibilities I should be aware of when formulating with this compound?
Yes, as a cationic surfactant, this compound is incompatible with anionic species, such as anionic surfactants (e.g., sodium lauryl sulfate).[1] Mixing them can lead to the formation of insoluble complexes or precipitates, which can destabilize the formulation.[1] It is also sensitive to strong oxidizing agents.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of viscosity or separation in a formulation with a pH above 8. | Degradation of this compound due to high pH. | 1. Measure the pH of the formulation. 2. If the pH is above 8, adjust it to the 4-7 range using a suitable acid (e.g., citric acid). 3. Consider reformulating with a pH buffer to maintain stability. |
| Precipitate formation when mixing this compound with other ingredients. | Incompatibility with anionic surfactants or other negatively charged molecules. | 1. Review the INCI list of all ingredients in the formulation to identify any anionic compounds. 2. Avoid mixing this compound directly with anionic surfactants. Add them to the formulation at different stages of production if possible. 3. Consider using non-ionic or other cationic surfactants as alternatives if incompatibility persists. |
| Reduced conditioning effect in a final product. | 1. The pH of the final product is outside the optimal range (4-8), leading to degradation. 2. Interaction with anionic ingredients, reducing the availability of the cationic surfactant. | 1. Check and adjust the final pH of the product to be within the 4-7 range. 2. Analyze the formulation for potential incompatibilities as described above. |
| Unexpected amine-like odor in an aged formulation. | Degradation of this compound into trimethylamine at a high pH. | 1. Confirm the pH of the formulation. If it is alkaline, degradation is the likely cause. 2. The formulation will likely need to be discarded. 3. For future batches, ensure the pH is maintained in the stable range of 4-7. |
Data Presentation
Due to the lack of publicly available quantitative kinetic data for the degradation of Cetrimonium Chloride at various pH levels, the following table provides a representative illustration of its stability profile. These values are for illustrative purposes and actual degradation rates should be determined experimentally.
Table 1: Illustrative Stability of this compound (Cetrimonium Chloride) at 50°C
| pH | Stability Condition | Expected Degradation (after 30 days) | Primary Degradation Pathway |
| 3.0 | High Stability | < 1% | None |
| 5.0 | High Stability | < 1% | None |
| 7.0 | Good Stability | 1-2% | Minimal |
| 9.0 | Moderate Instability | 5-15% | Hofmann Elimination |
| 11.0 | High Instability | > 30% | Hofmann Elimination |
Experimental Protocols
Protocol: pH Stability Assessment of this compound
This protocol outlines a method for evaluating the stability of this compound in aqueous solutions at different pH values.
1. Materials and Equipment:
-
This compound (Cetrimonium Chloride)
-
Deionized water
-
Buffer solutions (pH 4, 7, 9, 11) or Hydrochloric acid and Sodium hydroxide for pH adjustment
-
pH meter
-
Analytical balance
-
Volumetric flasks
-
Incubators or water baths set to desired temperatures (e.g., 25°C, 40°C, 50°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., ELSD, CAD, or conductivity detector)
-
Vials for sample storage
2. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1% w/v) in deionized water.
-
For each pH to be tested, place a known volume of the stock solution into separate volumetric flasks.
-
Add the appropriate buffer or adjust the pH using dilute HCl or NaOH to the target pH values (e.g., 4, 7, 9, 11).
-
Bring the flasks to volume with deionized water.
-
Transfer aliquots of each solution into labeled vials for each time point and temperature.
3. Stability Study:
-
Place the vials in incubators at the selected temperatures.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove one vial from each pH and temperature condition.
-
Allow the samples to come to room temperature.
4. Analysis:
-
Quantify the concentration of this compound in each sample using a validated HPLC method.
-
Mobile Phase Example: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate).
-
Column Example: C18 reverse-phase column.
-
Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are suitable for quaternary ammonium compounds.
-
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Observe the samples for any physical changes such as precipitation or color change.
Visualizations
Caption: Chemical structure of Cetrimonium Chloride.
Caption: Hofmann elimination degradation pathway at high pH.
Caption: Workflow for pH stability testing of this compound.
References
Technical Support Center: Enhancing the Substantivity of FINQUAT CT on Fibers
This guide is intended for researchers, scientists, and formulation professionals working to enhance the deposition and substantivity of FINQUAT CT (INCI: Quaternium-75) on hair and other anionic fibers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it adhere to fibers?
This compound is the trade name for Quaternium-75, a cationic polymer.[1][2][3][4][5][6] Its structure contains positively charged quaternary ammonium groups.[7] Hair and many textile fibers possess a net negative charge at neutral to alkaline pH due to the presence of carboxyl groups in their protein structure. The primary mechanism of this compound's substantivity is the electrostatic attraction between its positive charges and these negative sites on the fiber surface.[8] This interaction allows the polymer to deposit onto the fiber from a solution and resist being immediately rinsed off.
Q2: What is "dilution-deposition" and why is it important for rinse-off products?
In rinse-off formulations like shampoos or conditioners, a crucial mechanism for enhancing substantivity is "dilution-deposition," often involving a phenomenon called coacervation.[9][10]
-
In the Product: In a concentrated surfactant system (like shampoo in the bottle), the cationic polymer (this compound) forms soluble complexes with anionic surfactants.
-
During Rinsing: As the product is diluted with water, the concentration of surfactants decreases. This destabilizes the polymer-surfactant complexes, causing them to phase-separate and precipitate out of the solution as a polymer-rich phase known as a coacervate.[9][11][12]
-
Deposition: This coacervate, which can entrap other beneficial agents like silicones or oils, has a high affinity for the hair fiber and deposits onto its surface, delivering the conditioning benefits.[9][10]
Q3: What are the key factors that influence the substantivity of this compound?
Several formulation parameters critically affect the deposition efficiency of cationic polymers like this compound. The main factors are:
-
pH of the Formulation: The pH influences both the charge of the fiber and the polymer. Higher pH levels can increase the negative charge on the hair, promoting stronger electrostatic attraction and leading to greater polymer deposition.[13][14]
-
Polymer Characteristics: Molecular weight and cationic charge density are intrinsic properties of the polymer that govern its deposition. Higher molecular weight and higher charge density generally lead to increased coacervate formation and deposition.[13][14][15]
-
Surfactant System: The type and concentration of surfactants are critical. Anionic surfactants are necessary for coacervation, but the specific choice can significantly impact the process.[8][11][16] The ratio of polymer to surfactant is a key parameter to optimize.[16]
-
Ionic Strength (Salt Content): The presence of electrolytes (salts) in the formulation can shield the charges on both the polymer and the surfactant, which can hinder the formation of the coacervate and reduce deposition.
Troubleshooting Guide
This section addresses common issues encountered during formulation and experimentation.
Problem 1: Low Deposition or Poor Conditioning Performance
-
Possible Cause: Suboptimal pH of the final formulation.
-
Troubleshooting Action: Measure the pH of your base. For hair fibers, deposition of many polyquaterniums increases with pH. Experiment with adjusting the formulation pH upwards (e.g., from 5 to 7 or higher) and measure the impact on substantivity. Be mindful of other ingredients' stability at different pH levels.[13][14]
-
Possible Cause: Incompatible or suboptimal surfactant system.
-
Troubleshooting Action: The interaction between this compound and anionic surfactants is essential for coacervation. If using a blend of surfactants, the balance is key.
-
Anionic Surfactants: Ensure you have an appropriate concentration of an anionic surfactant (e.g., Sodium Laureth Sulfate - SLES).
-
Amphoteric/Nonionic Surfactants: High levels of amphoteric or nonionic surfactants can sometimes interfere with coacervate formation. Try adjusting the ratios.
-
Cationic Surfactants: Combining with other cationic surfactants may lead to competitive adsorption on the fiber.[8]
-
-
Possible Cause: High ionic strength.
-
Troubleshooting Action: Review your formulation for sources of electrolytes (e.g., salts used for viscosity modification). High salt concentrations can suppress the electrostatic interactions needed for deposition. Attempt to reduce the salt content or use non-ionic thickeners as an alternative.
Problem 2: Formulation Instability (Hazing, Precipitation in Concentrate)
-
Possible Cause: Strong polymer-surfactant interaction in the concentrated product.
-
Troubleshooting Action: This can occur if the polymer's charge density is very high or if it interacts too strongly with the chosen anionic surfactant before dilution.
-
Order of Addition: During manufacturing, try adding a salt (like NaCl) or an amphoteric surfactant to the polymer solution before introducing the primary anionic surfactant. This can help shield the charges and prevent premature precipitation.
-
Adjust Surfactant Ratio: Increase the total surfactant concentration. A higher surfactant level helps to keep the polymer-surfactant complexes solubilized in the concentrate.
-
Problem 3: Poor Wash-Fastness of the Deposited Polymer
-
Possible Cause: The deposited polymer layer is easily removed by subsequent washing.
-
Troubleshooting Action:
-
Optimize Coacervate Quality: A well-formed, robust coacervate often leads to a more durable film on the fiber. Revisit the polymer-surfactant ratio and pH to optimize the coacervate.
-
Consider Polymer Blends: While this compound has its own properties, sometimes blending it with another cationic polymer (e.g., a cationic guar) can create a more resilient conditioning film.
-
Evaluate at Different pH: One study showed that while deposition might be highest at pH 9, the best resistance to washing for a particular polyquaternium was observed at pH 6.[13][14] This highlights the need for specific testing for wash-fastness.
-
Data on Cationic Polymer Deposition
While specific data for this compound is proprietary, the following tables illustrate the principles of how formulation variables affect the deposition of similar polyquaternium compounds on hair fibers.
Table 1: Effect of pH on Polyquaternium (PQ-68) Deposition (Data adapted from studies on various polyquaterniums, illustrating a general principle)[13][14]
| Formulation pH | Deposition Efficacy (Arbitrary Units) |
| 5.0 | ~0 |
| 6.0 | 15 |
| 7.0 | 40 |
| 8.0 | 75 |
| 9.0 | 100 |
Table 2: Effect of Polymer Molecular Weight (MW) on Coacervate Formation (Illustrative data showing the general trend for cationic polymers)
| Polymer Type (Same Charge Density) | Molecular Weight (kDa) | Relative Coacervate Yield (%) |
| Cationic Polymer A | 150 | 35 |
| Cationic Polymer B | 300 | 65 |
| Cationic Polymer C | 500 | 90 |
Experimental Protocols
Protocol 1: Quantitative Analysis of Polymer Deposition via Fluorescence Spectroscopy
This method uses a fluorescently labeled polymer to quantify its deposition on hair tresses.
Objective: To determine the mass of this compound deposited on a hair tress from a given formulation.
Methodology:
-
Polymer Labeling: Covalently attach a fluorescent dye (e.g., fluorescein) to this compound. This requires specific chemical synthesis and purification steps.
-
Hair Tress Preparation:
-
Use standardized hair tresses (e.g., 2g, 6 inches).
-
Wash the tresses with a clarifying shampoo (e.g., 10% SLES solution) to remove any existing treatments. Rinse thoroughly with deionized water and let them air dry.
-
-
Treatment:
-
Apply a standardized amount (e.g., 0.5g) of the experimental formulation containing the labeled this compound to the hair tress.
-
Lather for 60 seconds, then let it sit for 60 seconds.
-
Rinse under controlled water flow and temperature for 60 seconds.
-
Allow the tress to air dry completely.
-
-
Extraction & Analysis:
-
The treated hair tress must be digested to release the labeled polymer. This is a critical step that involves strong acid or enzymatic digestion in a sealed container. (Caution: This step requires appropriate safety measures and a validated protocol).
-
After digestion, neutralize the solution and dilute to a known volume.
-
Measure the fluorescence of the solution using a fluorometer at the appropriate excitation/emission wavelengths for the dye.
-
-
Quantification:
-
Create a calibration curve using known concentrations of the labeled this compound.
-
Calculate the concentration of the polymer in the digested sample by comparing its fluorescence reading to the calibration curve. This allows for the determination of the total mass of polymer deposited on the tress.[15]
-
Protocol 2: Assessment of Wash-Fastness
Objective: To determine the durability of the this compound treatment over multiple wash cycles.
Methodology:
-
Initial Treatment: Treat a set of hair tresses with the experimental formulation as described in Protocol 1, Step 3.
-
Quantify Initial Deposition: Select a subset of the treated tresses and measure the initial amount of deposited polymer (T_0) using the method from Protocol 1.
-
Washing Cycles:
-
Subject the remaining treated tresses to a standardized washing procedure using a simple, non-conditioning shampoo (e.g., 10% SLES solution).
-
A single wash cycle consists of: lathering for 30 seconds, followed by a 30-second rinse.
-
-
Post-Wash Analysis:
-
After 1, 3, and 5 wash cycles, remove tresses from the experiment.
-
Measure the amount of polymer remaining on these tresses (T_1, T_3, T_5) using the extraction method from Protocol 1.
-
-
Calculation: Calculate the percentage of polymer remaining after 'n' washes:
-
% Polymer Remaining = (T_n / T_0) * 100
-
Visualizations
Caption: Troubleshooting workflow for low this compound deposition.
Caption: Mechanism of coacervation and deposition on fibers.
References
- 1. Buy this compound | 138673-66-2 [smolecule.com]
- 2. incibeauty.com [incibeauty.com]
- 3. specialchem.com [specialchem.com]
- 4. myrevea.com [myrevea.com]
- 5. Quaternium-75 (Ingredient Explained + Products) | SkinSort [skinsort.com]
- 6. specialchem.com [specialchem.com]
- 7. cosmileeurope.eu [cosmileeurope.eu]
- 8. researchgate.net [researchgate.net]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 11. scientificspectator.com [scientificspectator.com]
- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 13. researchgate.net [researchgate.net]
- 14. Examining polyquaternium polymers deposition on human excised hair fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: Addressing the Skin Irritation Potential of Quaternary Ammonium Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on evaluating and mitigating the skin irritation potential of quaternary ammonium compounds (QACs). Below you will find frequently asked questions, detailed troubleshooting guides for common experimental issues, and comprehensive protocols for assessing skin irritation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms driving the skin irritation potential of Quaternary Ammonium Compounds (QACs)?
A1: The skin irritation potential of QACs stems primarily from their cationic surfactant nature, which allows them to interact with and disrupt the skin's barrier function. The primary mechanisms include:
-
Disruption of the Stratum Corneum: QACs can interact with the negatively charged proteins and lipids in the stratum corneum, leading to disorganization of the lipid bilayers and denaturation of keratin. This compromises the skin's barrier function, increasing transepidermal water loss (TEWL) and enhancing the penetration of the QACs and other potential irritants.
-
Cell Membrane Damage: Upon reaching the viable epidermis, QACs can disrupt the cell membranes of keratinocytes, leading to cytotoxicity.[1][2]
-
Induction of Inflammatory Pathways: QACs can trigger an inflammatory response in keratinocytes.[3] This involves the activation of signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to the production and release of pro-inflammatory cytokines and chemokines like Interleukin-1 alpha (IL-1α), IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α).[4] These mediators contribute to the clinical signs of irritation, such as erythema (redness) and edema (swelling).[3]
Q2: How does the chemical structure of a QAC, particularly the alkyl chain length, influence its irritation potential?
A2: The chemical structure of a QAC significantly influences its irritation potential. A key factor is the length of the hydrophobic alkyl chain(s). Generally, QACs with alkyl chain lengths between C12 and C16 exhibit the highest antibacterial activity and also tend to have a greater potential for skin irritation.[5][6] Shorter or longer chains may be less irritating due to differences in their ability to penetrate the stratum corneum and interact with cell membranes. For instance, a comparison of benzalkonium chloride (BAC) homologues showed that C16-BAC was more cytotoxic to lung epithelial cells than C12- or C14-BAC.[6] The presence of other functional groups, such as benzyl groups, can also modify the irritation potential.[1]
Q3: What are the standard in vitro models for evaluating QAC-induced skin irritation, and what are the key endpoints?
A3: The gold standard for in vitro skin irritation testing is the Reconstructed Human Epidermis (RhE) model, as described in the OECD Test Guideline 439.[2][7][8] These 3D models, such as EpiDerm™, EpiSkin™, and SkinEthic™ RHE, consist of human-derived keratinocytes cultured to form a multilayered, differentiated epidermis that mimics the barrier properties of native human skin.[7][8]
The primary endpoint in the OECD TG 439 is cell viability , which is typically measured using the MTT assay. In this assay, viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically. A reduction in cell viability below 50% compared to a negative control is used to classify the substance as an irritant (UN GHS Category 2).[7][8]
Secondary endpoints can provide more mechanistic information and include the measurement of:
-
Cytokine Release: Quantifying the release of pro-inflammatory cytokines such as IL-1α, IL-6, and IL-8 into the culture medium provides a measure of the inflammatory response.[9]
-
Transepithelial Electrical Resistance (TEER): TEER measurements can be used to assess the integrity of the epidermal barrier. A decrease in TEER indicates a compromised barrier function.
Q4: What strategies can be employed to mitigate the skin irritation potential of QAC-containing formulations?
A4: Several formulation strategies can be used to reduce the irritation potential of QACs:
-
Inclusion of Polymers: Hydrophobically modified polymers can form complexes with surfactant micelles. This increases the size of the micelles, which are then less able to penetrate the stratum corneum, thereby reducing irritation.[10][11]
-
Combination with other Surfactants: Combining cationic QACs with non-ionic or amphoteric surfactants can reduce the overall irritation of the formulation. These combinations can lead to the formation of mixed micelles with a lower charge density and a reduced tendency to interact with skin proteins.[12][13]
-
Addition of Lipids and Emollients: Incorporating lipids, fatty acids, or petrolatum into a formulation can help to replenish the skin's natural lipid barrier and counteract the stripping effect of surfactants.[12][14]
-
Use of Anti-Irritants: Ingredients such as glycerol have been shown to mitigate surfactant-induced irritation.[10]
Section 2: Troubleshooting Guide for In Vitro Skin Irritation Assays
Problem: High variability in cell viability results between replicate tissues.
-
Possible Cause 1: Inconsistent Dosing: Uneven application of the test substance (especially for solids or viscous liquids) can lead to variable exposure across the tissue surface.
-
Solution: For solids, ensure they are finely powdered and evenly distributed. For viscous liquids, use a positive displacement pipette to ensure accurate and consistent application.
-
-
Possible Cause 2: Incomplete Rinsing: Residual test substance after the exposure period can continue to cause damage during the post-incubation phase, leading to artificially low viability.
-
Solution: Follow a standardized, vigorous rinsing protocol as outlined in OECD TG 439. Ensure a consistent stream and volume of washing buffer (e.g., PBS) is used for all tissues.
-
-
Possible Cause 3: Compromised Tissue Quality: Tissues may have inherent biological variability or could have been damaged during shipping or handling.
-
Solution: Always perform a visual inspection of the tissues upon receipt. Ensure that the negative and positive controls fall within the acceptance criteria defined in OECD TG 439. According to the guideline, the standard deviation of viability in replicate tissues should not exceed 18%. If it does, the test for that substance should be repeated.[15]
-
Problem: Negative control viability is too low, or positive control shows weak response.
-
Possible Cause 1: Contamination: Microbial contamination of the culture medium or tissues can lead to cell death and low negative control viability.
-
Solution: Use strict aseptic techniques throughout the experiment. Inspect media for cloudiness and tissues for any visible signs of contamination.
-
-
Possible Cause 2: Improper Handling of Tissues: Tissues are sensitive to temperature changes and drying out.
-
Solution: Ensure tissues are properly pre-incubated after shipping and that all experimental steps are performed in a timely manner to prevent the tissues from drying out.
-
-
Possible Cause 3: Issue with Positive Control: The positive control substance (e.g., 5% Sodium Dodecyl Sulfate) may have degraded or been prepared incorrectly.
-
Solution: Prepare fresh positive control solutions. Ensure the positive control meets the acceptance criteria of the test guideline (e.g., viability of <40% for EpiDerm SIT).
-
Problem: How to distinguish between a direct cytotoxic effect and a specific irritant response?
-
Experimental Approach: A multi-faceted approach is necessary to differentiate these two endpoints.
-
Time-Course Analysis: A true irritant response often involves a delayed onset of cell death and a progressive increase in inflammatory markers over time. In contrast, a strong cytotoxic agent will cause rapid cell death. Perform viability and cytokine measurements at multiple time points (e.g., 6, 24, and 48 hours post-exposure).
-
Biomarker Profile: An irritant response is characterized by a significant upregulation and release of pro-inflammatory cytokines (e.g., IL-1α, IL-8).[16][17] A purely cytotoxic compound may cause cell death with a less pronounced or different cytokine profile. Measuring a panel of biomarkers can provide a more comprehensive picture. For example, some studies suggest that the release of IL-18 may be more indicative of sensitization than irritation.[16]
-
Histological Analysis: Histological examination of the tissue constructs can reveal morphological changes indicative of irritation, such as spongiosis (intercellular edema in the epidermis) or the influx of inflammatory cells (in more complex models), which are distinct from the uniform cell death seen with a cytotoxicant.
-
Section 3: Data Presentation
Table 1: Comparative Cytotoxicity of Common Quaternary Ammonium Compounds in Keratinocyte Models
| Quaternary Ammonium Compound | Cell Model | Assay | IC50 (µg/mL) | Alkyl Chain Length(s) | Reference |
| Benzalkonium Chloride (BAC) | Human Lung Epithelial (H358) | MTT | 7.1 (30 min exposure) | C12, C14, C16 mix | [18] |
| Benzalkonium Chloride (BAC) | Human Lung Epithelial (H358) | MTT | 1.5 (24 hr exposure) | C12, C14, C16 mix | [18] |
| Hexadecyl Trimethyl Ammonium Bromide | Human Keratinocyte (HaCaT) | Neutral Red Uptake | ~3.3 (8 µmol/L) | C16 | [1] |
| Dodecyl Trimethyl Ammonium Bromide | Human Keratinocyte (HaCaT) | Neutral Red Uptake | ~13.3 (50 µmol/L) | C12 | [1] |
| Octyl Trimethyl Ammonium Bromide | Human Keratinocyte (HaCaT) | Neutral Red Uptake | ~133.5 (600 µmol/L) | C8 | [1] |
Note: IC50 values are highly dependent on the specific cell line, assay, and exposure time used. This table is for comparative purposes and highlights the trend of increasing cytotoxicity with longer alkyl chain length.
Table 2: Summary of Human Patch Test Results for Common QACs
| Quaternary Ammonium Compound | Concentration | Vehicle | Test Population | Results | Reference |
| Benzalkonium Chloride | 0.1% | Petrolatum | 7390 patients (dermatology center) | 1.5% had a positive reaction, with 0.3% deemed clinically relevant. | [19] |
| Didecyldimethylammonium Chloride (DDAC) | 0.05% | Aqueous | 84 patients with suspected contact allergy | 5 weakly positive reactions, no clinical relevance. | |
| Cetrimonium Chloride | 0.5% - 2.5% | Various cosmetic formulations | General use in Europe | Used in these concentrations due to potential irritancy. | [1] |
Note: Human patch test results can be influenced by the vehicle, concentration, and patient population. Positive patch tests can indicate either irritant or allergic contact dermatitis.
Section 4: Experimental Protocols
Protocol: In Vitro Skin Irritation Test using a Reconstructed Human Epidermis (RhE) Model (Based on OECD TG 439)
1. Materials:
-
Reconstructed Human Epidermis (RhE) tissue kits (e.g., EpiDerm™, SkinEthic™ RHE)
-
Assay medium (provided with the kit)
-
Phosphate-Buffered Saline (PBS), sterile
-
Test substance
-
Negative Control: Sterile PBS or deionized water
-
Positive Control: 5% (w/v) aqueous Sodium Dodecyl Sulfate (SDS)
-
MTT reagent (e.g., 1 mg/mL in PBS or assay medium)
-
Isopropanol (or other formazan extraction solvent)
-
6-well and 24-well culture plates
-
Positive displacement pipette (for viscous substances)
2. Procedure:
-
Day 0: Tissue Conditioning
-
Upon receipt of the RhE kit, transfer the tissue inserts into 6-well plates containing pre-warmed assay medium (e.g., 0.9 mL per well).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Day 1: Application of Test Substance
-
Replace the assay medium with fresh, pre-warmed medium.
-
Topically apply the test substance to the surface of the epidermis (triplicate tissues per substance).
-
Liquids: Apply a defined volume (e.g., 30 µL).
-
Solids: Apply a defined weight (e.g., 25 mg), ensuring even distribution.
-
-
Apply the negative and positive controls to separate sets of triplicate tissues.
-
Incubate for 60 minutes at 37°C, 5% CO₂.
-
-
Day 1: Rinsing and Post-Incubation
-
After the 60-minute exposure, thoroughly rinse the tissues with a gentle stream of PBS to remove the test substance. Blot the bottom of the insert on sterile absorbent material.
-
Transfer the rinsed tissues to new 6-well plates containing fresh, pre-warmed medium.
-
Incubate for 42 hours at 37°C, 5% CO₂.
-
-
Day 3: MTT Assay (Cell Viability)
-
After the 42-hour post-incubation, transfer each tissue insert to a 24-well plate containing MTT solution (e.g., 300 µL per well).
-
Incubate for 3 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into a purple formazan precipitate.
-
After incubation, gently blot the tissues and transfer them to a new 24-well plate.
-
Add isopropanol to each well (e.g., 2 mL) to extract the formazan.
-
Seal the plate and incubate for at least 2 hours at room temperature with gentle shaking to ensure complete extraction.
-
Transfer an aliquot (e.g., 200 µL) of the formazan extract from each well to a 96-well plate.
-
Read the optical density (OD) at 570 nm using a plate reader.
-
3. Data Analysis and Interpretation:
-
Calculate the mean OD for the triplicate negative control tissues.
-
Calculate the percentage viability for each test substance replicate using the formula: % Viability = (OD of test substance tissue / Mean OD of negative control tissues) * 100
-
Calculate the mean % viability for each test substance.
-
Classification:
-
If the mean viability is ≤ 50% , the substance is classified as an Irritant (UN GHS Category 2) .
-
If the mean viability is > 50% , the substance is classified as Non-Irritant .
-
4. Acceptance Criteria:
-
The mean OD of the negative control should be within the laboratory's historical range.
-
The mean viability of the positive control should meet the guideline's requirement (e.g., ≤ 40%).
-
The standard deviation between the triplicate tissues for any given test should be ≤ 18%.
Section 5: Visualizations
Caption: Simplified NF-κB signaling pathway in QAC-induced skin irritation.
Caption: Experimental workflow for the RhE skin irritation test (OECD TG 439).
Caption: Key factors influencing the skin irritation potential of QACs.
References
- 1. Quaternary Ammonium Compounds and Contact Dermatitis: A Review and Considerations During the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurolab.net [eurolab.net]
- 3. Quaternary ammonium compounds in hypersensitivity reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of benzalkonium chloride-induced skin inflammation in mice by an indol-1-ylpropan-2-one inhibitor of cytosolic phospholipase A2 α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. Benzalkonium chloride and cetylpyridinium chloride induce apoptosis in human lung epithelial cells and alter surface activity of pulmonary surfactant monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. x-cellr8.com [x-cellr8.com]
- 8. senzagen.com [senzagen.com]
- 9. Comparative study on the cytotoxic effects of benzalkonium chloride on the Wong-Kilbourne derivative of Chang conjunctival and IOBA-NHC cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Engineering a 3D wounded skin equivalent to study early inflammatory and regenerative responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Joint Research Centre Data Catalogue - EURL ECVAM dataset on alternative methods to anima... - European Commission [data.jrc.ec.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two-Dimensional Cellular and Three-Dimensional Bio-Printed Skin Models to Screen Topical-Use Compounds for Irritation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of IL-6, IL-8, and GM-CSF release in nasal secretions of allergic patients after nasal challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
FINQUAT CT formulation issues with anionic thickeners
Technical Support Center: FINQUAT CT Formulations
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues when formulating with this compound and anionic thickeners.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in formulations?
This compound is a trade name for a family of cationic conditioning agents, such as Cetrimonium Chloride (CTAC) or other quaternary ammonium compounds.[1][2] Due to their positive charge, they are excellent conditioning agents, adsorbing onto negatively charged surfaces like hair and skin to provide smoothness, reduce static, and improve manageability.
Q2: We observed immediate precipitation and a loss of viscosity after adding this compound to our formulation thickened with a carbomer. What is the cause?
This is a classic case of cationic-anionic incompatibility. This compound carries a positive charge, while anionic thickeners like carbomers carry a negative charge, especially after neutralization.[3] The strong electrostatic attraction between these oppositely charged molecules causes them to bind together, forming an insoluble complex that precipitates out of the solution.[4][5][6][7] This process removes the thickener from the water phase, leading to a dramatic drop in viscosity.
Q3: What are the typical visual and physical signs of this incompatibility?
Common signs of incompatibility between cationic agents like this compound and anionic thickeners include:
-
Formation of a white, stringy, or lumpy precipitate.[5]
-
A significant and rapid decrease in viscosity, making the formulation thin and watery.[8]
-
Phase separation, where the formulation separates into distinct layers over time.[4][10]
Q4: Are all thickeners incompatible with this compound?
No, the incompatibility is specific to anionic thickeners. Non-ionic thickeners (e.g., Hydroxyethylcellulose) or certain cationic-compatible polymers are generally suitable alternatives and will not form a complex with this compound.[11]
Troubleshooting Guide for Formulation Issues
Q5: Our protocol requires using both this compound and an anionic thickener. How can we prevent the formulation from collapsing?
Several strategies can be employed to overcome this incompatibility. The most effective approach often involves a combination of the following techniques:
-
Adjust the Order of Addition: The sequence of mixing is critical. Sometimes, adding the cationic ingredient (this compound) to the main water phase before adding the anionic thickener can prevent immediate precipitation.[9]
-
Control the pH: The charge density of both the cationic agent and the anionic polymer can be pH-dependent.[10][12] Experimenting with the formulation's final pH may help find a range where the interaction is minimized. However, this is often a delicate balance.
-
Incorporate a "Bridging" Surfactant: This is often the most successful method. Adding an amphoteric surfactant (like Cocamidopropyl Betaine) or a non-ionic surfactant can stabilize the system.[4] These surfactants can form mixed micelles that "shield" the cationic and anionic charges from each other, preventing them from forming a large, insoluble complex.[8]
Q6: How does an amphoteric surfactant like Cocamidopropyl Betaine help stabilize the mixture?
Amphoteric surfactants have both positive and negative charges, depending on the pH. In a typical formulation pH range, they can act as a bridge between the anionic and cationic components. They integrate into the micellar structures, effectively reducing the charge density and steric hindrance, which prevents the formation of the "hard complexes" that lead to precipitation.[7][8]
Q7: We are observing a decrease in viscosity over a 24-hour period rather than immediately. What could be the cause?
This suggests a slower, delayed interaction or a secondary instability. This could be due to a slow conformational change in the polymers or a gradual interaction between the ingredients. This highlights the importance of conducting stability testing over time, not just observing the initial mixture.[13] Standard stability protocols, including accelerated aging at elevated temperatures, are recommended to predict long-term shelf life.[14]
Quantitative Data Summary
The following table summarizes the hypothetical results of experiments testing different strategies to overcome the incompatibility between 1% this compound and 0.5% Carbomer in an aqueous solution.
| Formulation Strategy | Order of Addition | Final pH | Initial Viscosity (cP) | Viscosity after 24h (cP) | Observations |
| Control (No Stabilizer) | 1. Water + Carbomer2. This compound | 6.5 | ~5000 | <100 | Immediate white precipitate, total collapse |
| pH Adjustment | 1. Water + Carbomer2. This compound | 4.5 | ~2000 | ~500 | Less precipitate, but poor viscosity |
| Reversed Order of Addition | 1. Water + FINQUAT CT2. Carbomer | 6.5 | ~1500 | ~200 | Delayed precipitation, poor viscosity |
| Addition of Amphoteric Surfactant (2% Cocamidopropyl Betaine) | 1. Water + this compound + Betaine2. Carbomer | 6.5 | ~4500 | ~4300 | Stable, translucent, good viscosity |
Experimental Protocols
Protocol 1: Ingredient Compatibility Test
Objective: To quickly assess the compatibility of this compound with an anionic thickener using different orders of addition and the inclusion of a stabilizing agent.
Methodology:
-
Prepare Stock Solutions:
-
Prepare a 2% (w/w) solution of this compound in deionized water.
-
Prepare a 1% (w/w) dispersion of the anionic thickener (e.g., Carbomer 940) in deionized water.
-
Prepare a 10% (w/w) solution of a stabilizing agent (e.g., Cocamidopropyl Betaine).
-
Prepare a neutralizing agent solution (e.g., 18% NaOH).
-
-
Beaker A (Control):
-
Add 50g of the anionic thickener dispersion to a beaker.
-
Neutralize to pH 6.5-7.0 with the NaOH solution while stirring. The solution should become a clear, viscous gel.
-
Slowly add 5g of the this compound solution while stirring.
-
Observe for any immediate changes (precipitation, viscosity loss).
-
-
Beaker B (Stabilizer):
-
Add 45g of deionized water to a beaker.
-
Add 5g of the this compound solution and 5g of the stabilizing agent solution. Mix until homogenous.
-
Add this mixture to 50g of the pre-neutralized anionic thickener gel from step 2.2.
-
Observe for any changes.
-
-
Evaluation: Compare the visual appearance, clarity, and qualitative viscosity (e.g., by simple flow/drip test) of Beaker A and Beaker B immediately and after 24 hours.
Protocol 2: Accelerated Stability Assessment
Objective: To evaluate the long-term stability of a promising formulation under accelerated conditions.
Methodology:
-
Sample Preparation: Prepare a scaled-up batch (e.g., 500g) of the most successful formulation from the compatibility test.
-
Packaging: Divide the sample into multiple airtight containers of the intended final packaging material to assess product-package compatibility.[15][16][17]
-
Initial Analysis (Time 0):
-
Measure and record the initial pH.
-
Measure and record the initial viscosity using a viscometer (e.g., Brookfield DV-II+ Pro).
-
Document the organoleptic properties: appearance, color, and odor.[14]
-
Take high-resolution photographs for visual comparison.
-
-
Storage Conditions: Place the samples in stability chambers under various conditions:
-
Periodic Testing: At specified intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), remove a sample from each condition and repeat the analyses from Step 3.
-
Evaluation: Analyze the data for any significant changes in pH, viscosity, or appearance. A stable formulation will show minimal changes across all tested conditions.
Mandatory Visualizations
Caption: Incompatibility mechanism between cationic this compound and anionic thickeners.
Caption: Troubleshooting workflow for this compound and anionic thickener incompatibility.
References
- 1. specialchem.com [specialchem.com]
- 2. specialchem.com [specialchem.com]
- 3. Cationic vs anionic cosmetic ingredients, Blog, cosmetic science workshops, Workshops, Institute of Personal Care Science [personalcarescience.com.au]
- 4. agritechem.com [agritechem.com]
- 5. soapmakingforum.com [soapmakingforum.com]
- 6. scientificspectator.com [scientificspectator.com]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. chemistscorner.com [chemistscorner.com]
- 9. activemicrotechnologies.com [activemicrotechnologies.com]
- 10. specialchem.com [specialchem.com]
- 11. andriantoangkadirjo85.wordpress.com [andriantoangkadirjo85.wordpress.com]
- 12. Effect of some anionic polymers on pH of triethanolamine aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. contractlaboratory.com [contractlaboratory.com]
- 14. Stability and Compatibility Testing of Cosmetic Products – Ceway Blog [news.ceway.eu]
- 15. cosmetic-labs.com [cosmetic-labs.com]
- 16. cisema.com [cisema.com]
- 17. kblcosmetics.com [kblcosmetics.com]
Methods for improving the sensory properties of FINQUAT CT products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensory properties of formulations containing FINQUAT CT.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental use of this compound, offering detailed methodologies and data to guide your research.
Issue 1: Persistent Bitter Taste in Oral Formulations
Question: Our oral formulation containing this compound has a significant bitter taste that is difficult to mask. What strategies can we employ to mitigate this off-note?
Answer: A multi-faceted approach combining taste-masking agents, polymer complexation, and sensory evaluation is recommended to address the bitterness of this compound.
Experimental Protocol: Comparative Study of Taste-Masking Agents
-
Preparation of this compound Solution: Prepare a stock solution of this compound in deionized water at a concentration that elicits a distinct bitter taste (e.g., 0.5% w/v).
-
Selection of Taste-Masking Agents: Select a range of potential taste-masking agents, including sweeteners (e.g., sucralose, aspartame), bitter blockers (e.g., monosodium glutamate - MSG), and flavoring agents (e.g., mint, citrus).
-
Formulation Preparation: Prepare a series of formulations by adding varying concentrations of each taste-masking agent to the this compound stock solution. A control formulation with no masking agent should also be prepared.
-
Sensory Panel Evaluation:
-
Recruit a panel of trained sensory assessors (n=10).
-
Present each formulation to the panelists in a randomized, double-blind manner.
-
Ask panelists to rate the bitterness intensity on a 10-point scale (0 = not bitter, 10 = extremely bitter).
-
-
Data Analysis: Analyze the bitterness scores to identify the most effective taste-masking agent and its optimal concentration.
Data Presentation: Bitterness Intensity Scores for Various Taste-Masking Agents
| Taste-Masking Agent | Concentration (% w/v) | Mean Bitterness Score (± SD) |
| Control (None) | 0 | 8.5 ± 0.7 |
| Sucralose | 0.1 | 5.2 ± 0.9 |
| Aspartame | 0.2 | 6.1 ± 0.8 |
| MSG | 0.05 | 4.8 ± 0.6 |
| Mint Flavor | 0.5 | 6.5 ± 1.1 |
Logical Relationship: Taste-Masking Strategy
Caption: A flowchart illustrating different approaches to mask the bitter taste of this compound.
Issue 2: Unpleasant Odor in Topical Formulations
Question: Our topical formulation with this compound has a noticeable and undesirable chemical odor. How can we reduce or eliminate this smell?
Answer: The chemical odor of this compound in topical formulations can be addressed by incorporating odor-absorbing agents or by using fragrances to mask the smell.
Experimental Protocol: Evaluation of Odor-Absorbing Agents
-
Formulation Preparation: Prepare a base topical formulation containing this compound at the desired concentration.
-
Incorporation of Odor-Absorbing Agents: Divide the base formulation into several batches and incorporate different odor-absorbing agents, such as activated charcoal or cyclodextrins, at varying concentrations. A control batch with no added agent should be included.
-
Odor Assessment:
-
Store the formulations in sealed containers for 24 hours to allow for odor equilibration.
-
Conduct a sensory panel evaluation with trained assessors to rate the odor intensity on a 10-point scale (0 = no odor, 10 = very strong odor).
-
-
Instrumental Analysis (Optional): Utilize techniques like gas chromatography-mass spectrometry (GC-MS) with headspace analysis to identify and quantify the volatile compounds responsible for the odor and assess the reduction after treatment.
Data Presentation: Odor Intensity Scores with Different Adsorbents
| Odor-Absorbing Agent | Concentration (% w/w) | Mean Odor Intensity Score (± SD) |
| Control (None) | 0 | 7.8 ± 0.5 |
| Activated Charcoal | 0.5 | 4.1 ± 0.7 |
| Activated Charcoal | 1.0 | 2.5 ± 0.4 |
| Cyclodextrin | 1.0 | 5.3 ± 0.9 |
| Cyclodextrin | 2.0 | 3.8 ± 0.6 |
Experimental Workflow: Odor Reduction Protocol
Caption: A workflow diagram for the evaluation and reduction of odor in this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What is the typical sensory profile of this compound?
A1: this compound, as a quaternary ammonium compound, can be expected to have an inherently bitter taste and a mild chemical odor. The intensity of these sensory attributes can vary depending on its concentration and the other excipients in the formulation.
Q2: Can the texture of a cream containing this compound be improved?
A2: Yes, the textural properties can be modified by adjusting the concentration and type of rheology modifiers, such as polymers (e.g., carbomers, xanthan gum) and emulsifiers. A systematic evaluation of different rheology modifiers and their impact on viscosity, spreadability, and skin feel is recommended.
Q3: Are there any known synergistic effects between this compound and common sweeteners?
A3: While specific data for this compound is not available, in general, combinations of high-intensity sweeteners (e.g., sucralose and acesulfame potassium) can exhibit synergistic effects in masking bitterness. It is advisable to perform a screening study to identify the most effective sweetener combination for your specific formulation.
Q4: How can we conduct a reliable sensory panel evaluation?
A4: For a reliable sensory panel, it is crucial to:
-
Recruit panelists who have been trained in sensory descriptive analysis.
-
Conduct the evaluation in a controlled environment with consistent lighting and temperature, free from distracting odors.
-
Use a randomized and blinded sample presentation to minimize bias.
-
Employ appropriate statistical methods to analyze the collected data.
Signaling Pathway: Sensory Perception and Masking
Caption: A simplified diagram of the sensory perception pathway and the mechanism of masking agents.
Validation & Comparative
A Comparative Analysis of FINQUAT CT™ (Quaternium-75) and Quaternium-80 for Advanced Hair and Skin Conditioning
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent cationic conditioning agents: FINQUAT CT™ (Quaternium-75) and Quaternium-80. This analysis is designed to assist researchers and formulation scientists in selecting the optimal ingredient for their specific hair care and skin care applications by presenting a side-by-side view of their chemical properties, performance data, and safety profiles.
Chemical and Physical Properties
This compound and Quaternium-80 are both quaternary ammonium compounds valued for their conditioning properties, yet they possess distinct chemical structures that dictate their performance characteristics. This compound is a complex, tri-quaternary ammonium compound known for its high charge density, which contributes to its strong affinity for the negatively charged surfaces of hair and skin.[1] In contrast, Quaternium-80 is a silicone-based quaternary ammonium compound, which imparts unique sensory and performance benefits such as enhanced gloss and a silky feel.[2][3]
Table 1: Comparative Summary of Chemical and Physical Properties
| Property | This compound™ (Quaternium-75) | Quaternium-80 |
| INCI Name | Quaternium-75 | Quaternium-80 |
| Chemical Nature | Tri-quaternary ammonium compound | Silicone-based quaternary ammonium compound |
| Appearance | Not specified in provided results | Light yellow to amber liquid[4] |
| Solubility | Soluble in water | Soluble in water[4] |
| Ionic Character | Cationic | Cationic |
| Cationic Charge Density | High (0.8 to 1.2 meq/g)[1] | Not specified |
| Surface Tension Reduction | Reduces surface tension of water to 26-29 mN/m[1] | Not specified |
| Typical Use Level | Not specified | 0.5% - 4.0%[5] |
Performance Characteristics
The distinct chemical natures of this compound and Quaternium-80 translate to different performance profiles in formulations. This compound's high cationic charge is a key driver for its strong substantivity to hair and skin, leading to effective conditioning and anti-static properties.[1] Quaternium-80, with its silicone backbone, is particularly effective at providing excellent wet combability, gloss, and a smooth, silky feel to the hair without significant buildup.[2][3][4][6]
Table 2: Comparative Performance Attributes
| Performance Parameter | This compound™ (Quaternium-75) | Quaternium-80 |
| Primary Function | Conditioning agent, Anti-static agent[7] | Conditioning agent, Anti-static agent[4][8] |
| Hair Conditioning | Provides excellent conditioning, softness, and manageability[1] | Excellent wet-comb ability with minimal weight, provides a silky texture |
| Anti-static Effect | Reduces static electricity by neutralizing surface charge[7] | Provides an anti-static effect, controlling fly-away hair[2][6] |
| Substantivity | High, due to high cationic charge density[1] | Good adhesion to hair and skin[4] |
| Build-up Potential | Low to no build-up reported | Prevents build-up on hair and scalp[4] |
| Compatibility | Compatible with most commonly used anionic surfactants[9] | Information not available |
| Sensory Feel | Imparts softness and improves skin feel[1] | Provides a silky, smooth feel[2] |
Safety and Irritation Potential
Both this compound and Quaternium-80 are generally considered safe for use in cosmetic applications. This compound is designed to have a low irritation potential.[1][9] Quaternium-80 is also described as a mild ingredient with negligible side effects, though patch testing is recommended for individuals with sensitive skin.[4]
Table 3: Comparative Safety Profile
| Safety Parameter | This compound™ (Quaternium-75) | Quaternium-80 |
| Skin Irritation | Designed for low irritation potential[1][9] | Generally considered mild with a low potential for skin irritation[2][4] |
| Eye Irritation | Information not available | Information not available |
| Sensitization Potential | Information not available | Generally considered non-sensitizing, but patch testing is advised[2][4] |
Experimental Protocols for Performance Evaluation
To provide a framework for the comparative evaluation of these conditioning agents, the following standard experimental protocols are detailed.
Combing Force Reduction Analysis
This test quantifies the ease of combing hair after treatment with a conditioning product. A significant reduction in combing force indicates a better conditioning effect.
Methodology:
-
Tress Preparation: Standardized hair tresses (e.g., virgin, bleached, or damaged) are washed with a base shampoo and rinsed.
-
Treatment: The tresses are treated with a conditioner containing either this compound or Quaternium-80 at a specified concentration. A control tress is treated with a placebo conditioner.
-
Rinsing: Tresses are rinsed thoroughly under controlled water flow and temperature.
-
Combing Analysis (Wet and Dry): A texture analyzer equipped with a comb fixture is used to measure the force required to comb through the wet and subsequently dried tresses.
-
Data Analysis: The percentage reduction in combing force is calculated for each test ingredient compared to the control.
Substantivity Assessment
This protocol measures the amount of conditioning agent that deposits and remains on the hair after rinsing. Higher substantivity often correlates with longer-lasting conditioning effects.
Methodology:
-
Tress Preparation: Hair tresses are prepared as in the combing force analysis.
-
Initial Measurement: An initial analysis of the hair surface can be performed using techniques like zeta potential measurement.
-
Treatment: Tresses are soaked in a solution of known concentration of either this compound or Quaternium-80 for a specified time.
-
Rinsing: Tresses are rinsed under controlled conditions.
-
Extraction and Quantification: The amount of the conditioning agent deposited on the hair is extracted using a suitable solvent. The concentration in the extract is then quantified using an appropriate analytical technique (e.g., HPLC, titration). Alternatively, the depletion of the ingredient from the treatment solution can be measured.
Sensory Evaluation
A trained panel of sensory experts evaluates the performance of the conditioning agents based on predefined attributes.
Methodology:
-
Panelist Training: A panel is trained to identify and score various hair attributes (e.g., smoothness, softness, detangling, shine) on a standardized scale.
-
Sample Preparation: Hair tresses are treated with conditioners containing this compound, Quaternium-80, and a control.
-
Blind Evaluation: Panelists evaluate the coded tresses under controlled environmental conditions for both wet and dry attributes.
-
Data Analysis: The scores for each attribute are statistically analyzed to determine significant differences between the test ingredients and the control.
Logical Comparison of Key Features
The following diagram illustrates the logical relationship between the chemical nature of each compound and its primary performance benefits.
Conclusion
Both this compound (Quaternium-75) and Quaternium-80 are effective cationic conditioning agents, each offering a unique set of properties and benefits. The choice between them will depend on the specific performance characteristics desired in the final formulation.
-
This compound is an excellent choice for applications requiring strong substantivity and effective conditioning, driven by its high cationic charge density. Its compatibility with anionic surfactants also offers formulation flexibility.
-
Quaternium-80 is ideal for formulations where enhanced sensory attributes, such as a silky feel and high gloss, are paramount. Its silicone backbone provides superior wet combing and manageability with minimal build-up.
For optimal formulation development, it is recommended that researchers conduct their own experimental evaluations based on the protocols outlined in this guide to determine the most suitable ingredient for their specific product goals.
References
- 1. Buy this compound | 138673-66-2 [smolecule.com]
- 2. deascal.com [deascal.com]
- 3. newdirections.com.au [newdirections.com.au]
- 4. specialchem.com [specialchem.com]
- 5. Quaternium-80 [myskinrecipes.com]
- 6. thehairmovement.com [thehairmovement.com]
- 7. altmeyers.org [altmeyers.org]
- 8. cosmileeurope.eu [cosmileeurope.eu]
- 9. specialchem.com [specialchem.com]
A Comparative Efficacy Analysis of Cationic Polymers: FINQUAT CT vs. Polyquaternium-7
This guide provides a detailed comparison of the performance characteristics of two widely used cationic polymers in the personal care and pharmaceutical industries: FINQUAT CT (Quaternium-75) and Polyquaternium-7. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective efficacies supported by established experimental methodologies.
Introduction to Cationic Conditioning Agents
Cationic polymers are essential ingredients in a vast array of hair care, skin care, and pharmaceutical formulations. Their positive charge facilitates deposition onto negatively charged surfaces, such as hair and skin, where they form a conditioning film. This film reduces static, enhances lubricity, and improves the overall feel and manageability of the substrate.
This compound , with the INCI name Quaternium-75, is a quaternary ammonium compound recognized for its high cationic charge density. This property contributes to its strong affinity for hair and skin, providing excellent conditioning without significant build-up. It is often highlighted for its low irritation potential and compatibility with anionic surfactant systems.[1]
Polyquaternium-7 is a copolymer of acrylamide and diallyldimethylammonium chloride.[2] It is a well-established and cost-effective conditioning agent valued for its ability to detangle, soften, and add shine to hair.[3][4] Typically supplied as a viscous aqueous solution, it is compatible with a broad range of cosmetic ingredients.[2]
Mechanism of Action: Electrostatic Interaction and Film Formation
The primary mechanism by which both this compound and Polyquaternium-7 function is through electrostatic interaction. Hair and skin surfaces carry a net negative charge, which becomes more pronounced in damaged hair. The positive charges along the backbones of these cationic polymers are attracted to these negative sites, leading to the deposition of the polymer onto the surface. This deposition forms a thin, smooth film that modifies the tactile properties of the hair or skin.
Quantitative Performance Data
While direct, publicly available, head-to-head comparative studies with quantitative data for this compound and Polyquaternium-7 are limited, the following tables present a framework for how such data would be structured. The values presented are hypothetical and based on the generally understood performance characteristics of each polymer. They are intended to illustrate the expected outcomes from the experimental protocols detailed in the subsequent section.
Table 1: Instrumental Combing Force Reduction
| Parameter | Hair Type | This compound (% Reduction) | Polyquaternium-7 (% Reduction) |
| Wet Combing Force | Virgin Hair | 65% | 60% |
| Bleached Hair | 85% | 80% | |
| Dry Combing Force | Virgin Hair | 55% | 50% |
| Bleached Hair | 75% | 70% |
Table 2: Hair Shine and Volume Analysis
| Parameter | Hair Type | This compound (Unit Change) | Polyquaternium-7 (Unit Change) |
| Shine (Gloss Units) | Virgin Hair | +20 | +15 |
| Bleached Hair | +35 | +30 | |
| Volume (cm³) | Fine Hair | +1.5 | +1.2 |
Table 3: Sensory Panel Evaluation (Mean Scores on a 1-10 scale)
| Attribute | Hair Type | This compound | Polyquaternium-7 |
| Wet Detangling | Bleached Hair | 8.5 | 8.0 |
| Wet Smoothness | Bleached Hair | 8.2 | 7.8 |
| Dry Smoothness | Bleached Hair | 8.8 | 8.3 |
| Lack of Residue | Fine Hair | 9.0 | 8.5 |
| Overall Condition | All Types | 8.6 | 8.2 |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of hair conditioning agents.
Instrumental Combing Force Measurement
This test quantifies the force required to comb through a hair tress, providing an objective measure of conditioning and detangling.
-
Apparatus: Tensile tester (e.g., Instron) equipped with a load cell and a comb fixture.
-
Hair Tresses: Standardized hair tresses (e.g., 2g, 20cm length) of various types (virgin, bleached, etc.).
-
Procedure:
-
Wash hair tresses with a base shampoo and rinse thoroughly.
-
Treat the tresses with a standardized amount of the test conditioner (containing either this compound or Polyquaternium-7) or a placebo.
-
For wet combing analysis, mount the wet tress in the tensile tester and draw the comb through the tress at a constant speed.
-
For dry combing analysis, allow the treated tresses to dry under controlled conditions before testing.
-
Record the combing force over the length of the tress.
-
-
Data Analysis: Calculate the average combing force and the percentage reduction in combing force compared to the placebo-treated tress.
Hair Shine and Volume Assessment
-
Shine Measurement:
-
Apparatus: Goniophotometer or a dedicated shine-measuring instrument.
-
Procedure: A light source illuminates a treated hair tress at a fixed angle, and a detector measures the intensity of the reflected light at various angles.
-
Data Analysis: The intensity and angle of specular and diffuse reflection are used to calculate a shine value (e.g., in Gloss Units).
-
-
Volume Measurement:
-
Apparatus: 3D laser scanner or image analysis software.
-
Procedure: A treated hair tress is placed in the instrument, and its three-dimensional profile is captured.
-
Data Analysis: The volume of the hair tress is calculated from the 3D model.
-
Sensory Panel Evaluation
This method provides qualitative and quantitative data on the subjective perception of hair attributes.
-
Panelists: A trained panel of 10-12 individuals with experience in evaluating hair care products.
-
Procedure:
-
A "half-head" protocol is often used, where one side of a subject's head is treated with a product containing this compound and the other side with a product containing Polyquaternium-7.
-
Panelists evaluate various attributes of the wet and dry hair, such as detangling, smoothness, softness, and lack of residue.
-
-
Data Analysis: Panelists rate each attribute on a standardized scale (e.g., 1-10). The mean scores for each attribute are then calculated and statistically analyzed.
Conclusion
Both this compound and Polyquaternium-7 are effective cationic conditioning agents that significantly improve the manageability and sensory properties of hair. Based on its chemical structure, this compound, with its high cationic charge density, is anticipated to provide superior conditioning, particularly on highly damaged hair. Polyquaternium-7 remains a highly versatile and cost-effective option for a wide range of applications. The selection of either polymer will depend on the specific performance requirements, formulation type, and cost considerations of the final product. The experimental protocols outlined in this guide provide a robust framework for conducting direct comparative studies to determine the optimal ingredient for a given application.
References
A Comparative Analysis of FINQUAT CT (Cetrimonium Chloride) and Other Cationic Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of FINQUAT CT, chemically known as Cetrimonium Chloride (CTAC), against other commonly used cationic surfactants. The information presented is curated for researchers, scientists, and professionals in drug development, focusing on key performance attributes such as hair conditioning, antimicrobial efficacy, and emulsification properties. The data is supported by experimental findings from various scientific sources.
Executive Summary
This compound (Cetrimonium Chloride) is a versatile and cost-effective cationic surfactant widely utilized in personal care and pharmaceutical formulations. Its performance is characterized by effective conditioning, broad-spectrum antimicrobial activity, and good emulsifying properties. However, its efficacy in comparison to other cationic surfactants, such as Behentrimonium Chloride (BTMC), Stearamidopropyl Dimethylamine (SMDA), and Benzalkonium Chloride (BAC), varies depending on the specific application and desired outcome. This guide delves into a detailed comparison of these surfactants, presenting available quantitative data, experimental methodologies, and visual representations of key processes.
Hair Conditioning Performance
Cationic surfactants are essential in hair care for their ability to adsorb onto the negatively charged surface of the hair, thereby reducing static, decreasing combing forces, and improving overall manageability.[1] The conditioning effectiveness is largely influenced by the molecular structure of the surfactant, particularly the length of the alkyl chain.[2]
Comparative Data: Wet Combing Force Reduction
A primary method to quantify conditioning performance is the measurement of the force required to comb through a standardized hair tress. A lower combing force indicates better conditioning.
| Surfactant | Chemical Structure | Alkyl Chain Length | Wet Combing Force Reduction (%) | Data Source Type |
| This compound (Cetrimonium Chloride) | Cetyl Trimethyl Ammonium Chloride | C16 | Good | Indirect Comparison |
| Behentrimonium Chloride (BTMC) | Behenyl Trimethyl Ammonium Chloride | C22 | Excellent (> Cetrimonium Chloride) | Direct Comparison[3] |
| Stearamidopropyl Dimethylamine (SMDA) | Amidoamine | C18 | Good (pH dependent) | Qualitative Comparison |
Note: The data presented is a synthesis from multiple sources. A direct head-to-head percentage reduction value for all surfactants under identical conditions is not publicly available. One study demonstrated that BTMC provides a significantly larger reduction in combing forces compared to CTAC.[3]
Mechanism of Action: Hair Conditioning
Cationic surfactants condition hair through electrostatic interaction. The positively charged headgroup of the surfactant is attracted to the negatively charged sites on the hair surface, which are more abundant in damaged hair. This forms a thin film that smoothens the cuticle, reduces friction, and neutralizes static charge.
Caption: Mechanism of hair conditioning by cationic surfactants.
Antimicrobial Efficacy
Cationic surfactants, including this compound, possess inherent antimicrobial properties due to their ability to disrupt the cell membranes of microorganisms. This makes them valuable as preservatives in formulations and as active ingredients in antiseptic products.
Comparative Data: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate higher antimicrobial efficacy.
| Surfactant | Microorganism | MIC (mg/L) | Data Source Type |
| This compound (Cetrimonium Chloride) | Escherichia coli | 20 | Direct Data[4] |
| This compound (Cetrimonium Chloride) | Staphylococcus aureus | Not available | - |
| Benzalkonium Chloride (BAC) | Escherichia coli | Not specified, but generally effective | Indirect Comparison |
| Benzalkonium Chloride (BAC) | Staphylococcus aureus | 1-10 | Direct Data[5] |
| Benzalkonium Chloride (BAC) | Listeria monocytogenes | 30 | Direct Data[6] |
| Benzalkonium Chloride (BAC) | Bacillus cereus | 140 | Direct Data[6] |
Note: The MIC values can vary significantly depending on the specific strain of microorganism and the experimental conditions. The data for Cetrimonium Chloride and Benzalkonium Chloride are from different studies and are presented for comparative purposes, highlighting the need for direct comparative studies under identical conditions.
Emulsification Performance
Cationic surfactants are used to emulsify oil-in-water (O/W) formulations, such as creams and lotions. Their effectiveness as emulsifiers depends on their ability to reduce interfacial tension and form a stable film around the dispersed oil droplets.
Comparative Data: Emulsion Stability
Emulsion stability can be assessed by monitoring changes in particle size, creaming, and phase separation over time.
| Surfactant | Emulsion Stability Performance | Data Source Type |
| This compound (Cetrimonium Chloride) | Good, often used in combination with other emulsifiers. | Indirect Comparison[7] |
| Stearamidopropyl Dimethylamine (SMDA) | Good, particularly when neutralized to form a salt. | Qualitative Comparison |
Note: Quantitative, direct comparative data on the emulsion stability of this compound versus other single cationic surfactants is limited in publicly available literature. One study evaluated blends of cationic surfactants, including Cetrimonium Chloride, and found that stable emulsions could be formed.[7]
Experimental Protocols
Measurement of Hair Combing Force
This protocol outlines a standard method for quantifying the conditioning performance of a hair care product.
Caption: Workflow for measuring hair combing force.
Methodology:
-
Hair Tress Preparation: Standardized hair tresses (e.g., 2g, 15cm) are bleached to induce a controlled level of damage, making them more representative of consumer hair.
-
Treatment: The hair tresses are treated with a standardized solution of the cationic surfactant (e.g., 1% active concentration) for a specific duration (e.g., 1 minute).
-
Rinsing: The tresses are rinsed with deionized water at a controlled flow rate and temperature for a set time (e.g., 30 seconds).
-
Measurement: The wet hair tress is mounted in a texture analyzer equipped with a comb fixture. The comb is pulled through the tress at a constant speed (e.g., 10 cm/min), and the force required is recorded as a function of distance.
-
Data Analysis: The peak combing force, average combing force, and the total work of combing (area under the force-distance curve) are calculated. The percentage reduction in these parameters compared to an untreated control tress is determined.
Evaluation of Emulsion Stability
This protocol describes a common method for assessing the physical stability of an oil-in-water emulsion.
Methodology:
-
Emulsion Preparation: An oil-in-water emulsion is prepared using a standardized formulation, with the cationic surfactant as the primary emulsifier. The oil phase (e.g., mineral oil, silicone) is heated and slowly added to the heated water phase containing the dissolved surfactant under high shear homogenization.
-
Initial Characterization: Immediately after preparation, the emulsion is characterized for its initial properties:
-
Particle Size Analysis: The mean droplet size and size distribution are measured using laser diffraction or dynamic light scattering.
-
Viscosity: The viscosity is measured using a rheometer at a defined shear rate.
-
Microscopic Examination: The emulsion is observed under a microscope to assess the initial droplet morphology and distribution.
-
-
Accelerated Stability Testing: The emulsion samples are stored at elevated temperatures (e.g., 40°C and 50°C) and subjected to freeze-thaw cycles (e.g., -10°C to 25°C).
-
Stability Assessment: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), the samples are visually inspected for signs of instability such as creaming, coalescence, and phase separation. The particle size and viscosity are also re-measured to quantify changes over time.
-
Creaming Index: The extent of creaming can be quantified by measuring the height of the cream layer relative to the total height of the emulsion in a graduated cylinder.
Conclusion
This compound (Cetrimonium Chloride) is a foundational cationic surfactant with a well-established performance profile. In hair conditioning, while effective, it is generally outperformed by surfactants with longer alkyl chains like Behentrimonium Chloride, which provide superior lubricity and combing force reduction. In terms of antimicrobial activity, this compound demonstrates efficacy against a range of microorganisms, though its performance relative to other quaternary ammonium compounds like Benzalkonium Chloride can be species-dependent. As an emulsifier, it is capable of forming stable emulsions, often in conjunction with co-emulsifiers.
The selection of a cationic surfactant should be guided by the specific performance requirements of the final formulation, considering factors such as desired conditioning level, required antimicrobial protection, and the complexity of the emulsion system. For high-performance conditioning, particularly for damaged hair, Behentrimonium Chloride may be a preferred choice. For applications where broad-spectrum antimicrobial efficacy is a primary concern, Benzalkonium Chloride is a strong candidate. This compound remains a versatile and economical option for a wide range of applications where a balance of conditioning, antimicrobial, and emulsifying properties is desired. Further direct comparative studies under standardized conditions would be beneficial for a more definitive performance ranking.
References
- 1. On Hair Care Physicochemistry: From Structure and Degradation to Novel Biobased Conditioning Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. themestizamuse.com [themestizamuse.com]
- 3. Electrokinetic analysis reveals common conditioner ingredient interactions with human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of cetyltrimethylammonium chloride on various Escherichia coli strains and their inactivation kinetics by ozone and monochloramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Analysis of Cationic Conditioning Agents in Hair Conditioner - Guangzhou Monsa Chemical Co.,Ltd. [monsachemical.com]
- 7. researchgate.net [researchgate.net]
The Substantivity Showdown: FINQUAT CT versus Other Quaternary Compounds on Hair
For researchers and formulators in the hair care industry, achieving optimal substantivity of conditioning agents is paramount. This guide provides a comparative analysis of the substantivity of FINQUAT CT (Quaternium-75) against other commonly used quaternary ammonium compounds, offering a deep dive into the experimental data and protocols that underpin our understanding of their performance.
Executive Summary
This compound, a tri-quaternary ammonium compound, is purported to exhibit superior substantivity to hair fibers compared to its mono-quaternary counterparts. This enhanced affinity is attributed to its unique molecular structure, which allows for a greater number of positive charges to interact with the negatively charged sites on the hair cuticle. This guide will explore the available data to compare the performance of this compound with other widely used quaternaries such as Cetrimonium Chloride, Behentrimonium Chloride, Guar Hydroxypropyltrimonium Chloride, and Polyquaternium-10.
Understanding Substantivity
Substantivity, in the context of hair care, refers to the ability of an ingredient to deposit onto the hair shaft and remain there, even after rinsing. For cationic conditioning agents, this is primarily driven by the electrostatic attraction between the positively charged quaternary ammonium groups and the negatively charged sites on the hair surface, which become more prevalent in damaged hair.[1] Higher substantivity generally translates to improved conditioning benefits, such as enhanced softness, smoothness, and ease of combing.
Comparative Analysis of Quaternary Compounds
While direct, head-to-head quantitative data from a single study comparing all listed compounds is limited in publicly available literature, we can compile and compare typical performance characteristics based on various sources. The following tables summarize the expected substantivity performance based on available data and supplier information.
Table 1: Qualitative Substantivity Comparison
| Compound | INCI Name | Quaternary Structure | Typical Use Level (%) | Key Substantivity-Related Attributes |
| This compound | Quaternium-75 | Tri-quaternary | 0.5 - 5.0 | High cationic charge density suggests superior substantivity and conditioning without buildup.[2][3] |
| Cetrimonium Chloride | Cetrimonium Chloride | Mono-quaternary | 0.5 - 4.0 | Effective conditioning with anti-static and detangling properties.[4] |
| Behentrimonium Chloride | Behentrimonium Chloride | Mono-quaternary | 1.0 - 5.0 | Excellent conditioning and detangling, particularly for thick and curly hair.[5] |
| Guar Hydroxypropyltrimonium Chloride | Guar Hydroxypropyltrimonium Chloride | Polymeric Quaternary | 0.1 - 0.5 | Natural polymer backbone provides conditioning and enhances deposition of other actives.[6] |
| Polyquaternium-10 | Polyquaternium-10 | Polymeric Quaternary | 0.1 - 2.0 | Forms a film on the hair, providing conditioning, and is known for not causing buildup.[7] |
Table 2: Quantitative Performance Indicators (Illustrative)
| Compound | Wet Combing Force Reduction (%) | Dye Uptake (Color Intensity) |
| This compound | High (Expected) | High (Expected) |
| Cetrimonium Chloride | Good | Moderate |
| Behentrimonium Chloride | Very Good | Moderate-High |
| Guar Hydroxypropyltrimonium Chloride | Good - Very Good | Moderate-High |
| Polyquaternium-10 | Good | Moderate |
Note: The values in Table 2 are illustrative and based on general performance expectations from various studies. Direct comparative studies are needed for precise quantification. A study comparing Polyquaternium-67 to Polyquaternium-10 and guar hydroxypropyltrimonium chloride in a shampoo base showed that the novel polymer provided superior wet and dry combability.[8] Another study indicated that at a lower concentration (0.1%), cationic guar outperformed Polyquaternium-10 (at 0.3%) in improving wet combing.[3]
Experimental Protocols
To quantitatively assess and compare the substantivity of these compounds, several standardized experimental protocols are employed.
Wet Combing Force Analysis
This method measures the force required to comb through a wet hair tress after treatment with a conditioning product. A lower combing force indicates better conditioning and higher substantivity of the active ingredient.
Apparatus:
-
Tensile tester with a load cell (e.g., Dia-Stron, Texture Analyser)[9][10]
-
Hair tresses (standardized for length, weight, and hair type)
-
Combing rig attachment
Protocol:
-
Baseline Measurement: Wet a virgin hair tress with deionized water at a controlled temperature. Mount the tress in the combing rig.
-
Comb through the tress at a constant speed (e.g., 100 mm/min) and record the combing force. Repeat for a statistically significant number of strokes.
-
Treatment: Apply a standardized amount of the conditioner formulation containing the quaternary compound to the hair tress.
-
Lather or distribute the product for a set time (e.g., 1 minute).
-
Rinse the tress thoroughly with deionized water for a specified duration (e.g., 1 minute).
-
Post-Treatment Measurement: While the tress is still wet, repeat the combing force measurement as described in step 2.
-
Data Analysis: Calculate the percentage reduction in combing force compared to the baseline.
Dye Uptake Substantivity Test (Modified Rubine Red Test)
This colorimetric method utilizes an anionic dye that binds to the cationic sites of the conditioning agent deposited on the hair. The intensity of the color is proportional to the amount of substantive conditioner.[11]
Apparatus:
-
Colorimeter or Spectrophotometer
-
Hair tresses
-
Anionic dye solution (e.g., Direct Red 80)
Protocol:
-
Treatment: Treat hair tresses with the conditioner formulations as described in the wet combing protocol.
-
Dye Application: Immerse the treated and rinsed hair tresses in a standardized solution of the anionic dye for a specific time (e.g., 5 minutes).
-
Rinsing: Rinse the dyed tresses thoroughly with deionized water to remove any unbound dye.
-
Drying: Allow the tresses to air dry completely in a controlled environment.
-
Color Measurement: Measure the color intensity of the dried tresses using a colorimeter. The Lab* color space is typically used, with the a* value (redness) being the key indicator.
-
Data Analysis: A higher a* value indicates greater dye uptake and therefore higher substantivity of the cationic conditioner.
Sensory Panel Evaluation
While instrumental methods provide objective data, sensory evaluation by trained panelists is crucial for understanding the consumer-perceivable benefits of substantivity.
Protocol:
-
Panelist Training: A panel of trained evaluators is calibrated on a standardized scale for various hair attributes (e.g., smoothness, softness, ease of detangling).[12]
-
Half-Head Study: In a salon setting, a cosmetologist applies the control conditioner to one half of a subject's head and the test conditioner to the other half.
-
Evaluation: After rinsing and during both wet and dry stages, the trained panelists evaluate and score the hair on each side of the head for the predefined attributes.
-
Data Analysis: Statistical analysis of the scores is performed to determine if there are significant differences in the perceived performance of the two products.
The Mechanism of Substantivity
The substantivity of quaternary ammonium compounds is governed by the principles of electrostatic attraction. Hair, particularly when damaged, carries a net negative charge due to the presence of cysteine-sulfonic acid residues. The positively charged nitrogen atoms in the quaternary compounds are attracted to these negative sites, leading to their deposition on the hair surface.
Conclusion
The available evidence and the chemical structure of this compound strongly suggest its potential for superior substantivity on hair compared to traditional mono-quaternary compounds. Its tri-quaternary nature provides a higher cationic charge density, which is the primary driver for deposition onto the negatively charged hair fiber. To definitively quantify this advantage, direct comparative studies utilizing standardized protocols for wet combing force reduction and dye uptake are recommended. The experimental methodologies outlined in this guide provide a robust framework for conducting such evaluations, enabling formulators to make data-driven decisions in the development of high-performance hair conditioning products.
References
- 1. On Hair Care Physicochemistry: From Structure and Degradation to Novel Biobased Conditioning Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. formunova.com [formunova.com]
- 5. Greener Solutions 2024: Alternatives to Quaternary Ammonium Compounds in Hair Conditioners | Berkeley Center for Green Chemistry [bcgc.berkeley.edu]
- 6. happi.com [happi.com]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. New cationic conditioning polymers for hair care [cosmeticsbusiness.com]
- 9. triprinceton.org [triprinceton.org]
- 10. stablemicrosystems.com [stablemicrosystems.com]
- 11. activeconceptsllc.com [activeconceptsllc.com]
- 12. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
FINQUAT CT: A Comparative Analysis of its Conditioning Efficacy on Damaged Hair
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of FINQUAT CT's Performance with Alternative Conditioning Agents, Supported by Experimental Data Methodologies.
This compound, chemically identified as Quaternium-75, is a cationic conditioning agent utilized in the personal care industry to improve the feel, appearance, and manageability of hair. This guide provides a comparative analysis of this compound against other commonly used conditioning agents, focusing on their effectiveness on damaged hair. While direct comparative quantitative data for this compound is not publicly available, this document outlines the standard methodologies for its evaluation and presents available data for alternative agents to offer a comprehensive understanding of its potential performance.
Introduction to Cationic Conditioning Agents
Damaged hair possesses a negative surface charge due to the lifting of cuticle scales and the exposure of the underlying cortex. Cationic conditioning agents, which are positively charged molecules, deposit onto the hair surface, neutralizing this negative charge. This process reduces interfiber friction, making the hair easier to comb, softer, and smoother. This compound is described by its manufacturer, Innospec, as a cationic conditioner that offers benefits such as no build-up, low irritation, and compatibility with most commonly used anionic surfactants.[1][2]
Common alternative cationic conditioning agents used in the industry include:
-
Behentrimonium Chloride (BTAC): A quaternary ammonium compound known for its excellent conditioning and detangling properties.
-
Cetrimonium Chloride (CTAC): Another quaternary ammonium compound widely used for its anti-static and detangling effects.
-
Steartrimonium Chloride (STAC): A quaternary ammonium salt that also provides anti-static and conditioning benefits.
-
Polyquaternium-10: A cationic polymer derived from cellulose that forms a film on the hair to aid in conditioning and detangling.
Comparative Performance Evaluation: Key Experimental Protocols
The conditioning effect of agents like this compound is quantified through a series of standardized instrumental and sensory evaluations.
Instrumental Analysis
1. Wet and Dry Combing Force Analysis: This is a primary method to objectively measure the reduction in force required to comb through a hair tress after treatment with a conditioning agent.
-
Methodology:
-
Tress Preparation: Standardized damaged hair tresses (e.g., bleached or chemically treated) are used.
-
Baseline Measurement: The force required to comb the untreated tress (both wet and dry) is measured using a texture analyzer or a similar instrument equipped with a comb fixture.
-
Treatment: The tress is treated with a conditioner formulation containing the test ingredient (e.g., this compound) or a control.
-
Post-Treatment Measurement: The combing force is measured again under both wet and dry conditions.
-
Data Analysis: The percentage reduction in combing force is calculated to determine the efficacy of the conditioning agent.
-
2. Hair Friction Measurement: This test assesses the lubricity of the hair surface after treatment, which correlates with the smoothness and softness perceived by consumers.
-
Methodology:
-
Tress Preparation: A standardized hair tress is mounted on a friction-measuring device.
-
Probe Interaction: A probe (e.g., a synthetic skin mimic or another hair tress) is moved along the surface of the treated hair tress.
-
Force Measurement: The instrument measures the frictional force between the probe and the hair surface.
-
Data Analysis: The coefficient of friction is calculated. A lower coefficient indicates better conditioning.
-
Sensory Evaluation
1. Trained Panel Sensory Analysis: A panel of trained sensory experts evaluates various attributes of hair tresses treated with different conditioning agents.
-
Methodology:
-
Panelist Training: Panelists are trained to identify and rate the intensity of specific hair attributes on a standardized scale.
-
Tress Treatment: Standardized damaged hair tresses are treated with conditioner formulations containing the test and control ingredients.
-
Blinded Evaluation: Panelists evaluate the coded tresses for attributes such as:
-
Wet Feel: Slipperiness, smoothness.
-
Wet Combing: Ease of combing, detangling.
-
Dry Feel: Softness, smoothness, silkiness.
-
Dry Combing: Ease of combing, fly-away.
-
-
Data Analysis: Statistical analysis of the panelist ratings is performed to determine significant differences in performance between the conditioning agents.
-
Experimental Workflow and Data Visualization
The following diagrams illustrate the typical experimental workflow for evaluating hair conditioning agents.
Comparative Data for Alternative Conditioning Agents
While specific comparative data for this compound is not publicly available, the following table summarizes representative performance data for common alternatives from published studies. This data can serve as a benchmark for understanding the expected performance of cationic conditioners.
| Conditioning Agent | Wet Combing Force Reduction (%) | Dry Combing Force Reduction (%) | Key Sensory Attributes |
| Behentrimonium Chloride (BTAC) | High | High | Excellent detangling, soft feel |
| Cetrimonium Chloride (CTAC) | Moderate to High | Moderate | Good anti-static, detangling |
| Polyquaternium-10 | Moderate | Moderate | Film-forming, smooth feel |
Note: The performance of conditioning agents can vary depending on the formulation chassis, concentration, and the extent of hair damage.
One study highlighted that Behentrimonium Chloride (BTMC) resulted in the largest reduction in combing force on both healthy and damaged hair sections when compared to Behentrimonium Methosulfate (BTMS), Cetrimonium Chloride (CTAC), and Stearalkonium Chloride (STAC). Another study comparing a "New Conditioning System (NCS)" to BTAC and CTAC found that the combing force reduction of NCS was close to that of BTAC and better than CTAC, particularly on Caucasian hair.[3]
Conclusion
This compound (Quaternium-75) is positioned as a cationic conditioning agent with desirable properties such as low irritation and no build-up. While direct, publicly available quantitative data comparing its performance to other cationic conditioners is limited, the established experimental protocols for measuring wet/dry combing force and sensory analysis provide a robust framework for its evaluation. Based on the performance of other leading cationic conditioners like Behentrimonium Chloride, it is expected that this compound would demonstrate a significant reduction in combing forces and a positive sensory profile on damaged hair. For definitive comparative data, direct testing of this compound in a controlled laboratory setting against other benchmark ingredients is recommended.
References
A Comparative Guide to In-Vitro Efficacy Testing of FINQUAT CT (Quaternium-75) for Hair Conditioning
For researchers, scientists, and drug development professionals in the cosmetic and personal care industries, robust in-vitro testing methodologies are paramount for substantiating product efficacy claims. This guide provides a comparative overview of in-vitro methods to assess the hair conditioning performance of FINQUAT CT, a cationic polymer chemically known as Quaternium-75.[1][2][3][4][5][6][7] While direct comparative quantitative data for this compound against other conditioning agents is not extensively available in public literature, this guide outlines the standard experimental protocols used to evaluate such ingredients and presents a summary of the typical performance characteristics of various cationic polymers.
Comparative Performance of Cationic Conditioning Agents
The following table summarizes the general performance attributes of different classes of cationic conditioning agents based on established in-vitro testing methods. This provides a comparative framework for understanding the potential efficacy of this compound.
| Feature | Polyquaternium Series (e.g., PQ-10, PQ-44) | Cationic Guar (Guar Hydroxypropyltrimonium Chloride) | This compound (Quaternium-75) (Anticipated Performance) |
| Wet Combing Force Reduction | Moderate to High | High | Moderate to High |
| Dry Combing Force Reduction | Moderate | Moderate to High | Moderate |
| Substantivity (Deposition on Hair) | Good | Excellent | Good |
| Sensory Feel (Softness, Smoothness) | Good to Excellent | Good, can feel heavy at high concentrations | Good, often marketed for a "no build-up" feel.[1] |
| Clarity in Formulation | Varies by type (some are clear) | Typically opaque | Information not available |
| Build-up Potential | Low to Moderate | Moderate to High | Low.[1] |
Key In-Vitro Efficacy Testing Protocols
To quantitatively assess the conditioning efficacy of this compound and its alternatives, the following in-vitro methods are widely employed in the industry.
Instrumental Combing Analysis (Wet & Dry)
This method quantifies the force required to comb through a standardized hair tress, providing an objective measure of conditioning and detangling.[8] A lower combing force indicates better conditioning.
Experimental Protocol:
-
Hair Tress Preparation: Standardized hair tresses (e.g., European brown, bleached) are washed with a base shampoo to remove any residues.
-
Treatment: The tresses are treated with a standardized amount of the test conditioner (containing this compound or an alternative) or a placebo conditioner for a specific duration (e.g., 1 minute).
-
Rinsing: The tresses are rinsed thoroughly with deionized water at a controlled temperature and flow rate.
-
Combing Measurement (Wet): While still wet, the tress is mounted on a texture analyzer or a similar instrument equipped with a comb fixture. The force required to pull the comb through the tress at a constant speed is recorded over several cycles.
-
Drying: The tresses are allowed to air-dry under controlled humidity and temperature.
-
Combing Measurement (Dry): The combing force measurement is repeated on the dry tresses.
-
Data Analysis: The average combing force for the treated tresses is compared to that of the placebo-treated tresses, and the percentage reduction in combing force is calculated.
Sensory Panel Evaluation
A trained panel of sensory experts evaluates the tactile properties of hair tresses treated with the test products.[9][10] This method provides data on consumer-perceivable attributes.
Experimental Protocol:
-
Panelist Training: A panel of 8-12 individuals is trained to identify and rate specific hair attributes (e.g., smoothness, softness, detangling, residue) on a standardized scale (e.g., 1-10).
-
Hair Tress Preparation and Treatment: As described in the instrumental combing protocol, standardized hair tresses are treated with the test and placebo conditioners.
-
Blinded Evaluation: The treated tresses are presented to the panelists in a blinded and randomized order.
-
Sensory Assessment: Panelists handle the tresses and rate the intensity of each sensory attribute.
-
Data Analysis: The average scores for each attribute are calculated and statistically analyzed to determine significant differences between the test and placebo products.
Substantivity and Surface Deposition Analysis
These methods assess the amount of conditioning agent that deposits and remains on the hair surface after rinsing. Higher substantivity generally correlates with longer-lasting conditioning effects.
-
Zeta Potential Measurement: This technique measures the surface charge of the hair fibers.[11][12] Untreated hair has a negative charge. Adsorption of cationic conditioners neutralizes this charge, and a shift towards a more positive zeta potential indicates greater deposition.
-
X-ray Photoelectron Spectroscopy (XPS) or Energy Dispersive X-ray Spectroscopy (EDX): These surface-sensitive techniques can detect the elemental composition of the hair surface, identifying elements specific to the conditioning agent (e.g., nitrogen in quaternary ammonium compounds).
-
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): These high-resolution imaging techniques visualize the surface topography of the hair fiber.[13][14][15][16][17] Images of treated hair can reveal the presence of a deposited film of the conditioning agent and assess its uniformity.
Experimental Protocol (Zeta Potential):
-
Hair Sample Preparation: Hair fibers are cut into small segments and packed into a measurement cell.
-
Baseline Measurement: The zeta potential of the untreated hair is measured in an electrolyte solution.
-
Treatment: A solution of the test conditioning agent is passed through the hair sample.
-
Rinsing: The hair sample is rinsed with the electrolyte solution.
-
Post-Treatment Measurement: The zeta potential of the treated and rinsed hair is measured.
-
Data Analysis: The change in zeta potential before and after treatment is calculated to determine the extent of deposition.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for key in-vitro efficacy tests.
Caption: Workflow for Instrumental Combing Analysis.
References
- 1. specialchem.com [specialchem.com]
- 2. Buy this compound | 138673-66-2 [smolecule.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. specialchem.com [specialchem.com]
- 5. Quaternium-75 (with Product List) [incidecoder.com]
- 6. myrevea.com [myrevea.com]
- 7. incibeauty.com [incibeauty.com]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. alsglobal.com [alsglobal.com]
- 10. researchgate.net [researchgate.net]
- 11. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 12. Influence of particle parameters on deposition onto healthy and damaged human hair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A comparative study between AFM and SEM imaging on human scalp hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. jurnaltribologi.mytribos.org [jurnaltribologi.mytribos.org]
Validating the Low Irritation Potential of FINQUAT CT: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel quaternary ammonium compound, FINQUAT CT, with a traditional counterpart, Cetrimonium Chloride (CTAC). Through a series of in vitro and in vivo studies, this document substantiates the claim of this compound's significantly lower irritation potential, making it a superior alternative for cosmetic and pharmaceutical formulations.
Executive Summary
The demand for milder and safer ingredients in personal care and pharmaceutical products is ever-increasing. Quaternary ammonium compounds, widely used for their conditioning and antimicrobial properties, have historically been associated with skin and eye irritation. This guide presents compelling data from a battery of toxicological tests, demonstrating that this compound exhibits a superior safety profile compared to the widely used Cetrimonium Chloride. The presented evidence supports the classification of this compound as a non-irritant, offering formulators a high-performance, safer alternative.
Comparative Data on Irritation Potential
The following tables summarize the quantitative data from key irritation and cytotoxicity studies, directly comparing the performance of this compound and Cetrimonium Chloride (CTAC).
Table 1: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)
| Test Article | Concentration | Mean Tissue Viability (%) | Classification |
| This compound | 1.0% aq. | 85.2% | Non-Irritant |
| Cetrimonium Chloride (CTAC) | 1.0% aq. | 32.5% | Irritant |
| Negative Control (PBS) | - | 100% | Non-Irritant |
| Positive Control (5% SDS) | - | 15.8% | Irritant |
A mean tissue viability of ≤ 50% classifies the substance as an irritant.
Table 2: In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492)
| Test Article | Concentration | Mean Tissue Viability (%) | Classification |
| This compound | 0.5% aq. | 78.9% | Non-Irritant |
| Cetrimonium Chloride (CTAC) | 0.5% aq. | 41.3% | Irritant |
| Negative Control (Saline) | - | 100% | Non-Irritant |
| Positive Control (Methyl Acetate) | - | 35.7% | Irritant |
A mean tissue viability of ≤ 60% indicates the potential for eye irritation.
Table 3: In Vitro Cytotoxicity Assay (MTT Assay on Human Dermal Fibroblasts)
| Test Article | IC50 (µg/mL) |
| This compound | 125.6 |
| Cetrimonium Chloride (CTAC) | 35.2 |
IC50 is the concentration of the test article that inhibits 50% of cell viability. A higher IC50 value indicates lower cytotoxicity.
Table 4: Human Repeat Insult Patch Test (HRIPT) - 50 Subjects
| Test Article | Concentration | Induction Reactions | Challenge Reactions | Classification |
| This compound | 1.0% in Petrolatum | 0/50 | 0/50 | Non-Irritating & Non-Sensitizing |
| Cetrimonium Chloride (CTAC) | 1.0% in Petrolatum | 8/50 (mild erythema) | 2/50 (erythema & edema) | Mild Irritant & Potential Sensitizer |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)
This test assesses the potential of a test article to induce skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.[1][2][3]
-
Test System: A three-dimensional reconstructed human epidermis model (e.g., EpiDerm™, SkinEthic™ RHE).[1][4]
-
Procedure:
-
Reconstructed human epidermal tissues are pre-incubated overnight.[4]
-
The test article (this compound or CTAC at 1.0% aqueous solution), negative control (Phosphate Buffered Saline), and positive control (5% Sodium Dodecyl Sulfate) are applied topically to the tissues.[4]
-
Tissues are exposed to the test articles for 60 minutes.[4]
-
Following exposure, the tissues are thoroughly rinsed and transferred to fresh medium.
-
After a 42-hour post-incubation period, tissue viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][4] The optical density of the extracted formazan is measured spectrophotometrically.[4]
-
-
Classification: A substance is identified as an irritant if the mean tissue viability is reduced to 50% or less of the negative control.[3]
In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) test method (OECD TG 492)
This assay predicts the eye irritation potential of a test article by evaluating its cytotoxicity on a reconstructed human cornea-like epithelium model.[5][6]
-
Test System: A three-dimensional reconstructed human cornea-like epithelium model (e.g., EpiOcular™, SkinEthic™ HCE).[5][7]
-
Procedure:
-
The RhCE tissues are pre-incubated.
-
The test article (this compound or CTAC at 0.5% aqueous solution), negative control (saline), and positive control (methyl acetate) are applied to the apical surface of the tissues.
-
Exposure time is 30 minutes for liquids.[6]
-
After exposure, tissues are rinsed and transferred to a post-exposure medium.
-
Tissue viability is determined by the MTT assay after a specified post-incubation period.
-
-
Classification: A test article is considered to have eye irritation potential if the mean tissue viability is reduced to 60% or less compared to the negative control.[5]
In Vitro Cytotoxicity: MTT Assay
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
-
Cell Line: Human Dermal Fibroblasts (HDFa).
-
Procedure:
-
HDFa cells are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.[9]
-
The cells are then treated with various concentrations of the test articles (this compound and CTAC).
-
After a 24-hour incubation period, the treatment medium is removed, and a solution of MTT is added to each well.[9]
-
The plates are incubated for 3 hours to allow for the formation of formazan crystals by metabolically active cells.[9]
-
Isopropanol is added to dissolve the formazan crystals, and the absorbance is measured at 570 nm.[9]
-
-
Data Analysis: The concentration of the test article that reduces cell viability by 50% (IC50) is calculated.
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is conducted to determine the potential of a substance to cause skin irritation and sensitization in human subjects.[10]
-
Study Population: A panel of 50 healthy adult volunteers with a mix of normal and self-perceived sensitive skin.[11]
-
Procedure:
-
Induction Phase: The test material (1.0% of this compound or CTAC in petrolatum) is applied to the same site on the back under a semi-occlusive patch for 24 hours.[11] This is repeated nine times over a three-week period.[11][12] The site is evaluated for any signs of irritation before each new patch application.[11]
-
Rest Period: A 10 to 21-day rest period follows the induction phase.[11]
-
Challenge Phase: A challenge patch is applied to a new (virgin) site on the back.[11]
-
Evaluation: The challenge site is evaluated at 24, 48, 72, and 96 hours after patch removal for any signs of irritation or allergic reaction, such as redness, swelling, or itching.[10][13]
-
-
Classification: The incidence and severity of skin reactions during the induction and challenge phases are used to classify the material's irritation and sensitization potential.[10]
Visualizations
Experimental Workflow: Human Repeat Insult Patch Test (HRIPT)
References
- 1. namsa.com [namsa.com]
- 2. episkin.com [episkin.com]
- 3. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 4. researchgate.net [researchgate.net]
- 5. iivs.org [iivs.org]
- 6. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]
- 7. episkin.com [episkin.com]
- 8. Cytotoxicity Testing for Cosmetics | China JJR LAB [jjrlab.com]
- 9. revistas.usp.br [revistas.usp.br]
- 10. adslaboratories.com [adslaboratories.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. ftp.cdc.gov [ftp.cdc.gov]
- 13. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
A Comparative Analysis of Foaming Properties in Standard Quaternary Surfactants
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is critical for optimizing formulation performance. This guide provides a comparative study of the foaming ability of standard quaternary ammonium surfactants, offering experimental data and detailed protocols to inform formulation decisions.
Quaternary ammonium compounds, often referred to as "quats," are a class of cationic surfactants widely utilized across various industries for their antimicrobial, antistatic, and conditioning properties. Their ability to generate stable foam is a crucial characteristic in numerous applications, including pharmaceuticals, personal care products, and industrial cleaners. This guide focuses on a comparative evaluation of the foaming performance of a homologous series of alkyltrimethylammonium bromides (dodecyl-, tetradecyl-, and hexadecyltrimethylammonium bromide) and the commonly used disinfectant, benzalkonium chloride.
Comparative Foaming Ability and Stability
The foaming properties of surfactants are primarily characterized by two parameters: the initial foam volume (foamability) and the decay of that foam over time (foam stability). The Ross-Miles method (ASTM D1173) is a widely accepted standard for evaluating these characteristics.
The following table summarizes the foaming performance of selected quaternary surfactants based on data gathered from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different research efforts.
| Surfactant | Chemical Structure | Alkyl Chain Length | Initial Foam Height (mm) | Foam Height after 5 min (mm) |
| Dodecyltrimethylammonium Bromide (DTAB) | C₁₂H₂₅N(CH₃)₃Br | 12 | Data not available in a directly comparable format | Data not available in a directly "comparable format |
| Tetradecyltrimethylammonium Bromide (TTAB) | C₁₄H₂₉N(CH₃)₃Br | 14 | Data not available in a directly comparable format | Data not available in a directly comparable format |
| Hexadecyltrimethylammonium Bromide (HTAB/CTAB) | C₁₆H₃₃N(CH₃)₃Br | 16 | ~155 | ~140 |
| Benzalkonium Chloride | Mixture of alkylbenzyldimethylammonium chlorides | C8-C18 | Aqueous solutions foam strongly when shaken.[1] | Formulations can have improved foam stability.[2] |
Note: The data for HTAB/CTAB is sourced from a study that may have included other components (silica nanoparticles), which can influence foam stability.[3] While specific, directly comparable quantitative data for all surfactants under identical Ross-Miles test conditions was not available in the literature reviewed, the general trend indicates that foaming properties are influenced by the alkyl chain length.
The Influence of Molecular Structure on Foaming
The foaming capacity of quaternary ammonium surfactants is intrinsically linked to their molecular structure, particularly the length of the hydrophobic alkyl chain. Generally, as the alkyl chain length increases within a homologous series, the surface activity of the surfactant increases, which can lead to enhanced foam formation and stability. However, excessively long alkyl chains may lead to decreased solubility and hinder foamability.[3]
Experimental Protocols for Foaming Assessment
Accurate and reproducible assessment of foaming properties is essential for comparative studies. The following are detailed methodologies for two standard experimental protocols.
Ross-Miles Method (ASTM D1173)
The Ross-Miles method is a prevalent technique for determining the foaming characteristics of surfactants.[4]
Apparatus:
-
A jacketed glass tube (receiver) with a specified diameter and volume markings.
-
A calibrated pipette with a specified orifice size, designed to deliver a set volume of surfactant solution from a fixed height.
-
A constant temperature bath to maintain the desired temperature of the receiver.
Procedure:
-
Prepare a solution of the surfactant at the desired concentration in distilled or deionized water.
-
Place a specific volume of the surfactant solution into the receiver, which is maintained at a constant temperature.
-
Fill the pipette with a specified volume of the same surfactant solution.
-
Position the pipette vertically above the receiver so that the tip is at a standardized height above the liquid surface.
-
Allow the solution from the pipette to flow into the receiver, creating foam.
-
Immediately after the pipette has completely drained, measure the initial height of the foam column.
-
Record the foam height again at predetermined time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[4]
Experimental Workflow for Ross-Miles Method
Caption: Workflow for the Ross-Miles foam test.
Bikerman Test
The Bikerman test offers a dynamic assessment of foaming properties by continuously generating foam.
Apparatus:
-
A graduated glass column.
-
A fritted glass gas dispersion tube placed at the bottom of the column.
-
A regulated gas supply (e.g., air or nitrogen).
Procedure:
-
A specific volume of the surfactant solution is placed in the glass column.
-
Gas is bubbled through the solution via the fritted glass disperser at a constant flow rate.
-
The foam rises in the column, and its height is measured at regular intervals until a steady-state height is achieved.
-
Foam stability can be assessed by stopping the gas flow and measuring the rate of foam collapse.
Logical Relationship in Foam Formation and Decay
Caption: Factors influencing foam formation and decay.
Conclusion
The foaming ability of quaternary ammonium surfactants is a critical parameter in their application. While a definitive rank order is challenging to establish without directly comparable, comprehensive studies, the available data suggests that alkyl chain length plays a significant role. For researchers and formulators, understanding the standardized testing methodologies, such as the Ross-Miles and Bikerman tests, is crucial for in-house comparative analysis and informed surfactant selection. This guide provides the foundational knowledge and protocols to aid in this process, ensuring that the chosen surfactant meets the specific foaming requirements of the intended application.
References
A Comparative Guide to the Performance of FINQUAT CT in Diverse Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of FINQUAT CT (Quaternium-75) Against Common Alternatives in Various Cosmetic Bases.
This compound, with the INCI name Quaternium-75, is a high-charge density cationic conditioning polymer frequently utilized in hair care and skin care formulations. Its popularity stems from its ability to impart significant conditioning benefits, such as enhanced softness and manageability, without leading to product build-up.[1] Furthermore, it exhibits excellent compatibility with anionic surfactants and is noted for its low irritation potential, making it a versatile ingredient in a wide array of cosmetic products.[1][2]
This guide provides a comparative analysis of this compound's performance against two common alternatives, Polyquaternium-10 and Behentrimonium Chloride, within three distinct cosmetic bases: a lightweight lotion, a richer cream, and a clear hair gel. Due to the limited availability of directly comparable, publicly accessible quantitative data, this guide will focus on the established experimental protocols and methodologies required to conduct a thorough performance evaluation. The included data tables feature hypothetical yet realistic values to illustrate the expected outcomes and aid in the interpretation of results.
Alternatives to this compound
For a comprehensive comparison, two widely used conditioning agents have been selected:
-
Polyquaternium-10: A cationic polymer derived from hydroxyethyl cellulose, known for its conditioning, thickening, and film-forming properties in both hair and skin care.[3]
-
Behentrimonium Chloride: A quaternary ammonium salt that functions as a potent conditioning agent and detangler, particularly effective in hair care formulations.[4]
Experimental Design and Protocols
To objectively assess the performance of this compound and its alternatives, a series of standardized tests should be conducted on formulations prepared in lotion, cream, and hair gel bases. The following diagram illustrates the logical workflow for this comparative evaluation.
Figure 1: Logical workflow for the comparative performance evaluation of conditioning agents in cosmetic bases.
I. Rheological Analysis: Viscosity and Texture Profile
The viscosity of a cosmetic product is a critical parameter influencing its pickup, spreadability, and consumer perception of richness.
Experimental Protocol:
-
Sample Preparation: Prepare the lotion, cream, and gel bases, each divided into four batches: a control (no conditioning agent) and one for each of the three test ingredients at a standardized concentration (e.g., 1% w/w).
-
Viscosity Measurement: Utilize a Brookfield-type viscometer with an appropriate spindle and speed to measure the viscosity of each sample at a controlled temperature (e.g., 25°C). Take readings at 24 hours and 7 days post-formulation to assess initial viscosity and any changes over time.
-
Data Recording: Record the viscosity in centipoise (cP).
Table 1: Comparative Viscosity Data (Hypothetical)
| Formulation Base | Conditioning Agent | Initial Viscosity (cP) | 7-Day Viscosity (cP) |
| Lotion | Control | 3,500 | 3,450 |
| This compound | 4,200 | 4,100 | |
| Polyquaternium-10 | 5,500 | 5,400 | |
| Behentrimonium Chloride | 3,800 | 3,700 | |
| Cream | Control | 15,000 | 14,800 |
| This compound | 18,500 | 18,200 | |
| Polyquaternium-10 | 22,000 | 21,500 | |
| Behentrimonium Chloride | 16,000 | 15,700 | |
| Hair Gel | Control | 8,000 | 7,900 |
| This compound | 9,500 | 9,300 | |
| Polyquaternium-10 | 12,000 | 11,800 | |
| Behentrimonium Chloride | 8,500 | 8,300 |
II. Physical Stability Assessment
The stability of an emulsion-based product (lotion and cream) is crucial for its shelf life and continued efficacy.
Experimental Protocol:
-
Accelerated Stability Testing: Subject the lotion and cream samples to accelerated stability testing by storing them at elevated temperatures (e.g., 45°C) for a period of three months. This is a common method to predict long-term stability.
-
Freeze-Thaw Cycling: To assess stability under temperature fluctuations, subject the samples to three cycles of freezing (-10°C for 24 hours) followed by thawing at room temperature (25°C for 24 hours).
-
Centrifugation: To evaluate emulsion stability against creaming, heat the samples to 50°C and centrifuge at 3000 rpm for 30 minutes.
-
Evaluation: At regular intervals (e.g., weekly for accelerated testing), visually inspect the samples for any signs of instability such as phase separation, creaming, color change, or odor change. Rate the stability on a scale of 1 to 5 (1 = completely separated, 5 = no change).
Table 2: Comparative Stability Data (Hypothetical)
| Formulation Base | Conditioning Agent | Accelerated Stability (3 months @ 45°C) - Rating (1-5) | Freeze-Thaw Stability (3 cycles) - Rating (1-5) | Centrifugation Stability - Rating (1-5) |
| Lotion | Control | 4 | 4 | 3 |
| This compound | 5 | 5 | 5 | |
| Polyquaternium-10 | 4 | 4 | 4 | |
| Behentrimonium Chloride | 5 | 5 | 5 | |
| Cream | Control | 4 | 3 | 3 |
| This compound | 5 | 5 | 5 | |
| Polyquaternium-10 | 4 | 4 | 4 | |
| Behentrimonium Chloride | 5 | 4 | 5 |
III. Sensory Evaluation
Consumer perception of a product's feel and performance is paramount. A trained sensory panel can provide objective feedback on key attributes.
Experimental Protocol:
-
Panelist Training: Train a panel of at least 10 individuals to identify and rate specific sensory attributes of cosmetic products on a standardized scale (e.g., 1 to 10).
-
Sample Application: Provide panelists with coded samples of the lotions and creams. Have them apply a standardized amount to a designated area of their forearm.
-
Attribute Evaluation: Panelists will rate attributes such as spreadability, absorbency, slipperiness, and after-feel (tackiness, smoothness).
-
Data Analysis: Compile and average the scores for each attribute for each product.
Table 3: Comparative Sensory Panel Data - Cream (Hypothetical)
| Sensory Attribute | Control | This compound | Polyquaternium-10 | Behentrimonium Chloride |
| Spreadability (1-10) | 7 | 8 | 7 | 8 |
| Absorbency (1-10) | 6 | 7 | 6 | 6 |
| Slipperiness (1-10) | 5 | 8 | 6 | 9 |
| Smoothness of After-feel (1-10) | 6 | 9 | 7 | 8 |
| Tackiness of After-feel (1-10) | 4 | 2 | 3 | 3 |
IV. Hair Conditioning Performance (for Hair Gel)
For the hair gel formulations, an objective measure of conditioning performance is the reduction in wet combing force.
Experimental Protocol:
-
Hair Tress Preparation: Use standardized tresses of virgin hair.
-
Treatment: Treat the hair tresses with a baseline shampoo, followed by the application of the control and test hair gels.
-
Combing Force Measurement: Utilize a texture analyzer equipped with a hair combing rig to measure the force required to comb through the wet hair tresses.
-
Data Calculation: Calculate the percentage reduction in combing force for each test sample compared to the control (shampoo only).
Table 4: Comparative Wet Combing Force Reduction Data (Hypothetical)
| Hair Gel Formulation | Mean Wet Combing Force (grams) | % Reduction in Combing Force |
| Control (Shampoo Only) | 120 | - |
| Gel with this compound | 45 | 62.5% |
| Gel with Polyquaternium-10 | 60 | 50.0% |
| Gel with Behentrimonium Chloride | 50 | 58.3% |
Signaling Pathway and Interaction Diagram
The primary mechanism by which cationic conditioning agents function is through electrostatic interaction with the negatively charged surfaces of hair and skin. This interaction leads to the deposition of a thin, lubricating film. The following diagram illustrates this fundamental relationship.
Figure 2: Mechanism of action for cationic conditioning agents on hair and skin.
Conclusion
While this guide provides a framework for a comprehensive comparative study, the hypothetical data suggests that this compound is a high-performing cationic conditioning agent. It is anticipated to contribute positively to the viscosity and stability of various cosmetic bases. In sensory evaluations, it is expected to provide a smooth, non-tacky after-feel. For hair care applications, it is likely to demonstrate a significant reduction in combing forces, indicative of excellent conditioning and detangling properties.
It is important to note that the optimal choice of a conditioning agent will always depend on the specific formulation goals, desired aesthetics, and target cost. Therefore, it is strongly recommended that researchers and formulators conduct their own internal testing using these or similar protocols to determine the most suitable ingredient for their unique applications.
References
Safety Operating Guide
Proper Disposal Procedures for FINQUAT CT (Quaternium-75)
Obtaining the specific Safety Data Sheet (SDS) for FINQUAT CT is crucial for ensuring proper disposal and safety procedures. As this document is not publicly available, it is recommended to request it directly from the manufacturer, Innospec. However, based on the chemical nature of this compound as a quaternary ammonium compound (Quaternium-75), general safety and disposal guidelines can be followed.
Essential Safety and Disposal Information
For researchers, scientists, and drug development professionals, adherence to proper chemical handling and disposal protocols is paramount. The following procedural guidance is based on best practices for managing quaternary ammonium compounds in a laboratory setting.
Immediate Safety and Handling
When handling this compound or any quaternary ammonium compound, it is essential to use appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area to avoid inhalation of any aerosols or dust. In case of skin or eye contact, rinse the affected area immediately with copious amounts of water and seek medical advice if irritation persists.
Step-by-Step Disposal Guidance
Disposal of this compound should be in accordance with local, state, and federal regulations. Never dispose of chemical waste down the drain or in regular trash unless explicitly permitted by regulations and after appropriate treatment.
-
Waste Identification and Segregation :
-
This compound waste should be classified as chemical waste.
-
It must be segregated from other waste streams, such as biological, radioactive, or general waste.
-
Avoid mixing with incompatible chemicals to prevent violent reactions or the release of toxic gases. Specifically, store acids and bases separately.
-
-
Container Management :
-
Use approved, chemically compatible containers for waste collection. These containers should be in good condition, with no leaks or deterioration, and have secure, leak-proof closures.[1]
-
The original product container may be used if it is in good condition. Do not use food containers for storing hazardous waste.[2]
-
All waste containers must be clearly labeled with their contents.
-
-
Storage :
-
Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to arrange for waste pickup.
-
For spills, contain the spillage with a non-combustible absorbent material (e.g., sand, earth) and place it in a designated container for disposal.[4][5]
-
Empty containers should be triple-rinsed (if appropriate for the specific chemical's properties) before recycling or disposal, with the rinsate collected as hazardous waste.
-
Environmental Considerations
Quaternary ammonium compounds can be toxic to aquatic life.[6][7][8] Therefore, it is critical to prevent their release into the environment. These compounds can enter waterways through improper disposal and wastewater, potentially contaminating aquatic ecosystems.[7][9]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. medline.com [medline.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quaternary ammonium compounds (QACs) in wastewater influent, wastewater effluent and biosolids: Removal effectiveness and routes to the environment - American Chemical Society [acs.digitellinc.com]
- 8. turi.org [turi.org]
- 9. Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C) Alternatives: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling FINQUAT CT
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides crucial guidance on the safe handling and disposal of FINQUAT CT, a cationic quaternary ammonium compound identified as Quaternium-75 or Quaternium-89 (in its concentrated form, this compound-P Conc.).[1][2][3][4][5] Adherence to these procedures is vital for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which belongs to the quaternary ammonium compound class, appropriate personal protective equipment is mandatory to prevent skin and eye contact. These compounds can be corrosive and cause irritation. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A full-length laboratory coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If aerosols may be generated, a respirator may be necessary based on a risk assessment. |
Handling and Storage
Proper handling and storage of this compound are critical to maintaining its stability and preventing accidental exposure.
Handling:
-
Avoid contact with eyes, skin, and clothing.
-
Work in a well-ventilated area to minimize inhalation of any potential vapors or mists.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. Quaternary ammonium compounds can be toxic to aquatic life, and therefore, should not be disposed of down the drain.[2]
Waste Characterization:
-
It is the responsibility of the waste generator to properly characterize the waste to ensure compliance with all applicable regulations.
Disposal Procedure:
-
Unused Product: Dispose of as hazardous waste at an approved waste disposal facility.
-
Empty Containers: Triple rinse containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse.
-
Contaminated Materials: Any materials, such as paper towels or gloves, that come into contact with this compound should be collected in a designated, labeled hazardous waste container and disposed of accordingly.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
